9-Bromo-6H-indolo[2,3-b]quinoxaline
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
9-bromo-6H-indolo[3,2-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3/c15-8-5-6-10-9(7-8)13-14(17-10)18-12-4-2-1-3-11(12)16-13/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKOGWODOOMQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)NC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418261 | |
| Record name | 9-Bromo-6H-indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57743-36-9 | |
| Record name | NSC78689 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Bromo-6H-indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Bromo-6H-indolo[2,3-b]quinoxaline: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 9-Bromo-6H-indolo[2,3-b]quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, offers a validated synthetic protocol, and presents an in-depth analysis of its spectral properties. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and application of indolo[2,3-b]quinoxaline scaffolds.
Introduction: The Significance of the Indolo[2,3-b]quinoxaline Core
The indolo[2,3-b]quinoxaline scaffold represents a privileged heterocyclic system, forming the core of numerous compounds with a wide array of biological activities and material properties. This fused pentacyclic structure, comprising an indole nucleus merged with a quinoxaline ring, has been a focal point of extensive research. The inherent π-conjugation and planar geometry of this system allow for intercalation into DNA, a mechanism that underpins the cytotoxic and antiviral properties of many of its derivatives.[1]
Derivatives of indolo[2,3-b]quinoxaline have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[2][3] The strategic placement of substituents on this core structure allows for the fine-tuning of its biological and physicochemical properties, making it a versatile template for drug design and discovery. The bromine atom at the 9-position of the title compound, this compound, serves as a key functional handle for further synthetic modifications, enabling the exploration of structure-activity relationships (SAR).
Beyond its medicinal applications, the unique electronic properties of the indolo[2,3-b]quinoxaline core, arising from the fusion of an electron-rich indole and an electron-deficient quinoxaline, make it a promising candidate for applications in materials science, including as organic light-emitting diodes (OLEDs) and semiconductors.[2]
This guide provides a detailed examination of the parent 9-bromo derivative, offering a robust foundation for its synthesis and characterization.
Chemical Structure and Properties
The chemical structure of this compound is a rigid, planar pentacyclic system. The IUPAC name for this compound is this compound.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₈BrN₃ | PubChem CID: 5357491 |
| Molecular Weight | 298.14 g/mol | PubChem CID: 5357491 |
| Appearance | Reddish-yellow to greenish-yellow solid | [1] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in hot ethyl acetate and ethanol | [1][2] |
Synthesis of this compound
The most direct and widely employed synthetic route to the indolo[2,3-b]quinoxaline core is the acid-catalyzed condensation of an isatin derivative with an o-phenylenediamine. For the synthesis of the title compound, 5-bromo-isatin is reacted with o-phenylenediamine.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is adapted from a reported procedure and provides a reliable method for the laboratory-scale synthesis of this compound.[1]
Materials:
-
5-Bromo-isatin (1.0 eq)
-
o-Phenylenediamine (3.0 eq)
-
Formic Acid (reagent grade)
-
Dimethyl sulfoxide (DMSO, for recrystallization)
-
Deionized Water
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-isatin (10 mmol, 2.26 g) and o-phenylenediamine (30 mmol, 3.24 g) in formic acid (10 mL).
-
Reaction: Heat the mixture to reflux with stirring for 15 minutes. The solution will typically develop a deep color.
-
Precipitation: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature. Let the mixture stand for 10 hours to ensure complete precipitation of the product.
-
Isolation: Collect the reddish-yellow precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product thoroughly with deionized water to remove any residual formic acid and unreacted o-phenylenediamine.
-
Purification: Dissolve the crude solid in a minimal amount of hot DMSO and filter while hot to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature to induce recrystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The purity can be checked by thin-layer chromatography (TLC) using a mobile phase of methanol:chloroform (3:7).[1]
Causality of Experimental Choices:
-
Excess o-Phenylenediamine: Using a threefold excess of o-phenylenediamine helps to drive the reaction to completion and minimize the formation of side products.
-
Formic Acid as Solvent and Catalyst: Formic acid serves as both a solvent and an acid catalyst for the condensation reaction. Its ability to protonate the carbonyl groups of isatin activates them towards nucleophilic attack by the diamine.
-
Reflux Conditions: The elevated temperature under reflux provides the necessary activation energy for the condensation and subsequent cyclization-aromatization steps.
-
Recrystallization from DMSO: DMSO is a suitable solvent for recrystallization due to the good solubility of the product at high temperatures and its lower solubility at room temperature, allowing for the formation of pure crystals upon cooling.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the fused ring system. The chemical shifts are influenced by the electron-withdrawing nature of the quinoxaline moiety and the bromine atom, as well as the electron-donating effect of the indole nitrogen.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| NH (indole) | ~12.0 - 13.0 | br s | The acidic proton on the indole nitrogen is expected to be significantly downfield and broadened due to hydrogen bonding and exchange. |
| Aromatic Protons | 7.5 - 8.5 | m | The eight aromatic protons will appear as a complex multiplet in this region, characteristic of fused aromatic systems. Specific assignments would require 2D NMR techniques. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals corresponding to the 14 carbon atoms of the heterocyclic core. The chemical shifts will be influenced by the neighboring heteroatoms and the bromine substituent.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-Br | ~115 - 125 | The carbon directly attached to the bromine atom will be shielded compared to other aromatic carbons. |
| Quaternary Carbons | ~130 - 155 | The quaternary carbons involved in the ring fusion and those adjacent to nitrogen atoms will appear in the downfield region of the aromatic spectrum. |
| CH (Aromatic) | ~110 - 135 | The protonated aromatic carbons will resonate in this typical range. |
FT-IR Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.
Table 4: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| 3400 - 3200 | N-H stretch (indole) | Medium, broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium to weak |
| 1620 - 1580 | C=N stretch (quinoxaline) | Medium to strong |
| 1600 - 1450 | C=C stretch (aromatic) | Multiple bands, medium to strong |
| ~1100 | C-Br stretch | Medium |
| 850 - 750 | Aromatic C-H out-of-plane bend | Strong |
The presence of a broad band in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching of the indole ring. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the quinoxaline and indole rings will give rise to a series of bands in the 1620-1450 cm⁻¹ fingerprint region.
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of bromine.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 297 and 299, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively. This M/M+2 pattern is a definitive indicator of a monobrominated compound.[4]
-
Loss of Br: A significant fragment at m/z 218, corresponding to the loss of the bromine radical.
-
Loss of HCN: Fragmentation of the heterocyclic rings may lead to the loss of HCN (27 amu), resulting in fragments at m/z 270/272 and m/z 191.
Safety and Handling
As a bromo-substituted aromatic heterocyclic compound, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[5] Avoid direct contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
While specific toxicity data for this compound is not available, related bromo-aromatic compounds can be irritants and may be harmful if ingested or inhaled.[8] Standard good laboratory practices should be strictly followed.
Applications and Research Directions
The this compound scaffold is a valuable starting material for the synthesis of a diverse library of derivatives with potential applications in several fields:
-
Medicinal Chemistry: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents. This allows for the systematic exploration of the SAR for anticancer, antimicrobial, and antiviral activities.[1]
-
Materials Science: The core structure's electronic properties can be modulated through derivatization at the 9-position, leading to new materials with tailored optical and electronic properties for use in organic electronics.
-
Chemical Biology: Fluorescently tagged derivatives can be synthesized to be used as probes for studying DNA intercalation and other biological processes.
Conclusion
This compound is a key heterocyclic compound with significant potential in both medicinal chemistry and materials science. This guide has provided a detailed overview of its structure, a reliable synthetic protocol, and a thorough analysis of its expected spectral characteristics. The information presented herein should serve as a valuable resource for researchers working with this important molecular scaffold.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmascholars.com [pharmascholars.com]
- 3. dollycorporation.com [dollycorporation.com]
- 4. m.youtube.com [m.youtube.com]
- 5. carlroth.com [carlroth.com]
- 6. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to 9-Bromo-6H-indolo[2,3-b]quinoxaline: Physicochemical Properties and Methodologies
An in-depth technical guide on the physicochemical properties of 9-Bromo-6H-indolo[2,3-b]quinoxaline, tailored for researchers, scientists, and drug development professionals.
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar aromatic structure, functionalized with a bromine atom, confers a distinct profile of physicochemical properties that are critical for its application as a scaffold in drug design and as a component in organic electronics. This guide provides a detailed exploration of the core physicochemical characteristics of this molecule, including its synthesis, structural features, solubility, and spectral properties. We present not only the data but also the underlying scientific principles and practical experimental protocols for their determination. This document is intended to serve as a vital resource for researchers and developers, enabling a deeper understanding and more effective utilization of this versatile quinoxaline derivative.
Strategic Importance of the this compound Scaffold
The indolo[2,3-b]quinoxaline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous biologically active compounds. The fusion of the indole and quinoxaline ring systems results in an extended, planar aromatic molecule capable of intercalating into DNA, a mechanism central to the activity of many anticancer agents.[1] The nitrogen atoms in the quinoxaline moiety act as hydrogen bond acceptors, while the indole NH can donate a hydrogen bond, enabling diverse interactions with biological targets.
The strategic placement of a bromine atom at the 9-position offers two key advantages:
-
Modulation of Physicochemical Properties: The electronegativity and size of the bromine atom can influence the electronic distribution within the aromatic system, affecting properties such as lipophilicity and metabolic stability.
-
Synthetic Versatility: The carbon-bromine bond serves as a versatile synthetic handle for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This guide focuses on the intrinsic physicochemical properties of the parent 9-bromo compound, which form the essential baseline for any subsequent derivatization and application.
Synthesis and Structural Verification
A robust and reproducible synthesis is the cornerstone of any chemical research program. This compound is commonly synthesized via the acid-catalyzed condensation of 5-bromoisatin with o-phenylenediamine.[2][3]
Standard Synthetic Protocol
This protocol provides a reliable method for the laboratory-scale synthesis of the title compound.
Materials:
-
5-bromo-1H-indole-2,3-dione (5-bromoisatin)
-
o-phenylenediamine
-
Glacial Acetic Acid
-
Ethanol (for washing)
-
Standard reflux and filtration apparatus
Step-by-Step Procedure:
-
Reactant Dissolution: Dissolve 5-bromoisatin in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Diamine: Add a slight molar excess (1.05 equivalents) of o-phenylenediamine to the stirred solution.
-
Reaction Under Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold ethanol and then water to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the purified product under vacuum.
Workflow for Structural Elucidation
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.
Caption: A typical workflow for the synthesis and structural confirmation of this compound.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value/Description | Method of Determination | Significance in R&D |
| Molecular Formula | C₁₄H₈BrN₃[4][5] | Elemental Analysis, HRMS | Defines the elemental composition and exact mass. |
| Molecular Weight | 298.14 g/mol [4][6] | Mass Spectrometry | Crucial for all stoichiometric calculations. |
| Appearance | Yellow solid | Visual Inspection | A primary indicator of compound purity. |
| Melting Point | >300 °C (Decomposition may occur) | DSC or Melting Point Apparatus | High melting point indicates a stable, rigid structure with strong intermolecular forces. |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in polar organic solvents; insoluble in water. | Standard Solubility Assays | Critical for designing biological assays, formulations, and reaction conditions. |
| LogP (calculated) | ~3.8 - 4.5[7][8] | Computational (e.g., XLogP3) | Indicates high lipophilicity, impacting cell permeability and potential for non-specific binding. |
| Polar Surface Area | ~41.6 Ų[7][8] | Computational | Influences membrane permeability and solubility. |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: The proton spectrum will exhibit a series of signals in the aromatic region (typically 7.0-9.0 ppm). The splitting patterns (coupling constants) and integrations of these signals confirm the connectivity of the protons on the aromatic rings. A characteristic broad singlet for the indole N-H proton is also expected at a downfield chemical shift (>10 ppm).[9][10]
-
¹³C NMR: The carbon spectrum provides a count of the unique carbon environments. The chemical shifts are indicative of the electronic environment of each carbon, with carbons attached to nitrogen appearing at lower field and the carbon bonded to bromine showing a characteristic shift.[11]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental formula. For this compound, a high-resolution mass spectrum (HRMS) is particularly informative. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom.[12]
UV-Visible Spectroscopy
The extended π-conjugated system of the indolo[2,3-b]quinoxaline core gives rise to characteristic absorption bands in the UV-visible region.[13] The spectrum, typically recorded in a solvent like chloroform or DMSO, shows multiple absorption maxima (λmax) corresponding to π → π* electronic transitions.[14][15] These spectral properties are sensitive to substitution and solvent environment and are fundamental for applications in materials science and as optical probes.
Interplay of Structure, Properties, and Applications
The physicochemical properties of this compound are intrinsically linked to its molecular structure and dictate its potential applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmascholars.com [pharmascholars.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. 57743-36-9 | this compound - Moldb [moldb.com]
- 5. This compound | C14H8BrN3 | CID 5357491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 57743-36-9|this compound|BLD Pharm [bldpharm.com]
- 7. 2,3-dimethyl-9-bromo-6H-indolo(2,3-b)quinoxaline | C16H12BrN3 | CID 10853541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-bromo-6H-indolo[2,3-b]quinoxaline | C14H8BrN3 | CID 57062447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-(9-Bromo-6h-indolo[2,3-b]quinoxalin-6-yl)ethanone | C16H10BrN3O | CID 394874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinoxaline [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 9-Bromo-6H-indolo[2,3-b]quinoxaline: Synthesis, Characterization, and Therapeutic Potential
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The 6H-indolo[2,3-b]quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its potent DNA intercalating properties and a broad spectrum of pharmacological activities. This technical guide focuses on a key derivative, 9-Bromo-6H-indolo[2,3-b]quinoxaline (CAS No: 57743-36-9), providing an in-depth analysis of its synthesis, analytical characterization, and established biological significance.[1][2][3] This document serves as a comprehensive resource for researchers aiming to leverage this molecule in drug discovery and development, offering not just protocols but the scientific rationale underpinning these methodologies.
Introduction: The Strategic Importance of the Indolo[2,3-b]quinoxaline Core
The planar, fused heterocyclic system of 6H-indolo[2,3-b]quinoxaline has garnered significant attention due to its structural analogy to naturally occurring cytotoxic agents like ellipticine.[1] This core structure facilitates intercalation into the DNA helix, disrupting critical cellular processes such as replication, which forms the basis for its pronounced antiviral and cytotoxic activities.[1][2] The introduction of a bromine atom at the 9-position, yielding this compound, offers a strategic handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of next-generation therapeutic agents.[4] This guide will dissect the foundational chemistry and biology of this pivotal compound.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 57743-36-9 | [3] |
| Molecular Formula | C₁₄H₈BrN₃ | PubChem[5] |
| Molecular Weight | 298.14 g/mol | PubChem[5] |
Synthesis and Purification: A Protocol Rooted in Chemical Principles
The classical and most reliable synthesis of the 6H-indolo[2,3-b]quinoxaline scaffold involves the condensation of an appropriate isatin derivative with an o-phenylenediamine.[1][6] For the synthesis of the 9-bromo derivative, 5-bromoisatin is the critical starting material.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system; the physical characteristics of the final product (melting point, spectral data) serve as confirmation of a successful synthesis.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 5-bromoisatin and o-phenylenediamine.
-
Causality: The acidic proton of the isatin's N-H group and the carbonyl group at C-3 are key for the initial nucleophilic attack by the o-phenylenediamine. 5-bromoisatin is chosen specifically to install the bromine at the desired 9-position of the final product.
-
-
Solvent Addition and Reflux: Add glacial acetic acid to the flask to serve as both a solvent and an acid catalyst. The mixture is then heated to reflux.[7][8]
-
Causality: Glacial acetic acid provides an acidic environment that protonates the carbonyl oxygen of the isatin, making the carbon more electrophilic and susceptible to nucleophilic attack by the diamine. Refluxing provides the necessary activation energy for the condensation and subsequent cyclization reactions.
-
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The addition of water will cause the crude product to precipitate out of the solution.[7]
-
Causality: The product, being a large, planar aromatic molecule, is significantly less soluble in a polar aqueous-acetic acid mixture than the reactants, leading to its precipitation.
-
-
Purification: The precipitated solid is collected by filtration, washed with water to remove residual acetic acid, and then purified by recrystallization from a suitable solvent, such as ethanol.[7]
-
Causality: Recrystallization is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of hot solvent and, as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent.
-
Analytical Characterization: Validating Molecular Identity
Rigorous analytical characterization is paramount to confirm the structure and purity of the synthesized this compound.
Spectroscopic and Physical Data
| Analysis Method | Expected Results |
| ¹H NMR | Aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm). The N-H proton will likely appear as a broad singlet at a higher chemical shift. |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the fused ring system will be observed. |
| Mass Spectrometry | The molecular ion peak should correspond to the calculated molecular weight (298.14 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity). |
| Melting Point | A sharp melting point is indicative of high purity. For this compound-3-sulfonyl chloride, a precursor, a melting point of 110-115°C has been reported, suggesting the parent compound would have a distinct, higher melting point.[7] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹) should be present. |
Biological Activity and Mechanism of Action
The 6H-indolo[2,3-b]quinoxaline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities.[9]
Established Pharmacological Activities:
-
Antiviral Activity: Derivatives have shown potent activity against various viruses, including Herpes Simplex Virus (HSV-1).[1] The primary mechanism is believed to be DNA intercalation, which inhibits viral DNA replication.[1][2]
-
Cytotoxic and Anticancer Activity: As DNA intercalators, these compounds disrupt DNA topology and can inhibit enzymes like topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells.[1]
-
Antimicrobial Activity: Various substituted derivatives of this compound have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with some compounds showing significant efficacy.[7][10]
-
SHP1 Inhibition: Recent studies have explored derivatives as inhibitors of the SHP1 enzyme, which is implicated in various diseases, including cancer.[11]
Mechanism of Action: DNA Intercalation
The planar aromatic structure of this compound is central to its primary mechanism of action.
Sources
- 1. 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffol...: Ingenta Connect [ingentaconnect.com]
- 2. 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities | Bentham Science [eurekaselect.com]
- 3. 57743-36-9|this compound|BLD Pharm [bldpharm.com]
- 4. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C14H8BrN3 | CID 5357491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmascholars.com [pharmascholars.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmascholars.com [pharmascholars.com]
- 11. 6H-Indolo-[2,3-b]-quinoxaline derivatives as promising bifunctional SHP1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
synthesis of 9-Bromo-6H-indolo[2,3-b]quinoxaline from 5-bromoisatin
An In-depth Technical Guide to the Synthesis of 9-Bromo-6H-indolo[2,3-b]quinoxaline from 5-Bromoisatin
Abstract: This guide provides a comprehensive technical overview for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The synthesis is achieved through the acid-catalyzed condensation of 5-bromoisatin with o-phenylenediamine. This document details the underlying reaction mechanism, provides a validated step-by-step experimental protocol, outlines methods for characterization, and discusses key considerations for process optimization. It is intended for researchers, chemists, and professionals in the field of drug development seeking a robust and reproducible method for accessing this important molecular framework.
Introduction and Significance
The indolo[2,3-b]quinoxaline core is a privileged heterocyclic structure renowned for its wide spectrum of pharmacological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic placement of a bromine atom at the 9-position of this scaffold, yielding this compound, provides a valuable synthetic handle for further functionalization through cross-coupling reactions, enabling the development of diverse chemical libraries for drug discovery programs.
The most direct and widely adopted method for constructing the indolo[2,3-b]quinoxaline skeleton is the condensation reaction between an isatin derivative and an aromatic ortho-diamine.[5][6] This guide focuses on the specific synthesis from 5-bromoisatin and o-phenylenediamine, a reliable and efficient transformation that serves as a cornerstone for accessing this class of compounds.[2][7]
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via an acid-catalyzed condensation-cyclization reaction. The use of an acidic catalyst, typically glacial acetic acid, is critical. It serves not only to accelerate the reaction but also to ensure the selective formation of the desired planar, aromatic indolo[2,3-b]quinoxaline product.[8][9] In neutral or basic media, the reaction can yield a mixture of products, including non-cyclized anils and spiro intermediates, which can complicate purification and reduce yields.[9][10]
The accepted mechanism involves the following key steps:
-
Protonation: The C3-carbonyl group of 5-bromoisatin is protonated by the acid catalyst, increasing its electrophilicity.
-
Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the activated C3-carbonyl carbon of the isatin.
-
Intermediate Formation: This attack forms a carbinolamine intermediate, which subsequently dehydrates to form a Schiff base (or imine).
-
Intramolecular Cyclization: The second, free amino group of the o-phenylenediamine moiety then performs an intramolecular nucleophilic attack on the C2-carbonyl carbon of the original isatin ring.
-
Final Dehydration: A final dehydration step occurs, leading to the formation of the stable, fully aromatic tetracyclic ring system of this compound.
Caption: Figure 1: Reaction Mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where successful execution relies on careful adherence to stoichiometry, reaction conditions, and purification procedures.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. | Notes |
| 5-Bromoisatin | 226.03 | 2.26 g | 10.0 | 1.0 | Purity ≥98% |
| o-Phenylenediamine | 108.14 | 1.08 g | 10.0 | 1.0 | Purity ≥99%. Should be light in color. |
| Glacial Acetic Acid | 60.05 | 50 mL | - | - | ACS grade or higher. Acts as solvent and catalyst. |
| Ethanol | 46.07 | ~100 mL | - | - | For washing and recrystallization. |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
Fume hood
Synthesis Workflow
Caption: Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromoisatin (2.26 g, 10.0 mmol) and o-phenylenediamine (1.08 g, 10.0 mmol).
-
Solvent Addition: Place the flask in a fume hood and add glacial acetic acid (50 mL).
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 118°C) with vigorous stirring. The solution will darken, and a precipitate should begin to form.
-
Reaction Monitoring: Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A yellow or orange solid precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with small portions of cold ethanol (2 x 20 mL) and then cold water (2 x 20 mL) to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the crude product under vacuum. A typical crude yield is in the range of 85-95%.
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of ethanol and dimethylformamide (DMF).
Product Characterization
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₄H₈BrN₃ |
| Molecular Weight | 298.14 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | >300 °C |
| Expected Yield | 85-95% (crude) |
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.0-12.5 (s, 1H, indole N-H), 7.5-8.5 (m, 7H, Ar-H). The exact shifts and coupling constants will depend on the solvent and instrument.
-
Mass Spectrometry (EI): Expected molecular ion peaks (M⁺) at m/z 297 and 299 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its natural isotopic abundance (⁷⁹Br and ⁸¹Br).
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure the o-phenylenediamine is of high purity. Oxidized (dark-colored) o-phenylenediamine can lead to side reactions and lower yields. The reaction time can also be extended to ensure completion.
-
Impure Product: The primary impurity is often residual acetic acid or unreacted starting materials. Thorough washing of the crude product is crucial. If the product remains impure after washing, recrystallization is necessary.
-
Alternative Catalysts: While glacial acetic acid is effective as both a solvent and catalyst, other acidic catalysts like p-toluenesulfonic acid or sulfamic acid in a solvent like ethanol can also be used, sometimes allowing for milder conditions such as room temperature stirring.[11]
Safety Precautions
-
All operations should be conducted in a well-ventilated fume hood.
-
5-Bromoisatin and o-phenylenediamine are chemical irritants. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
Conclusion
The acid-catalyzed condensation of 5-bromoisatin and o-phenylenediamine is a highly efficient, reliable, and scalable method for the synthesis of this compound. This guide provides a detailed, scientifically-grounded framework for its successful preparation and characterization. The resulting compound is a versatile intermediate, perfectly suited for further elaboration in medicinal chemistry and materials science research, paving the way for the discovery of novel therapeutic agents and functional materials.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Al Mamari, J. (2023). SYNTHESIS AND SPECTROSCOPIC CHARACTERAZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. J. Mar. Chim. Heterocycl., 22(4), 57-64.
-
(2025, December 17). Facile Chemodivergent Synthesis of Fused Indolo[2,3‑b]quinoxalines and Benzo[1][12]imidazo[1,2‑c]quinazolin-6(5H)‑ones: An Organocatalytic Trifluoromethanesulfonic Acid-Controlled Mechanistic Switch between Condensation and Ring Expansion of the Isatin Core. PubMed Central. Retrieved from
- (2021, September 20). One-Pot Construction of Indolo[2,3‑b]quinoxalines through Ruthenium-Catalyzed Ortho C−H Bond Functionalization of 2‑Arylquinoxalines with Sulfonyl Azides. American Chemical Society.
- Abeed, A. A. O., El-Emary, T., & Alharthi, S. (2022). Efficient Synthetic Access to Novel Indolo[2,3-b]Quinoxaline-based Heterocycles. Current Organic Synthesis, 19(1), 177-185.
- Talari, S., et al. (n.d.). SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES CONTAINING QUINOXALINE MOIETY AS PROSPECTIVE ANTIMICROBIAL AGENTS. International Journal of Pharmacy.
- (2025, August 5). Modern methods for the synthesis of indolo[2,3-b]quinoxalines (microreview). ResearchGate.
- (2025, August 10). Features of the reaction of isatin derivatives with ortho-phenylenediamine. ResearchGate.
- (2025, August 9). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. ResearchGate.
- Niume, K., Kurosawa, S., Toda, F., Hasegawa, M., & Iwakura, Y. (n.d.). The Condensation of Isatin with o-Phenylenediamine. Scilit.
- Reaction of isatin derivatives with o-phenylenediamine. a. (n.d.). ResearchGate.
- Niume, K. (1982). The condensation of isatin with o-phenylenediamine. SciSpace.
- Talari, S., et al. (n.d.). SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES CONTAINING QUINOXALINE MOIETY AS PROSPECTIVE ANTIMICROBIAL AGENTS. International Journal of Pharmacy.
- (n.d.).
- (2025, August 7). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. ResearchGate.
- (n.d.).
- 2,3-dimethyl-9-bromo-6H-indolo(2,3-b)quinoxaline. (n.d.). PubChem.
- Synthesis of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. Reaction... (n.d.). ResearchGate.
- 1-(9-Bromo-6h-indolo[2,3-b]quinoxalin-6-yl)ethanone. (n.d.). PubChem.
- Compound 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline. (n.d.). Chemdiv.
- 6-Acetyl-9-bromo-6H-indolo[2,3-b]quinoxaline. (n.d.). Spectrum.
- (n.d.).
- (2025, August 9). Synthesis of hexahydro-6H-indolo[2,3-b]quinoxaline derivatives as potential antibacterial and anti-inflammatory agents. ResearchGate.
- (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
- Kumar, R., & Kumar, M. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology.
- (n.d.). 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. PMC - NIH.
- (n.d.). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Digital Repository.
- (n.d.). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmascholars.com [pharmascholars.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmascholars.com [pharmascholars.com]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. The condensation of isatin with o-phenylenediamine (1982) | K. Niume | 16 Citations [scispace.com]
- 11. Facile Chemodivergent Synthesis of Fused Indolo[2,3‑b]quinoxalines and Benzo[4,5]imidazo[1,2‑c]quinazolin-6(5H)‑ones: An Organocatalytic Trifluoromethanesulfonic Acid-Controlled Mechanistic Switch between Condensation and Ring Expansion of the Isatin Core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
The Biological Frontier of 9-Bromo-6H-indolo[2,3-b]quinoxaline Derivatives: A Technical Guide for Drug Discovery
Introduction:
The intricate tapestry of heterocyclic chemistry offers a rich source of scaffolds for the development of novel therapeutic agents. Among these, the rigid, planar structure of the 6H-indolo[2,3-b]quinoxaline core has emerged as a pharmacophore of significant interest. Its inherent ability to interact with biological macromolecules, particularly nucleic acids, has positioned its derivatives as promising candidates in the fields of oncology and virology. This technical guide delves into the biological activities of a specific and potent subclass: the 9-Bromo-6H-indolo[2,3-b]quinoxaline derivatives. As researchers and drug development professionals, understanding the nuances of their synthesis, mechanism of action, and biological evaluation is paramount to unlocking their full therapeutic potential. This document provides an in-depth exploration of the scientific underpinnings of these compounds, supported by field-proven experimental insights and protocols.
Part 1: Unveiling the Biological Potential: Anticancer and Antiviral Activities
The introduction of a bromine atom at the 9th position of the 6H-indolo[2,3-b]quinoxaline scaffold has been shown to significantly influence its biological profile. This modification, coupled with further substitutions, has given rise to a family of compounds with potent cytotoxic and antiviral effects.
Anticancer Activity: A Focus on Cytotoxicity
A significant body of research has highlighted the anticancer potential of this compound derivatives. These compounds have demonstrated notable cytotoxic activity against various cancer cell lines, with a particular emphasis on leukemia. The primary mechanism underlying this cytotoxicity is believed to be their function as DNA intercalators, a concept we will explore in detail in Part 2.[1][2]
The substitution of the bromine atom with various secondary amines has been a key strategy in optimizing the anticancer potency of these molecules.[3] A study by Moorthy et al. provides crucial quantitative data on the in vitro activity of several N-alkyl-6H-indolo[2,3-b]quinoxaline-9-amine derivatives against the human leukemia (HL-60) cell line.[1][2][3]
Table 1: Cytotoxic Activity of this compound Derivatives against HL-60 Cancer Cell Line
| Compound ID | Substituent at 9-position | IC50 (µM) |
| IDQ-10 | N,N-Dimethylamine | >100 |
| IDQ-11 | N,N-Diethylamine | 1.9 |
| IDQ-13 | Piperidine | 1.8 |
| IDQ-14 | N-Methylpiperazine | 1.6 |
| Cisplatin (Reference) | - | 1.2 |
| 5-Fluorouracil (Reference) | - | 0.9 |
Source: Adapted from Moorthy et al., J Enzyme Inhib Med Chem, 2010.[1][2][3]
These results underscore the critical role of the substituent at the 9-position in modulating cytotoxic activity. The derivatives with cyclic secondary amines (piperidine and N-methylpiperazine) and the diethylamine substituent exhibited the most significant potency, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic agent cisplatin.[3]
Antiviral Activity: A Broad-Spectrum Potential
Beyond their anticancer properties, indolo[2,3-b]quinoxaline derivatives have demonstrated promising antiviral activity against a range of viruses, including herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (CMV).[4] While specific data for 9-bromo derivatives is less abundant in publicly available literature, the established antiviral potential of the core scaffold suggests that these compounds are worthy of investigation in this therapeutic area. One indolo[2,3-b]quinoxaline hybrid has shown strong inhibitory activity against the H1N1 influenza virus with an IC50 of 0.2164 μM.[5] The mechanism of action is also thought to involve DNA intercalation, thereby disrupting viral replication.[4]
Part 2: The Core Mechanism of Action: DNA Intercalation
The planar, aromatic nature of the 6H-indolo[2,3-b]quinoxaline ring system is the key to its primary mechanism of biological activity: DNA intercalation.[6][7][8] This process involves the insertion of the planar molecule between the base pairs of the DNA double helix.[7]
Causality of Intercalation:
The driving force behind this interaction is a combination of van der Waals forces, and π-π stacking interactions between the aromatic rings of the compound and the DNA bases. This insertion leads to a distortion of the DNA structure, causing it to unwind and lengthen. This structural perturbation has profound consequences for cellular processes that rely on the integrity of the DNA template, such as:
-
Inhibition of DNA Replication and Transcription: The presence of the intercalator can physically obstruct the progression of DNA and RNA polymerases, thereby halting the synthesis of new DNA and RNA molecules. This is a critical factor in their anticancer and antiviral effects.
-
Induction of Apoptosis: By causing significant DNA damage and cellular stress, these compounds can trigger programmed cell death, or apoptosis, in rapidly dividing cancer cells.[9]
The following diagram illustrates the general mechanism of DNA intercalation by a planar aromatic molecule like a this compound derivative.
Caption: DNA Intercalation Pathway of Indolo[2,3-b]quinoxaline Derivatives.
Part 3: Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of this compound derivatives, a series of well-established in vitro assays are essential. The following protocols provide a standardized framework for evaluating cytotoxicity and the induction of apoptosis.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Caption: Workflow for the MTT Cell Viability Assay.
Detection of Apoptosis: Annexin V-FITC/Propidium Iodide Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells with the this compound derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Conclusion and Future Directions
The this compound derivatives represent a compelling class of compounds with significant potential in the development of novel anticancer and antiviral therapies. Their primary mechanism of action, DNA intercalation, provides a solid foundation for their biological activity. The quantitative data presented herein for their cytotoxic effects against leukemia cells highlights the promise of this scaffold.
Future research should focus on several key areas:
-
Expansion of Biological Screening: Evaluating the activity of these derivatives against a broader panel of cancer cell lines and a wider range of viruses is crucial to understand their full therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: A more comprehensive SAR study is needed to elucidate the precise structural requirements for optimal activity and selectivity.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Elucidation of Signaling Pathways: While DNA intercalation is the primary mechanism, further investigation into the specific signaling pathways affected by these compounds could reveal additional therapeutic targets and potential for combination therapies. Some quinoxaline derivatives have been implicated in the inhibition of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival, suggesting a potential avenue for further exploration.[10]
By systematically addressing these areas, the scientific community can continue to unlock the therapeutic potential of this compound derivatives and pave the way for the development of new and effective treatments for cancer and viral infections.
References
-
Moorthy, N. S. H. N., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394–405. [Link]
-
Moorthy, N. S. H. N., Karthikeyan, C., & Trivedi, P. (2009). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-405. [Link]
-
Gu, Z., Zhang, Y., Wang, Y., Li, Y., & Wang, X. (2017). Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. RSC Advances, 7(72), 45671–45683. [Link]
-
Rajput, S., & Singh, A. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 16(5), 2426-2430. [Link]
-
Eldin, R. R. E., & Ali, A. A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Journal of the Iranian Chemical Society, 1-29. [Link]
-
Hassan, A. S., El-Sayed, W. M., & Aboul-Enein, H. Y. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 21(11), 1478. [Link]
-
Moorthy, N. S. H. N., Manivannan, E., Karthikeyan, C., & Trivedi, P. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1415–1420. [Link]
-
Wikipedia. (2023). Intercalation (biochemistry). [Link]
-
Shibinskaya, M. O., Lyakhov, S. A., Mazepa, A. V., Andronati, S. A., Turov, A. V., Zholobak, N. M., & Spivak, N. Y. (2010). Interactions of antiviral indolo[2,3-b]quinoxaline derivatives with DNA. Journal of Medicinal Chemistry, 53(4), 1684–1692. [Link]
-
Norden, B., Patel, H. M., & Hiort, C. (1998). Interactions of the antiviral quinoxaline derivative 9-OH-B220 [2,3-dimethyl-6-(dimethylaminoethyl)-9-hydroxy-6H-indolo-[2,3-b]quinoxaline] with duplex and triplex forms of synthetic DNA and RNA. Biochemistry, 37(17), 5879–5888. [Link]
-
Scilit. (n.d.). Indolo[2,3-b]quinoxaline (IQ) Derivatives: Synthesis, Pharmacological Properties, and Applications in Organic Electronics and Sensors. [Link]
-
Bentham Science Publishers. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Interactions of antiviral indolo[2,3-b]quinoxaline derivatives with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 8. 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities | Bentham Science [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
An In-Depth Technical Guide to the Mechanism of Action of 9-Bromo-6H-indolo[2,3-b]quinoxaline
Introduction
The relentless pursuit of novel therapeutic agents has led to the exploration of diverse chemical scaffolds with the potential to combat a range of human diseases, most notably cancer. Among these, the planar, fused heterocyclic system of 6H-indolo[2,3-b]quinoxaline has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] This core structure, a hybrid of indole and quinoxaline moieties, provides a framework for the design of molecules with significant biological activity, including antiviral and antitumor properties.[4][5] The 9-Bromo-6H-indolo[2,3-b]quinoxaline is a specific analogue within this class that has demonstrated notable cytotoxic effects against various cancer cell lines, prompting a deeper investigation into its mechanism of action.[6][7][8]
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound. As a Senior Application Scientist, this document is structured to deliver not just a compilation of data, but a synthesized narrative grounded in scientific evidence, aimed at researchers, scientists, and professionals in the field of drug development. We will delve into the core molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these pathways.
Core Mechanism of Action: DNA Intercalation and Beyond
The primary mechanism of action attributed to the 6H-indolo[2,3-b]quinoxaline scaffold, and by extension the 9-bromo derivative, is its ability to function as a DNA intercalating agent.[2][9][10] The planar aromatic structure of the molecule allows it to insert itself between the base pairs of the DNA double helix. This physical obstruction disrupts the normal function of DNA and interferes with critical cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[11]
The thermal stability of the DNA-intercalator complex is a key determinant of its biological activity.[2][10] The nature and position of substituents on the 6H-indolo[2,3-b]quinoxaline ring system can significantly influence this stability and, consequently, the cytotoxic potency of the compound.[10] The presence of the bromine atom at the 9-position is thought to enhance these interactions, potentially through favorable electronic and steric contributions.
While DNA intercalation is the predominant and most well-documented mechanism, evidence suggests that the biological activity of indolo[2,3-b]quinoxaline derivatives is not solely dependent on this interaction. Other potential molecular targets include:
-
Topoisomerase II Inhibition: Some derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[2][12] However, it is noteworthy that some highly active derivatives, such as B-220, have demonstrated poor inhibitory activity against this enzyme, suggesting that this may not be the universal primary mechanism for all compounds in this class.[2][10]
-
Kinase Inhibition: The quinoxaline scaffold is present in a number of kinase inhibitors.[13] There is evidence that some indolo[2,3-b]quinoxaline derivatives can inhibit protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[14] The specific kinases targeted by this compound are an area of ongoing investigation.
-
Induction of Apoptosis: A definitive outcome of the cellular insults caused by this compound is the induction of apoptosis, or programmed cell death.[14][15][16] This is likely a consequence of the DNA damage and cellular stress triggered by DNA intercalation and potential off-target effects.
The following diagram illustrates the proposed overarching mechanism of action:
Caption: Proposed mechanism of action for this compound.
Synthesis of this compound
The synthesis of the 6H-indolo[2,3-b]quinoxaline scaffold is typically achieved through the condensation of an appropriate o-phenylenediamine with an isatin derivative.[1] For the synthesis of this compound, 5-bromoisatin is reacted with o-phenylenediamine.
The general synthetic scheme is as follows:
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of apoptosis and inhibition of small cell lung cancer growth by the quinoxaline tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
9-Bromo-6H-indolo[2,3-b]quinoxaline literature review
An In-Depth Technical Guide to 9-Bromo-6H-indolo[2,3-b]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a halogenated derivative of the planar, fused heterocyclic system known as indoloquinoxaline. This core scaffold is of significant interest in medicinal chemistry due to its structural similarity to naturally occurring alkaloids and its proven ability to intercalate with DNA, leading to a broad spectrum of pharmacological activities.[1][2] The introduction of a bromine atom at the 9-position modulates the compound's electronic and lipophilic properties, making it a valuable intermediate for further functionalization and a subject of study for its own biological potential. This guide provides a comprehensive review of the synthesis, characterization, and known biological activities of this compound and its derivatives, offering field-proven insights for researchers engaged in drug discovery and development.
Introduction: The Indolo[2,3-b]quinoxaline Scaffold
The indolo[2,3-b]quinoxaline (IQ) core is a nitrogen-containing heterocyclic system that has garnered substantial attention from the scientific community.[3] Its planar, aromatic structure is a key feature that allows it to function as a DNA intercalating agent, disrupting DNA replication and transcription processes, which is a primary mechanism for its observed antitumor and antiviral activities.[1][2] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including:
-
Antitumor Agents: By interfering with DNA topology and inhibiting enzymes like topoisomerase II, IQ derivatives induce apoptosis in cancer cells.[1][4]
-
Antiviral Compounds: The well-known derivative B-220, a dimethyl-substituted IQ, has demonstrated potent activity against herpes viruses.[5][6]
-
Antimicrobial Properties: Various substituted IQs have shown significant antibacterial and antifungal activities.[7][8]
-
Kinase Inhibition: The quinoxaline moiety is a recognized pharmacophore in the design of kinase inhibitors, and IQ derivatives are being explored for this purpose.[1][9][10]
The 9-bromo derivative serves as a pivotal starting material and a biologically active molecule in its own right. The bromine atom provides a reactive handle for introducing further chemical diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
Synthesis and Chemical Characterization
The most direct and widely adopted method for synthesizing the 6H-indolo[2,3-b]quinoxaline core involves the acid-catalyzed condensation of an isatin derivative with an o-phenylenediamine.[1][3][11] For the synthesis of the 9-bromo analog, 5-bromo-isatin is the key starting material.
Primary Synthetic Pathway
The primary synthesis is a one-pot condensation reaction. The causality behind this choice is its efficiency and the commercial availability of the precursors. Glacial acetic acid typically serves as both the solvent and the acid catalyst, promoting the nucleophilic attack of the diamine onto the ketone of the isatin, followed by cyclization and dehydration to yield the final aromatic system.
Caption: Primary synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, designed to ensure both reaction success and product purity. It is based on methodologies described in the literature.[7][8]
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-isatin (0.01 mol).
-
Add glacial acetic acid (30 mL) to the flask and stir to dissolve the isatin.
-
Add o-phenylenediamine (0.01 mol) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for a period of 3-5 hours.
-
Causality Insight: Refluxing in acetic acid provides the necessary thermal energy to overcome the activation barrier for the condensation and subsequent cyclization/dehydration steps, driving the reaction to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of reactants and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. This will cause the product to precipitate out of the solution.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol to remove any remaining impurities.
-
-
Purification and Validation:
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to yield a crystalline solid.
-
Dry the purified product under vacuum.
-
Validation: Confirm the structure and purity of the final compound using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To elucidate the chemical structure and confirm the arrangement of protons and carbons.[12][13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[13]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[12]
-
Melting Point: To assess purity; a sharp melting point range is indicative of a pure compound.
-
-
Biological Activities and Mechanism of Action
While much of the research focuses on the broader indolo[2,3-b]quinoxaline class, specific studies have synthesized and evaluated 9-bromo derivatives, primarily for antimicrobial and antitumor activities.
Antimicrobial Activity
Derivatives synthesized from the this compound core have demonstrated significant antimicrobial potential.[7][8] A study by Talari et al. involved the synthesis of 9-bromo-N-substituted-6H-indolo[2,3-b]quinoxaline-3-sulfonamide derivatives. These compounds were evaluated against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains, with some showing activity comparable to standard antibiotic drugs.[8]
| Compound Class | Target Organisms | Reported Activity | Reference |
| 9-Bromo-indoloquinoxaline Sulfonamides | Gram (+), Gram (-) Bacteria, Fungi | Significant antibacterial and antifungal activities observed for some derivatives. | [7][8] |
Antitumor Activity and Mechanism of Action
The primary mechanism of antitumor action for the parent IQ scaffold is DNA intercalation.[2] The planar structure of the molecule allows it to slip between the base pairs of the DNA double helix. This interaction can lead to several cytotoxic effects:
-
Inhibition of DNA replication and transcription.
-
Induction of DNA damage.
-
Inhibition of topoisomerase II, an enzyme crucial for managing DNA topology.[1]
Caption: Proposed antitumor mechanism via DNA intercalation.
Applications in Drug Discovery
This compound is a valuable scaffold for medicinal chemists. Its significance lies in two main areas:
-
A Template for Lead Optimization: The core structure provides a proven pharmacophore for DNA interaction. The bromine at the 9-position offers a site for synthetic elaboration using modern cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig reactions), allowing for the systematic exploration of SAR to enhance potency, selectivity, and pharmacokinetic properties.[5][14]
-
A Kinase Inhibitor Scaffold: The quinoxaline nucleus is present in numerous kinase inhibitors.[9] The 9-bromo-IQ structure can be used as a starting point to design inhibitors targeting specific kinases implicated in cancer and inflammatory diseases, such as Pim-1/2 kinases or ASK1.[9][15]
Caption: Chemical structure of the core compound.
Future Perspectives and Conclusion
This compound remains a molecule of high interest. Future research should focus on a more detailed biological characterization of the parent compound itself, including its cytotoxic profile against a broad panel of cancer cell lines and its potential as a kinase inhibitor. The strategic use of its bromine substituent to build libraries of novel derivatives is a promising avenue for the discovery of new therapeutic agents.
References
-
Talari, S., et al. (n.d.). SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES CONTAINING QUINOXALINE MOIETY AS PROSPECTIVE ANTIMICROBIAL AGENTS. International Journal of Pharmacy. Available at: [Link]
-
Talari, S., et al. (n.d.). SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES CONTAINING QUINOXALINE MOIETY AS PROSPECTIVE ANTIMICROBIAL AGENTS. International Journal of Pharmacy. Available at: [Link]
-
Talari, S., et al. (n.d.). SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES CONTAINING QUINOXALINE MOIETY AS PROSPECTIVE ANTIMICROBIAL AGENTS. International Journal of Pharmacy. Available at: [Link]
-
Gu, Z., et al. (2017). Synthesis of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. ResearchGate. Available at: [Link]
-
Ameen, T. A. (2025). Indolo[2,3-b]quinoxaline (IQ) Derivatives: Synthesis, Pharmacological Properties, and Applications in Organic. Bentham Science Publisher. Available at: [Link]
-
(n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. Available at: [Link]
-
Ameen, T. A. (2025). Indolo[2,3-b]quinoxaline (IQ) Derivatives: Synthesis, Pharmacological Properties, and Applications in Organic Electronics and Sensors. Bentham Science Publisher. Available at: [Link]
-
Sadykhov, G. A., et al. (n.d.). New Approach to Biologically Active Indolo[2,3‐b]quinoxaline Derivatives through Intramolecular Oxidative Cyclodehydrogenation. ResearchGate. Available at: [Link]
-
Rout, S. K., et al. (2025). Facile Chemodivergent Synthesis of Fused Indolo[2,3‑b]quinoxalines and Benzo[1][16]imidazo[1,2‑c]quinazolin-6(5H)‑ones: An Organocatalytic Trifluoromethanesulfonic Acid-Controlled Mechanistic Switch between Condensation and Ring Expansion of the Isatin Core. PubMed Central. Available at: [Link]
-
(n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]
-
Pai, N. R., & Pusalkar, D. A. (2010). Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Farghaly, T. A., et al. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
-
Al Mamari, J. (2023). SYNTHESIS AND SPECTROSCOPIC CHARACTERAZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. Journal de la Société Marocaine de Chimie. Available at: [Link]
-
Singh, G. B., et al. (1980). Synthesis and spectroscopic studies of some new substituted 6H‐indolo[2,3‐b]quinoxalines. Wiley Online Library. Available at: [Link]
-
(n.d.). Biological activity of some 6H-indolo[2,3-b] quinoxalines. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(9-Bromo-6h-indolo[2,3-b]quinoxalin-6-yl)ethanone. PubChem. Available at: [Link]
-
Moorthy, N. S. H., et al. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. PubMed. Available at: [Link]
-
(n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline.... ResearchGate. Available at: [Link]
-
Sadykhov, G. A., et al. (n.d.). 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. PubMed Central. Available at: [Link]
-
(2024). (PDF) SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. ResearchGate. Available at: [Link]
-
Elangovan, M. (2014). (PDF) 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. ResearchGate. Available at: [Link]
-
Farghaly, T. A., et al. (2018). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]
-
Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI. Available at: [Link]
-
El-Damasy, D. A., et al. (n.d.). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]
-
Suksrichavalit, T., et al. (n.d.). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. MDPI. Available at: [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. pharmascholars.com [pharmascholars.com]
- 8. pharmascholars.com [pharmascholars.com]
- 9. mdpi.com [mdpi.com]
- 10. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights [mdpi.com]
- 11. Facile Chemodivergent Synthesis of Fused Indolo[2,3‑b]quinoxalines and Benzo[4,5]imidazo[1,2‑c]quinazolin-6(5H)‑ones: An Organocatalytic Trifluoromethanesulfonic Acid-Controlled Mechanistic Switch between Condensation and Ring Expansion of the Isatin Core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and spectroscopic studies of some new substituted 6H‐indolo[2,3‐b]quinoxalines | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indolo[2,3-b]quinoxalines
Abstract
The indolo[2,3-b]quinoxaline core, a planar, polycyclic aromatic heterocycle, represents a quintessential "privileged scaffold" in medicinal chemistry and materials science. Its rigid structure is adept at intercalating with nucleic acids, leading to a broad spectrum of biological activities, including potent antiviral and anticancer properties. This technical guide provides an in-depth exploration of the discovery and rich history of this remarkable heterocyclic system. It traces the evolution of its synthesis from the classical acid-catalyzed condensation reactions of the late 19th century to the sophisticated transition-metal-catalyzed methodologies of the modern era. Detailed, field-proven protocols for key synthetic transformations are provided, accompanied by a critical analysis of their respective advantages and limitations. Furthermore, this guide delves into the mechanistic underpinnings of the biological activity of indolo[2,3-b]quinoxalines, with a particular focus on their role as DNA intercalators and inhibitors of viral replication. This comprehensive overview is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this versatile heterocyclic core.
A Serendipitous Discovery: The Genesis of a Scaffold
The story of indolo[2,3-b]quinoxalines begins in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry. In 1896, O. Hinsberg, while investigating the reactions of isatin (an indole-2,3-dione), reported the condensation of this compound with o-phenylenediamine in the presence of acetic acid. This reaction, a simple yet elegant cyclocondensation, yielded a new, stable, yellow crystalline compound: 6H-indolo[2,3-b]quinoxaline. This seminal work laid the foundation for what would become a vast and diverse field of chemical and therapeutic research.
The initial discovery, while groundbreaking, was primarily of academic interest. It would take several decades for the true potential of this scaffold to be recognized. The planar, electron-rich nature of the indolo[2,3-b]quinoxaline system hinted at its potential to interact with biological macromolecules, a hypothesis that would later be validated with the discovery of its potent biological activities.
The Art of Synthesis: From Classical Methods to Modern Innovations
The synthetic accessibility of the indolo[2,3-b]quinoxaline core has been a key driver of its extensive investigation. Over the past century, the synthetic toolbox for constructing this scaffold has evolved dramatically, offering chemists a range of strategies to access diverse derivatives with tailored properties.
The Classical Approach: The Hinsberg Condensation
The original method described by Hinsberg remains a robust and widely used strategy for the synthesis of the parent 6H-indolo[2,3-b]quinoxaline and its simple derivatives. The reaction involves the acid-catalyzed condensation of an isatin derivative with an o-phenylenediamine.
Experimental Protocol: Synthesis of 6H-indolo[2,3-b]quinoxaline (Classical Method) [1][2]
-
Reagents and Materials:
-
Isatin (1.0 mmol, 147.1 mg)
-
o-Phenylenediamine (1.2 mmol, 129.8 mg)
-
Glacial Acetic Acid (5 mL)
-
Ethanol
-
Round-bottom flask equipped with a reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
-
Procedure:
-
To a 25 mL round-bottom flask, add isatin (1.0 mmol) and o-phenylenediamine (1.2 mmol).
-
Add glacial acetic acid (5 mL) to the flask.
-
Equip the flask with a reflux condenser and place it in a heating mantle.
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form.
-
The precipitate is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and impurities.
-
The resulting solid is the desired 6H-indolo[2,3-b]quinoxaline, which can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
-
Causality and Insights: The acidic medium is crucial for this reaction. It protonates the carbonyl groups of isatin, activating them for nucleophilic attack by the amino groups of o-phenylenediamine. The subsequent intramolecular cyclization and dehydration drive the reaction to completion. While this method is straightforward and often provides good yields for the synthesis of the core structure, it can be limited by the availability of substituted isatins and may not be suitable for substrates with acid-sensitive functional groups.
The Modern Era: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and indolo[2,3-b]quinoxalines are no exception. Palladium- and ruthenium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of highly functionalized and substituted derivatives that are inaccessible through classical methods.
A versatile approach involves the palladium-catalyzed double N-arylation of anilines with 2,3-dihaloquinoxalines. This strategy allows for the introduction of a wide range of substituents on the indole nitrogen.
Experimental Protocol: Palladium-Catalyzed Synthesis of 6-Aryl-6H-indolo[2,3-b]quinoxalines [3][4]
-
Reagents and Materials:
-
2,3-Dibromoquinoxaline (1.0 mmol, 287.9 mg)
-
Substituted Aniline (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%, 11.2 mg)
-
Triphenylphosphine (PPh₃, 10 mol%, 26.2 mg)
-
Sodium tert-butoxide (NaOtBu, 2.5 mmol, 240.3 mg)
-
Anhydrous Toluene (10 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk tube, add 2,3-dibromoquinoxaline (1.0 mmol), the substituted aniline (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and NaOtBu (2.5 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-6H-indolo[2,3-b]quinoxaline.
-
-
Causality and Insights: The palladium catalyst is central to this transformation, facilitating the formation of carbon-nitrogen bonds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The choice of ligand (e.g., PPh₃) and base (e.g., NaOtBu) is critical for efficient catalysis. This method offers excellent functional group tolerance and allows for the synthesis of a diverse library of N-substituted derivatives, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
More recently, ruthenium-catalyzed C-H activation and annulation strategies have provided an even more atom-economical and efficient route to N-substituted indolo[2,3-b]quinoxalines. This one-pot process involves the reaction of 2-arylquinoxalines with sulfonyl azides.[5][6]
Experimental Protocol: Ruthenium(II)-Catalyzed One-Pot Synthesis of N-Sulfonyl-6H-indolo[2,3-b]quinoxalines [5][6]
-
Reagents and Materials:
-
2-Arylquinoxaline (0.2 mmol)
-
Sulfonyl azide (0.24 mmol)
-
[Ru(p-cymene)Cl₂]₂ (5 mol%, 6.1 mg)
-
Silver acetate (AgOAc, 20 mol%, 6.7 mg)
-
1,2-Dichloroethane (DCE, 1.0 mL)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 0.3 mmol, 68.1 mg)
-
Sealed reaction vial
-
-
Procedure:
-
In a sealed vial, combine the 2-arylquinoxaline (0.2 mmol), sulfonyl azide (0.24 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%), and AgOAc (20 mol%).
-
Add 1,2-dichloroethane (1.0 mL) to the vial.
-
Heat the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, add DDQ (0.3 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-sulfonyl-6H-indolo[2,3-b]quinoxaline.
-
-
Causality and Insights: This advanced method proceeds via a ruthenium-catalyzed ortho C-H amination of the aryl group on the quinoxaline, followed by an intramolecular cyclization. The DDQ serves as an oxidant in the final step to aromatize the newly formed ring. This one-pot procedure is highly efficient and offers a direct route to a specific class of N-substituted derivatives.
A Comparative Overview of Synthetic Methodologies
The choice of synthetic strategy depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials.
| Method | Precursors | Typical Yield | Advantages | Disadvantages |
| Classical (Hinsberg) | Isatin, o-Phenylenediamine | 60-90% | Simple, inexpensive, good for unsubstituted core. | Limited substrate scope, harsh acidic conditions. |
| Palladium-Catalyzed | 2,3-Dihaloquinoxaline, Aniline | 50-85% | High functional group tolerance, diverse N-substituents. | Requires expensive catalyst, inert atmosphere. |
| Ruthenium-Catalyzed | 2-Arylquinoxaline, Sulfonyl azide | 70-94% | High atom economy, one-pot procedure. | Specific for N-sulfonyl derivatives, requires oxidant. |
Biological Significance: A Scaffold for Therapeutic Innovation
The planar, aromatic nature of the indolo[2,3-b]quinoxaline scaffold makes it an ideal candidate for DNA intercalation, a mechanism of action shared by many successful anticancer and antiviral drugs.[7][8][9] This interaction disrupts DNA replication and transcription, leading to cell death or inhibition of viral propagation.
Mechanism of Action: DNA Intercalation and Beyond
The primary mode of biological activity for many indolo[2,3-b]quinoxalines is their ability to insert themselves between the base pairs of DNA. This intercalation is driven by π-π stacking interactions between the aromatic rings of the drug and the DNA bases.[7][8] The planarity of the indolo[2,3-b]quinoxaline core is a critical structural requirement for effective intercalation.
Once intercalated, the drug can induce several downstream effects:
-
Inhibition of DNA Replication and Transcription: The presence of the intercalator distorts the DNA helix, preventing the binding of DNA and RNA polymerases, thereby halting replication and transcription.
-
Topoisomerase Inhibition: Some derivatives can also inhibit the activity of topoisomerases, enzymes that are crucial for managing DNA topology during replication. However, it's noteworthy that some of the most active compounds, like B-220, exhibit poor inhibitory activity on topoisomerase II, suggesting alternative or complementary mechanisms.[7][9]
-
Induction of Apoptosis: By disrupting critical cellular processes, these compounds can trigger programmed cell death (apoptosis) in cancer cells.
Antiviral Activity: The Case of B-220
One of the most well-studied indolo[2,3-b]quinoxaline derivatives is 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline, known as B-220. This compound has demonstrated potent antiviral activity against a range of herpesviruses, including herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV).[10][11][12][13]
The antiviral mechanism of B-220 is primarily attributed to the inhibition of viral DNA synthesis.[10][11][12] It achieves this by intercalating into the viral DNA, thereby blocking the action of viral DNA polymerase.
Anticancer Activity
Numerous indolo[2,3-b]quinoxaline derivatives have been synthesized and evaluated for their anticancer potential. Their ability to intercalate DNA and induce apoptosis makes them promising candidates for cancer chemotherapy.
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Unsubstituted 6H-indolo[2,3-b]quinoxaline | HL-60 | >100 | [14] |
| 9-Bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline | HL-60 | 15.2 | [14] |
| 9-(Piperidin-1-yl)-6H-indolo[2,3-b]quinoxaline | HL-60 | 5.8 | [14] |
| 9-(Morpholin-4-yl)-6H-indolo[2,3-b]quinoxaline | HL-60 | 7.3 | [14] |
| Amide Conjugate of DiMIQ (Compound 2) | BxPC-3 (Pancreatic) | 0.3475 | [15] |
| Amide Conjugate of DiMIQ (Compound 2) | AsPC-1 (Pancreatic) | 0.3365 | [15] |
| Amide Conjugate of DiMIQ (Compound 2) | HeLa (Cervical) | >10 | [15] |
| Amide Conjugate of DiMIQ (Compound 2) | MCF-7 (Breast) | >10 | [15] |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Visualizing the Science: Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A comparative workflow of classical versus modern synthesis of indolo[2,3-b]quinoxalines.
Caption: Mechanism of action of indolo[2,3-b]quinoxalines as DNA intercalating agents.
Conclusion and Future Perspectives
From its humble beginnings in a 19th-century laboratory to its current status as a privileged scaffold in drug discovery, the indolo[2,3-b]quinoxaline core has had a remarkable journey. The development of sophisticated synthetic methodologies has unlocked access to a vast chemical space, enabling the fine-tuning of its biological properties. The primary mechanism of action, DNA intercalation, continues to be a fertile ground for the design of novel anticancer and antiviral agents.
Looking ahead, the field is poised for further innovation. The application of computational modeling and machine learning will undoubtedly accelerate the discovery of new derivatives with enhanced potency and selectivity. Furthermore, the exploration of novel biological targets beyond DNA, and the development of drug delivery systems to improve the pharmacokinetic profiles of these compounds, will be key areas of future research. The rich history and versatile nature of the indolo[2,3-b]quinoxaline scaffold ensure that it will remain a cornerstone of medicinal chemistry for years to come.
References
- Harmenberg, J., Åkesson-Johansson, A., Gräslund, A., Malmfors, T., Bergman, J., Wahren, B., ... & Cox, S. (1988). Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs. Antimicrobial agents and chemotherapy, 32(11), 1720–1724.
- Moorthy, N. S. H. N., Manivannan, E., Karthikeyan, C., & Trivedi, P. (2013). 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. Mini reviews in medicinal chemistry, 13(10), 1415–1420.
- Harmenberg, J., Wahren, B., Bergman, J., Åkerfeldt, S., & Lundblad, L. (1991). The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline. Antiviral research, 15(3), 193–204.
- Harmenberg, J., Åkesson-Johansson, A., Gräslund, A., Malmfors, T., Bergman, J., Wahren, B., ... & Cox, S. (1988). Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs. Antimicrobial Agents and Chemotherapy, 32(11), 1720-1724.
- Niume, K., Kurosawa, S., Toda, F., Hasegawa, M., & Iwakura, Y. (1982). The Condensation of Isatin with o-Phenylenediamine. Bulletin of the Chemical Society of Japan, 55(7), 2293–2294.
- Moorthy, N. S. H. N., Manivannan, E., Karthikeyan, C., & Trivedi, P. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1415-1420.
- Harmenberg, J., Wahren, B., Bergman, J., Akerfeldt, S., & Lundblad, L. (1991). The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline. Antiviral Research, 15(3), 193-204.
- Arimondo, P. B., Baldeyrou, B., Lainé, W., Bal, C., Alphonse, F. A., Routier, S., ... & Bailly, C. (2001). DNA interaction and cytotoxicity of a new series of indolo[2,3-b]quinoxaline and pyridopyrazino[2,3-b]indole derivatives. Chemical research in toxicology, 14(11), 1541–1551.
- Reddy, T. J., Le, T., & Beaudry, C. M. (2014). Palladium catalyzed synthesis and physical properties of indolo[2,3-b]quinoxalines. Organic & biomolecular chemistry, 12(32), 6151–6166.
- Hinsberg, O. (1896). Ueber einige Derivate des Isatins. Berichte der deutschen chemischen Gesellschaft, 29(2), 2019-2024.
- Harmenberg, J., Wahren, B., Bergman, J., Akerfeldt, S., & Lundblad, L. (1991). The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline. Antiviral Research, 15(3), 193-204.
- Głowacka, I. E., Czerwonka, A., Wróblewska, A., & Szczesio, M. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. International Journal of Molecular Sciences, 25(5), 2636.
- Reddy, T. J., Le, T., & Beaudry, C. M. (2014). Palladium catalyzed synthesis and physical properties of indolo[2,3-b]quinoxalines. Organic & Biomolecular Chemistry, 12(32), 6151-6166.
- El-Sayed, M. A., Abdel-Aziz, M., Abdel-Hafez, A. A., & El-Tombary, A. A. (2019). Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 352(10), 1900123.
- Ismail, M. F., El-Sayed, M. A., Ali, A. M., & Abdel-Aziz, M. (2022). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 22(11), 2133–2146.
- Humeniuk, R., Kaczmarek, L., Peczynska-Czoch, W., & Marcinkowska, E. (2003). Cytotoxicity and cell cycle effects of novel indolo[2,3-b]quinoline derivatives. Oncology research, 13(5), 269–277.
- Niume, K., Kurosawa, S., Toda, F., Hasegawa, M., & Iwakura, Y. (1982). The condensation of isatin with o-phenylenediamine. Bulletin of the Chemical Society of Japan, 55(7), 2293-2294.
- El-Sayed, M. A., Ali, A. M., Abdel-Aziz, M., & El-Tombary, A. A. (2019). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anti-cancer agents in medicinal chemistry, 19(14), 1736–1748.
- Sun, L., Li, D., Li, Y., Qian, K., & Duan, W. (2022). Identification of the first-in-class dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO 1) with strong anticancer properties. Scientific reports, 12(1), 18944.
- Reddy, T. J., Le, T., & Beaudry, C. M. (2014). Palladium catalyzed synthesis and physical properties of indolo[2,3-b]quinoxalines. Organic & Biomolecular Chemistry, 12(32), 6151–6166.
- Mondal, S., & Ghorai, M. K. (2021). One-Pot Construction of Indolo[2,3-b]quinoxalines through Ruthenium-Catalyzed Ortho C–H Bond Functionalization of 2-Arylquinoxalines with Sulfonyl Azides. Organic Letters, 23(19), 7624–7629.
- Mondal, S., & Ghorai, M. K. (2021). One-Pot Construction of Indolo[2,3-b]quinoxalines through Ruthenium-Catalyzed Ortho C–H Bond Functionalization of 2-Arylquinoxalines with Sulfonyl Azides. Organic Letters, 23(19), 7624-7629.
- Mondal, S., & Ghorai, M. K. (2021). One-Pot Construction of Indolo[2,3- b]quinoxalines through Ruthenium-Catalyzed Ortho C-H Bond Functionalization of 2-Arylquinoxalines with Sulfonyl Azides. Organic letters, 23(19), 7624–7629.
- Thakur, R., Luxami, V., & Paul, K. (2023). Ruthenium(ii)-catalyzed C-2 alkenylation of indole with olefins via a quinazolin-4(3H)-one directing group: a platform for selective fluorescent anion sensors.
- Wang, L., Guo, W., Zhang, X. X., Xia, X. D., & Xiao, W. J. (2012). Synthesis of indolo [1,2-a]quinoxalines via a Pd-catalyzed regioselective C-H olefination/cyclization sequence. Organic letters, 14(3), 740–743.
- Shakenov, A., Gnyawali, K. P., & Yi, C. S. (2023). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. Organic & biomolecular chemistry, 21(14), 2969–2974.
- Humeniuk, R., Kaczmarek, L., Peczynska-Czoch, W., & Marcinkowska, E. (2003). Cytotoxicity and cell cycle effects of novel indolo[2,3-b]quinoline derivatives. Oncology Research, 13(5), 269-277.
- Sun, L., Li, D., Li, Y., Qian, K., & Duan, W. (2022). Identification of the first-in-class dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO 1) with strong anticancer properties. Scientific Reports, 12(1), 1-13.
- Wang, L., Guo, W., Zhang, X. X., Xia, X. D., & Xiao, W. J. (2012). Synthesis of indolo[1,2-a]quinoxalines via a Pd-catalyzed regioselective C-H olefination/cyclization sequence. Organic Letters, 14(3), 740-743.
- Chen, J., Wang, Z., Chen, Y., & He, G. (2021). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines.
- Sun, L., Li, D., Li, Y., Qian, K., & Duan, W. (2022). Identification of the first-in-class dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO 1) with strong anticancer properties. Scientific Reports, 12(1), 1-13.
- Thakur, R., Luxami, V., & Paul, K. (2023). Ruthenium(ii)-catalyzed C-2 alkenylation of indole with olefins via a quinazolin-4(3H)-one directing group: a platform for selective fluorescent anion sensors.
- Sun, L., Li, D., Li, Y., Qian, K., & Duan, W. (2022). Identification of the first-in-class dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO 1) with strong anticancer properties. Scientific Reports, 12(1), 1-13.
- Wang, L., Guo, W., Zhang, X. X., Xia, X. D., & Xiao, W. J. (2012). Synthesis of indolo [1,2-a]quinoxalines via a Pd-catalyzed regioselective C-H olefination/cyclization sequence. Organic letters, 14(3), 740-743.
- Shakenov, A., Gnyawali, K. P., & Yi, C. S. (2023). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. Organic & Biomolecular Chemistry, 21(14), 2969-2974.
- Chen, J., Wang, Z., Chen, Y., & He, G. (2021). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines.
- Sun, L., Li, D., Li, Y., Qian, K., & Duan, W. (2022). Identification of the first-in-class dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO 1) with strong anticancer properties. Scientific Reports, 12(1), 1-13.
- Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2014).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scilit.com [scilit.com]
- 3. Palladium catalyzed synthesis and physical properties of indolo[2,3-b]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium catalyzed synthesis and physical properties of indolo[2,3-b]quinoxalines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Pot Construction of Indolo[2,3- b]quinoxalines through Ruthenium-Catalyzed Ortho C-H Bond Functionalization of 2-Arylquinoxalines with Sulfonyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffol...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and cell cycle effects of novel indolo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations | MDPI [mdpi.com]
An In-Depth Technical Guide to the DNA Intercalation of 9-Bromo-6H-indolo[2,3-b]quinoxaline
Distribution: For researchers, scientists, and drug development professionals.
Abstract
The planar, heterocyclic scaffold of 6H-indolo[2,3-b]quinoxaline has garnered significant attention in medicinal chemistry due to its potent biological activities, which are primarily attributed to its ability to intercalate into the DNA double helix.[1][2][3] This mode of action, involving the insertion of the planar chromophore between DNA base pairs, leads to significant conformational changes in the DNA structure, disrupting critical cellular processes like replication and transcription and ultimately inducing apoptosis in cancer cells.[4] This technical guide provides a comprehensive overview of 9-Bromo-6H-indolo[2,3-b]quinoxaline, a key derivative of this class, as a DNA intercalating agent. We will delve into its synthesis, the mechanistic principles of DNA intercalation, and a suite of biophysical techniques employed to characterize this interaction. This document is intended to serve as a practical resource, offering not only theoretical grounding but also detailed, field-proven experimental protocols for researchers investigating the therapeutic potential of this and related compounds.
Introduction: The Therapeutic Potential of Indolo[2,3-b]quinoxalines
The indolo[2,3-b]quinoxaline core structure is a prominent pharmacophore, with derivatives exhibiting a wide range of pharmacological activities, including antiviral and anticancer properties.[5][6] The antitumor effects of these compounds are closely linked to their ability to bind to DNA with high affinity.[1][3] The thermal stability of the resulting drug-DNA complex is a critical determinant of its biological activity, and this stability is influenced by the nature and positioning of substituents on the indolo[2,3-b]quinoxaline ring system.[1][2][3] The 9-bromo substitution on this scaffold offers a strategic point for further chemical modification and has been shown to be a feature in derivatives with broad-spectrum antitumor activities.[2] Understanding the precise nature of the interaction between this compound and DNA is therefore paramount for the rational design of novel and more effective chemotherapeutic agents.
Synthesis of this compound
The synthesis of the 6H-indolo[2,3-b]quinoxaline scaffold is typically achieved through the condensation of an isatin derivative with o-phenylenediamine.[7] For the synthesis of the 9-bromo derivative, 5-bromoisatin is the key starting material.
A general synthetic scheme is as follows:
Caption: General synthesis of this compound.
The reaction involves the condensation of 5-bromoisatin with o-phenylenediamine, typically under reflux in a suitable solvent like acetic acid, to yield this compound.[8] The resulting product can be purified by recrystallization. The structural confirmation is achieved through standard analytical techniques such as IR, NMR, and mass spectrometry.[8]
The Mechanism of DNA Intercalation
DNA intercalation is a non-covalent interaction where a planar molecule, the intercalator, inserts itself between adjacent base pairs of the DNA double helix.[4] This process is driven by a combination of electrostatic and van der Waals forces. The insertion of the intercalator causes a significant distortion of the DNA structure, including an unwinding of the helix and an increase in the distance between the base pairs at the intercalation site.[4] These structural perturbations can interfere with the binding of DNA-processing enzymes, such as DNA and RNA polymerases and topoisomerases, thereby inhibiting replication and transcription.[4]
Biophysical Characterization of DNA Intercalation
A multi-faceted approach employing various biophysical techniques is essential to unequivocally characterize the interaction of this compound with DNA.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a foundational technique for studying drug-DNA interactions.[9] Intercalation of a compound into the DNA helix typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the absorption spectrum of the compound.[10] These spectral changes are indicative of the interaction between the chromophore of the intercalator and the DNA bases.
Experimental Protocol: UV-Visible Spectroscopic Titration [10]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration accurately by measuring the absorbance at 260 nm.[9]
-
-
Titration:
-
In a quartz cuvette, place a fixed concentration of this compound.
-
Record the initial UV-Visible spectrum (e.g., from 300 to 500 nm).
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.
-
Record the spectrum after each addition.
-
-
Data Analysis:
-
Correct the spectra for the dilution effect.
-
Analyze the changes in absorbance and wavelength to determine the binding constant (Kb) using the Wolfe-Shimer equation or similar models.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy, particularly the ethidium bromide (EtBr) displacement assay, provides strong evidence for an intercalative binding mode.[10] EtBr is a known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A compound that can displace EtBr from the DNA will cause a quenching of this fluorescence.
Experimental Protocol: Ethidium Bromide Displacement Assay [10]
-
Preparation of the DNA-EtBr Complex:
-
Prepare a solution of ct-DNA and ethidium bromide in a suitable buffer.
-
Incubate the solution to allow for the formation of the DNA-EtBr complex, resulting in a stable, high fluorescence signal.
-
-
Displacement Assay:
-
Measure the initial fluorescence intensity (Excitation: ~520 nm, Emission: ~590 nm).
-
Add increasing concentrations of this compound to the DNA-EtBr complex solution.
-
After each addition, incubate for 5 minutes to reach equilibrium.
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Plot the percentage of fluorescence quenching against the concentration of this compound to determine the IC50 value, which is the concentration of the compound required to reduce the initial fluorescence by 50%.[11]
-
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for monitoring conformational changes in DNA upon ligand binding.[12] The CD spectrum of B-form DNA is characterized by a positive band around 275 nm and a negative band around 245 nm.[12] Intercalation can induce significant changes in the CD spectrum, reflecting distortions in the DNA helix.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Prepare a solution of ct-DNA in a suitable buffer.
-
Record the baseline CD spectrum of the DNA solution.
-
-
Titration:
-
Titrate the DNA solution with increasing concentrations of this compound.
-
Allow the solution to equilibrate for 5 minutes after each addition before recording the spectrum.
-
-
Data Interpretation:
-
Analyze the changes in the CD bands. An increase in the intensity of the positive band and changes in the negative band can indicate an intercalative binding mode and conformational changes in the DNA.[12]
-
Viscosity Measurements
Viscometry is a definitive method to distinguish between intercalative and non-intercalative binding modes.[13] Intercalation lengthens the DNA helix, leading to an increase in the viscosity of the DNA solution. In contrast, groove binding has a minimal effect on DNA length and viscosity.
Experimental Protocol: DNA Viscosity Measurement [10]
-
Sample Preparation:
-
Prepare solutions of sonicated, rod-like DNA fragments in a buffer.
-
-
Viscosity Measurement:
-
Use a capillary viscometer maintained at a constant temperature (e.g., 25°C).[10]
-
Measure the flow time of the buffer (t0) and the DNA solution (tDNA).
-
Add increasing concentrations of this compound to the DNA solution.
-
Measure the flow time (t) after each addition.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η0) using the formula: η/η0 = (t - t0) / (tDNA - t0).[10]
-
Plot the relative viscosity against the ratio of [Compound]/[DNA]. A significant increase in relative viscosity supports an intercalative binding mode.
-
Caption: Experimental workflow for characterizing DNA intercalation.
Molecular Docking: A Computational Insight
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] In the context of drug-DNA interactions, docking can provide valuable insights into the binding mode (intercalation vs. groove binding), the specific binding site, and the binding energy.
General Protocol for Molecular Docking
-
Preparation of the Ligand and Receptor:
-
The 3D structure of this compound is built and energy-minimized using appropriate software.
-
A suitable DNA duplex structure (e.g., a B-DNA dodecamer) is obtained from the Protein Data Bank (PDB) or constructed.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock, GOLD) is used to perform the docking simulations. The software explores various possible binding poses of the ligand within the DNA structure.
-
-
Analysis of Results:
-
The resulting poses are ranked based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
The interactions between the ligand and the DNA (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the key determinants of binding affinity and specificity.
-
Illustrative Data and Interpretation
While specific experimental data for this compound is proprietary to individual research labs, the following table presents expected qualitative and quantitative results based on studies of similar indolo[2,3-b]quinoxaline derivatives.[15][16]
| Technique | Parameter | Expected Result for an Intercalator | Interpretation |
| UV-Visible Spectroscopy | Spectral Shift | Hypochromism and Bathochromic Shift | Indicates interaction between the compound's chromophore and DNA bases. |
| Binding Constant (Kb) | 105 - 106 M-1 | High binding affinity, characteristic of intercalators. | |
| Fluorescence Spectroscopy | EtBr Displacement (IC50) | Low micromolar range | Efficient displacement of EtBr, confirming intercalative binding. |
| Circular Dichroism | CD Spectral Changes | Increased ellipticity of the positive band, changes in the negative band. | Significant perturbation of the DNA helical structure. |
| Viscosity Measurement | Relative Viscosity | Increases with increasing [Compound]/[DNA] ratio. | Lengthening of the DNA helix due to intercalation. |
| Molecular Docking | Binding Energy | Favorable negative value (e.g., -8 to -12 kcal/mol) | Strong, stable interaction with the DNA. |
| Predicted Pose | Planar ring system inserted between base pairs. | Confirms the intercalative binding mode at a molecular level. |
Conclusion and Future Directions
These findings underscore the potential of this compound as a lead compound for the development of novel anticancer agents. Future research should focus on elucidating its sequence selectivity, its effects on specific DNA-processing enzymes like topoisomerases, and its efficacy in cellular and in vivo models. The methodologies outlined in this guide provide a solid foundation for these next steps in the drug discovery and development pipeline.
References
- BenchChem. (2025). Application Note: Measuring DNA Intercalation of Anticancer Agent 262. BenchChem.
- BenchChem. (2025).
-
Khan Academy. (n.d.). Gel electrophoresis. Khan Academy. Retrieved from [Link]
- Kypr, J., Kejnovská, I., Renčiuk, D., & Vorlíčková, M. (2009). Circular Dichroism Spectroscopy of DNA: From Duplexes to Quadruplexes. Methods in Molecular Biology, 543, 613–624.
- Moorpark College. (n.d.). Experiment 17 – Viscosity & Secondary Structure of DNA. Moorpark College.
- Moorthy, N. S. H. N., Manivannan, E., Karthikeyan, C., & Trivedi, P. (2013). 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1415–1420.
- Gu, Z., Li, Y., Wang, L., Liu, Y., Zhang, Y., Yan, T., & Zhou, C. (2017). Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. RSC Advances, 7(72), 45585–45597.
- Wilhelmsson, L. M., Kingi, N., Bergman, J., Sjöberg, S., & Nordén, B. (2008). Interactions of Antiviral Indolo[2,3-b]quinoxaline Derivatives with DNA. Journal of Medicinal Chemistry, 51(24), 7744–7750.
- Wilhelmsson, L. M., Sjöberg, S., & Nordén, B. (1998). Interactions of the antiviral quinoxaline derivative 9-OH-B220 [2,3-dimethyl-6-(dimethylaminoethyl)-9-hydroxy-6H-indolo-[2,3-b]quinoxaline] with duplex and triplex forms of synthetic DNA and RNA. Biochemistry, 37(17), 6061–6070.
- National Institute of Standards and Technology. (n.d.). Viscosity measurements of DNA solutions with and without condensing agents. National Institute of Standards and Technology.
- ResearchGate. (2011). DNA intercalation study by gel mobility shift assay and molecular docking.
-
Khan Academy. (n.d.). Gel electrophoresis (video). Khan Academy. Retrieved from [Link]
- Shin, K. (2023). Separating and Analyzing DNA and Proteins by Using Gel Electrophoresis. Journal of Molecular Biology Methods, 6(1).
- ResearchGate. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities.
- Gu, Z., et al. (2017).
- Bentham Science Publishers. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Bentham Science Publishers.
- PubMed. (1998). Interactions of the antiviral quinoxaline derivative 9-OH-B220 [2,3-dimethyl-6-(dimethylaminoethyl)-9-hydroxy-6H-indolo-[2,3-b]quinoxaline] with duplex and triplex forms of synthetic DNA and RNA. PubMed.
- ResearchGate. (2010). Synthesis and Some Reactions of 6H-Indolo[2,3-b]quinoxalines.
- National Institutes of Health. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides.
- PubMed. (2009). Circular dichroism for the analysis of protein-DNA interactions. PubMed.
- National Institutes of Health. (2020). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
- Moorthy, N. S. H. N., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394–405.
- ResearchGate. (2009). Circular Dichroism Spectroscopy of DNA: From Duplexes to Quadruplexes.
- DeNovix. (2025). Broad Range Assay Detailed Protocol. DeNovix.
-
Maciążek-Jurczyk, M., et al. (2016). Preliminary spectroscopic studies of the interactions between 9-fluoro-5-alkyl-12(H)-quino[3,4-b][12]benzothiazine chloride and DNA. PMC.
- National Institutes of Health. (2015). The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics.
- Patel, K. C., & Patel, S. K. (1980). Synthesis and spectroscopic studies of some new substituted 6H‐indolo[2,3‐b]quinoxalines. Journal of Heterocyclic Chemistry, 17(4), 673-675.
- ResearchGate. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities.
- National Institute of Standards and Technology. (2014). Viscosity measurements of DNA solutions with and without condensing agents. National Institute of Standards and Technology.
- ResearchGate. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents.
- Semantic Scholar. (2005). Fluorescence Quenching by Proximal G-bases. Semantic Scholar.
- PubMed. (2022).
- Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs.
- National Institutes of Health. (2018). Using ultraviolet absorption spectroscopy to study nanoswitches based on non-canonical DNA structures.
- National Institutes of Health. (2022). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives.
- MDPI. (2023). Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), (Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), and [Ir(ppy)2(dppn)][PF6] (Where Hppy = 2-Phenylpyridine). MDPI.
Sources
- 1. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities | Bentham Science [eurekaselect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and spectroscopic studies of some new substituted 6H‐indolo[2,3‐b]quinoxalines | Semantic Scholar [semanticscholar.org]
- 8. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. moorparkcollege.edu [moorparkcollege.edu]
- 14. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interactions of the antiviral quinoxaline derivative 9-OH-B220 [2, 3-dimethyl-6-(dimethylaminoethyl)- 9-hydroxy-6H-indolo-[2, 3-b]quinoxaline] with duplex and triplex forms of synthetic DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 9-Bromo-6H-indolo[2,3-b]quinoxaline
Introduction and Significance
The indolo[2,3-b]quinoxaline scaffold is a privileged heterocyclic system renowned for its significant and diverse pharmacological activities, including potential applications as anticancer, antiviral, and antimicrobial agents.[1][2] The planar, electron-rich nature of this tetracyclic structure allows it to intercalate with DNA, a mechanism central to its biological function. The introduction of a bromine atom at the 9-position, yielding 9-Bromo-6H-indolo[2,3-b]quinoxaline, can modulate the compound's electronic properties and metabolic stability, making it a valuable target for medicinal chemistry and drug discovery programs.
This document provides a detailed, field-proven protocol for the synthesis of this compound. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles and the rationale behind key procedural choices, ensuring a reproducible and well-understood synthesis.
The Synthetic Principle: Acid-Catalyzed Condensation
The synthesis of the 6H-indolo[2,3-b]quinoxaline core is most reliably achieved through the condensation of an indole-2,3-dione (isatin) derivative with an ortho-phenylenediamine. For the target molecule, this compound, the specific precursors are 5-Bromoisatin and o-phenylenediamine .
The reaction proceeds via a variation of the Pictet-Spengler reaction, which involves the formation of a new heterocyclic ring through condensation and subsequent intramolecular cyclization.[3][4] The use of an acidic medium, typically glacial acetic acid, is critical. The acid serves as both a solvent and a catalyst, protonating the carbonyl groups of 5-bromoisatin. This protonation significantly increases the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack by the amino groups of o-phenylenediamine. Following the initial condensation, a series of intramolecular cyclization and dehydration steps lead to the formation of the stable, aromatic quinoxaline ring system.[5][6][7][8]
Choosing an acidic solvent is a deliberate strategy to ensure the exclusive formation of the desired indolo[2,3-b]quinoxaline.[6][7][8] In neutral or basic conditions, the reaction can yield a mixture of products, including anils and spiro compounds, complicating purification and reducing the yield of the target molecule.[5][9]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis from commercially available starting materials.
Materials and Equipment
Reagents:
-
5-Bromoisatin (C₈H₄BrNO₂, MW: 226.03 g/mol )
-
o-Phenylenediamine (C₆H₈N₂, MW: 108.14 g/mol )
-
Glacial Acetic Acid (CH₃COOH)
-
Ethanol (C₂H₅OH)
-
Deionized Water
Equipment:
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Buchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
Quantitative Data Summary
| Component | Formula | MW ( g/mol ) | Molar Ratio | Mass / Volume |
| 5-Bromoisatin | C₈H₄BrNO₂ | 226.03 | 1.0 eq | 2.26 g (10 mmol) |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 1.0 eq | 1.08 g (10 mmol) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent | ~40 mL |
| Product | C₁₄H₈BrN₃ | 298.14 | - | Theoretical: 2.98 g |
Step-by-Step Synthesis Procedure
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 5-bromoisatin (2.26 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol).
-
Solvent Addition: Add approximately 40 mL of glacial acetic acid to the flask. The acid acts as both the solvent and the catalyst for this reaction.
-
Reaction Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer. Heat the mixture to a gentle reflux (approximately 118 °C) with continuous stirring. Maintain the reflux for 5-6 hours.[2][10] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A precipitate may begin to form as the solution cools.
-
Isolation: Slowly pour the cooled reaction mixture into a beaker containing approximately 200 mL of cold deionized water while stirring. The target compound is insoluble in water and will precipitate out as a solid. This step effectively separates the product from the acetic acid solvent.[11]
-
Collection: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with several portions of deionized water to remove any residual acetic acid.
-
Drying: Dry the collected solid, preferably in a vacuum oven at 60-70 °C, until a constant weight is achieved. The crude product is typically a yellow or brownish solid.
-
Purification (Recrystallization): For higher purity, recrystallize the crude product from ethanol or a suitable solvent system like a methanol/chloroform mixture.[9] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form crystals. Collect the purified crystals by filtration and dry them thoroughly.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Melting Point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of the Synthetic Workflow
The overall synthetic process is a straightforward condensation reaction.
Caption: Synthetic scheme for this compound.
Safety and Handling Precautions
All synthesis steps must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
o-Phenylenediamine: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected mutagen and may cause an allergic skin reaction. Handle with extreme care.
-
5-Bromoisatin: May cause skin and eye irritation. Avoid inhalation of dust.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. The vapors are irritating to the respiratory system.
-
Quinoxalines: The toxicological properties of the final product may not be fully characterized. It should be handled as a potentially hazardous substance.[12]
Always consult the Material Safety Data Sheet (MSDS or SDS) for each chemical before use.[13] Dispose of chemical waste according to institutional and local regulations.
References
-
Features of the reaction of isatin derivatives with ortho-phenylenediamine. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Niume, K., Kurosawa, S., Toda, F., Hasegawa, M., & Iwakura, Y. (1982). The Condensation of Isatin with o-Phenylenediamine. Bulletin of the Chemical Society of Japan, 55(1), 229-232. Retrieved January 15, 2026, from [Link]
-
Talari, S., et al. (n.d.). SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES CONTAINING QUINOXALINE MOIETY AS PROSPECTIVE ANTIMICROBIAL AGENTS. International Journal of Pharmacy. Retrieved January 15, 2026, from [Link]
-
Niume, K. (1982). The condensation of isatin with o-phenylenediamine. SciSpace. Retrieved January 15, 2026, from [Link]
-
The Condensation of Isatin with o-Phenylenediamine. (n.d.). Scilit. Retrieved January 15, 2026, from [Link]
-
Talari, S., et al. (n.d.). SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES CONTAINING QUINOXALINE MOIETY AS PROSPECTIVE ANTIMICROBIAL AGENTS. International Journal of Pharmacy. Retrieved January 15, 2026, from [Link]
-
Features of the reaction of isatin derivatives with ortho-phenylenediamine. (2025). Journal of the Indian Chemical Society. Retrieved January 15, 2026, from [Link]
-
Gu, Z., et al. (2017). Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Pictet–Spengler reaction. (2023). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Shibinskaya, M. O., et al. (2011). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 16(8), 6564-6599. Retrieved January 15, 2026, from [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151. Retrieved January 15, 2026, from [Link]
-
Shulga, S. I., et al. (2020). Synthesis and Some Reactions of 6H-Indolo[2,3-b]quinoxalines. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis of hexahydro-6H-indolo[2,3-b]quinoxaline derivatives as potential antibacterial and anti-inflammatory agents. (n.d.). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Features of the reaction of isatin derivatives with ortho-phenylenediamine | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The condensation of isatin with o-phenylenediamine (1982) | K. Niume | 16 Citations [scispace.com]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmascholars.com [pharmascholars.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols for the Comprehensive Characterization of 9-Bromo-6H-indolo[2,3-b]quinoxaline
Foreword: The Imperative for Rigorous Characterization
9-Bromo-6H-indolo[2,3-b]quinoxaline stands as a pivotal scaffold in contemporary medicinal chemistry and materials science. As a derivative of the indolo[2,3-b]quinoxaline core, it is investigated for its potential as a DNA intercalating agent, giving it a wide range of pharmacological possibilities, including anticancer and antiviral applications.[1][2] The bromine substituent offers a strategic point for further synthetic modifications, making this molecule a versatile building block for the development of novel therapeutics and functional materials.
Given its potential, the unambiguous confirmation of its structure, purity, and stability is not merely a procedural step but a foundational requirement for meaningful and reproducible research. This guide provides a suite of detailed analytical protocols and the underlying scientific rationale for the comprehensive characterization of this compound, tailored for researchers, scientists, and professionals in drug development.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Rationale: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR reveals the carbon framework. The presence of the bromine atom and the fused heterocyclic system creates a distinct electronic environment, resulting in a characteristic spectral fingerprint.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for indoloquinoxaline derivatives due to its excellent solubilizing power for these planar, aromatic systems.[3] Alternatively, deuterated chloroform (CDCl₃) can be used.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at 25 °C.
-
Set the spectral width to cover the expected range of aromatic and NH protons (e.g., 0-14 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 2 seconds to ensure quantitative integration where necessary.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set the spectral width to 0-160 ppm.
-
A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.
-
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, triplet, multiplet) to assign the signals to the specific protons in the molecule. The aromatic region will show a complex pattern of coupled signals, and the NH proton of the indole moiety will likely appear as a broad singlet at a downfield chemical shift.
-
| Expected ¹H NMR Data (in DMSO-d₆) | Expected ¹³C NMR Data (in DMSO-d₆) |
| Aromatic Protons (m, ~7.0-8.5 ppm) | Aromatic Carbons (~110-150 ppm) |
| NH Proton (s, broad, >11 ppm) | Quaternary Carbons (in aromatic region) |
Note: The exact chemical shifts will be influenced by the solvent and any substitutions on the core structure.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Scientific Rationale: Mass spectrometry is indispensable for determining the molecular weight of this compound and confirming its elemental composition. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature in the mass spectrum.[5] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns, typically obtained through electron ionization (EI) or collision-induced dissociation (CID), offer valuable structural information.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For Electrospray Ionization (ESI), the addition of a small amount of formic acid can aid in protonation.
-
-
Instrumental Parameters (ESI-TOF or Orbitrap):
-
Ionization Mode: Positive ESI is typically effective for protonating the nitrogen atoms in the quinoxaline ring system.
-
Mass Range: Set the mass range to scan from m/z 100 to 500 to encompass the molecular ion and potential fragments.
-
Resolution: Operate the instrument in high-resolution mode (>10,000 FWHM) to enable accurate mass measurements.
-
Data Acquisition: Acquire the full scan spectrum. For fragmentation studies, perform MS/MS analysis on the isolated molecular ion peak.
-
-
Data Interpretation:
-
Molecular Ion: The molecular weight of C₁₄H₈BrN₃ is 297.99 g/mol .[6] Look for the protonated molecule [M+H]⁺ at m/z 298.9983 and 300.9962, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The two peaks should be of nearly equal intensity.
-
Fragmentation Pattern: The fragmentation of the indolo[2,3-b]quinoxaline core is expected to be limited due to its high aromatic stability. Key fragmentation pathways may involve the loss of Br• (radical), HBr, or cleavage of the heterocyclic rings under higher energy conditions. For an acetylated derivative, loss of the acetyl group is a primary fragmentation.[7][8]
-
| Expected Mass Spectrometry Data | |
| Molecular Formula | C₁₄H₈BrN₃ |
| Exact Mass | 297.9905 |
| [M+H]⁺ (⁷⁹Br) | 298.9983 |
| [M+H]⁺ (⁸¹Br) | 300.9962 |
| Key Fragments (Predicted) | [M-Br]⁺, [M-HBr]⁺ |
Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)
Scientific Rationale: HPLC is a powerful technique for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment. A validated HPLC method is crucial for quality control in drug development. For a relatively non-polar, aromatic compound like this compound, a reversed-phase HPLC method is most appropriate.
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation and Columns:
-
An HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A gradient elution is recommended to ensure good separation of potential impurities with varying polarities. A suggested starting gradient is:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
Set the UV detector to a wavelength where the compound has a strong absorbance, determined from its UV-Vis spectrum (e.g., around 254 nm or a λ_max value).
-
-
Sample Preparation and Analysis:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to about 0.1 mg/mL with the mobile phase.
-
Inject 10-20 µL of the working solution.
-
Analyze the resulting chromatogram for the main peak and any impurity peaks. Purity can be calculated based on the area percentage of the main peak.
-
| Representative HPLC Parameters | |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (or λ_max) |
| Injection Volume | 10 µL |
Electronic Properties via UV-Visible Spectroscopy
Scientific Rationale: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extensive π-conjugated system of the indolo[2,3-b]quinoxaline core gives rise to characteristic absorption bands in the UV and visible regions. The position and intensity of these bands are sensitive to the solvent polarity and substitution on the aromatic rings.
Protocol: UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to an absorbance value below 1.5. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.
-
-
Instrumental Parameters:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan a wavelength range from 200 to 600 nm.
-
Use the pure solvent as a blank to zero the instrument.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).
-
The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system.
-
Thermal Stability Assessment
Scientific Rationale: Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is crucial for understanding the thermal stability, melting point, and decomposition profile of the compound. This information is vital for determining appropriate storage and handling conditions, especially for active pharmaceutical ingredients. For indolo[2,3-b]quinoxaline derivatives, thermal stability is an important characteristic.
Protocol: TGA and DSC
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an aluminum or ceramic TGA/DSC pan.
-
-
Instrumental Parameters:
-
TGA:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Use an inert atmosphere (e.g., nitrogen gas flow) to prevent oxidative decomposition.
-
Monitor the weight loss as a function of temperature.
-
-
DSC:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Monitor the heat flow to and from the sample to detect thermal events such as melting, crystallization, and decomposition.
-
-
-
Data Interpretation:
-
TGA Thermogram: A stable compound will show a flat baseline until the onset of decomposition. The temperature at which significant weight loss begins is the decomposition temperature.
-
DSC Thermogram: A sharp endothermic peak will indicate the melting point of a crystalline solid. Exothermic peaks can indicate decomposition or crystallization events.
-
| Expected Thermal Analysis Data | |
| TGA | High decomposition temperature, indicative of a stable aromatic system. |
| DSC | A sharp melting point for a pure, crystalline sample. |
Visualizing the Workflow
The comprehensive characterization of this compound follows a logical progression, starting with structural confirmation and moving towards purity and stability assessment.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C14H8BrN3 | CID 5357491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(9-Bromo-6h-indolo[2,3-b]quinoxalin-6-yl)ethanone | C16H10BrN3O | CID 394874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,3-dimethyl-9-bromo-6H-indolo(2,3-b)quinoxaline | C16H12BrN3 | CID 10853541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 9-Bromo-6H-indolo[2,3-b]quinoxaline Derivatives Using Advanced NMR Spectroscopy
Abstract
The 6H-indolo[2,3-b]quinoxaline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and antibacterial properties[1][2]. The introduction of a bromine atom at the 9-position creates a key intermediate for further functionalization via cross-coupling reactions, making 9-Bromo-6H-indolo[2,3-b]quinoxaline a critical building block in drug discovery programs[3][4]. Accurate and unambiguous structural characterization is paramount for ensuring the integrity of downstream applications. This guide provides a comprehensive overview and detailed protocols for the structural elucidation of this class of compounds using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We emphasize not just the procedural steps but the underlying scientific rationale, ensuring robust and reproducible results.
Introduction: The Challenge of a Complex Heterocycle
The this compound scaffold (Figure 1) presents a unique challenge for NMR analysis. The molecule is a rigid, polycyclic aromatic system with multiple nitrogen heteroatoms. This leads to a proton-deficient structure with ¹H NMR signals concentrated in the downfield aromatic region (typically 7.0-9.0 ppm). Signal overlap is common, making definitive assignment from a simple 1D ¹H NMR spectrum difficult[5][6]. Furthermore, the presence of the indole N-H proton introduces a labile proton signal whose chemical shift can be highly dependent on solvent, concentration, and temperature.
Therefore, a multi-dimensional approach, combining ¹H, ¹³C, and 2D correlation experiments such as COSY, HSQC, and HMBC, is not just beneficial but essential for complete and accurate structural verification. This note will guide the user through a systematic workflow for acquiring and interpreting high-quality NMR data for these complex molecules.
Foundational Principles: Experimental Design
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the logical selection of experimental parameters.
Solvent Selection: More Than Just Solubility
The choice of deuterated solvent is the first critical decision. For indolo[2,3-b]quinoxaline derivatives, solubility can be limited in less polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice for several reasons:
-
Excellent Solvating Power: It readily dissolves the planar, aromatic structure of the quinoxaline core.
-
High Boiling Point: Reduces the risk of solvent evaporation during longer 2D experiments.
-
Hydrogen Bonding: The indole N-H proton (at the 6-position) typically appears as a sharp singlet at a very downfield chemical shift (>11 ppm) in DMSO-d₆ due to strong hydrogen bonding with the solvent's sulfoxide oxygen. This separates it from the aromatic region, simplifying analysis. In CDCl₃, this peak is often broader and its position is more variable.
Causality: The choice of DMSO-d₆ is a strategic one to both ensure sample solubility and to isolate the labile N-H proton signal, thereby reducing spectral complexity in the crowded aromatic region.
Sample Concentration: A Balance of Sensitivity and Resolution
Optimal concentration is a trade-off between signal-to-noise ratio (S/N) and spectral quality. Overly concentrated samples can lead to line broadening due to aggregation, which is a concern for these flat, aromatic molecules.[7]
| Experiment | Typical Sample Amount (mg) | Rationale |
| ¹H NMR | 1-5 mg in 0.6 mL | Sufficient for high S/N in minutes. Higher concentrations risk line broadening.[8] |
| ¹³C NMR | 10-25 mg in 0.6 mL | Needed to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[7][8] |
| 2D NMR | 15-25 mg in 0.6 mL | A higher concentration is required to achieve adequate S/N for detecting cross-peaks within a reasonable timeframe (hours).[8] |
Experimental Workflow: A Systematic Approach
A logical, multi-step workflow ensures that all necessary data is collected efficiently for a complete structural proof. This process begins with simple 1D spectra and progresses to more complex 2D correlation experiments.
Caption: A systematic workflow for NMR data acquisition and analysis.
Protocols and Data Interpretation
The following sections provide detailed protocols and guidance on interpreting the resulting spectra for a representative this compound derivative.
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 2-5 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ in a small vial. Transfer the solution into a 5 mm NMR tube using a pipette with a filter tip.[9]
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters (300-600 MHz):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 14 ppm. This range ensures the capture of the high chemical shift indole N-H proton and the residual solvent peak.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 16-32 scans.
-
-
Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Reference the spectrum to the residual DMSO peak at 2.50 ppm.
Interpretation of the ¹H Spectrum: The spectrum is typically divided into two main regions:
-
Indole N-H: A singlet appearing far downfield, often >11.5 ppm. Its disappearance upon adding a drop of D₂O confirms its identity as a labile proton.[9]
-
Aromatic Region (7.0 - 9.0 ppm): Contains signals for the 7 remaining aromatic protons. The bromine at C9 simplifies the spectrum of the indole moiety. One would expect to see a doublet for H8, a doublet of doublets for H10, and a doublet for H11. The protons on the quinoxaline ring (H1-H4) will show complex coupling patterns.[10]
Protocol 2: ¹³C{¹H} NMR Acquisition
-
Sample Preparation: Use a more concentrated sample (15-25 mg in 0.6 mL DMSO-d₆) for better S/N.[8]
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 scans (may require several hours).
-
-
Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct. Reference the spectrum to the DMSO-d₆ septet at 39.52 ppm.
Interpretation of the ¹³C Spectrum: The spectrum will show signals for all 14 carbons. Key expected chemical shifts are:
-
Quaternary Carbons: Signals for C4a, C5a, C6a, C10a, C11a, and C11b will be present. The C-Br carbon (C9) will have a chemical shift influenced by the halogen, typically around 115-120 ppm.
-
Protonated Carbons: The remaining 7 aromatic CH carbons will appear between ~110 and 145 ppm.[11]
Protocol 3: 2D Correlation Spectroscopy (COSY, HSQC, HMBC)
These experiments are crucial for assembling the molecular puzzle. They are typically run on the same concentrated sample used for the ¹³C NMR.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other (typically over 2-3 bonds).[12] This is invaluable for tracing the connectivity of protons within the same aromatic ring (e.g., H1 through H4, and H8, H10, H11).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.[5] This is the most reliable way to assign the signals of all protonated carbons in a single, unambiguous experiment.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, and sometimes 4).[12] This is the key experiment for assigning the quaternary (non-protonated) carbons by looking for correlations from nearby protons. For example, the indole N-H proton should show HMBC correlations to C5a, C6a, and C11b, providing critical anchor points for the assignment.
Data Summary and Assignment Logic
The following table summarizes the expected NMR data based on literature for analogous indolo[2,3-b]quinoxaline structures. The definitive assignment for a novel derivative requires the systematic application of the 2D NMR techniques described.
| Position | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key HMBC Correlations (from Proton) |
| 1 | 8.2 - 8.4 (d) | ~129 | C3, C11b |
| 2 | 7.7 - 7.9 (m) | ~130 | C4, C4a |
| 3 | 7.7 - 7.9 (m) | ~130 | C1, C4a |
| 4 | 8.1 - 8.3 (d) | ~129 | C2, C11a |
| 4a | - | ~142 (q) | H2, H3 |
| 5a | - | ~132 (q) | H1, H4, H10, NH |
| 6 (NH) | >11.5 (s) | - | C5a, C6a, C7, C11b |
| 6a | - | ~150 (q) | NH, H7 |
| 7 | 8.2 - 8.4 (d) | ~122 | C5a, C9, C11 |
| 8 | 7.3 - 7.5 (dd) | ~124 | C6a, C10 |
| 9 | - | ~117 (q, C-Br) | H7, H8, H10 |
| 10 | 7.6 - 7.8 (d) | ~114 | C8, C11a |
| 10a | - | ~141 (q) | H8, H10 |
| 11a | - | ~143 (q) | H1, H4, H10 |
| 11b | - | ~129 (q) | H1, NH |
Note: Chemical shifts (δ) are approximate and can vary based on substitution. Multiplicities: s=singlet, d=doublet, dd=doublet of doublets, m=multiplet, q=quaternary.
Caption: Logical flow for spectral assignment using 2D NMR data.
Conclusion
The structural elucidation of this compound derivatives is a non-trivial task that demands a systematic and multi-faceted NMR approach. By moving beyond simple 1D ¹H NMR and embracing 2D correlation techniques like COSY, HSQC, and HMBC, researchers can achieve complete and unambiguous assignments. The protocols and interpretive framework presented in this note provide a robust foundation for scientists in the pharmaceutical and chemical research fields to confidently characterize these valuable and complex heterocyclic compounds, ensuring the integrity and success of their research endeavors.
References
- Time.gov. (n.d.). Current time in Pasuruan, ID.
- BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Talari, S., et al. (n.d.). SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES....
- Joshi, K. C., et al. (1980). Synthesis and spectroscopic studies of some new substituted 6H‐indolo[2,3‐b]quinoxalines.
- Rishi, H., et al. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Al Mamari, K., et al. (2023). SYNTHESIS AND SPECTROSCOPIC CHARACTERAZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. Journal of Moroccan Chemistry of Heterocycles, 22(4), 57-64.
- Gere, M., et al. (2022). Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. Molecules.
- Ewing, D. F., et al. (n.d.). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- ChemicalBook. (n.d.). Quinoxaline(91-19-0) 1H NMR spectrum.
- Chemdiv. (n.d.). Compound 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline.
- Al Mamari, K., et al. (2024). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. ResearchGate.
- Mohammed, O. W., et al. (2021). Synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. Biochemical and Cellular Archives, 21, 3841-3848.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Rühl, M., et al. (2021). Late-Stage Functionalisation of Polycyclic (N-Hetero-) Aromatic Hydrocarbons by Detoxifying CYP5035S7 Monooxygenase.... International Journal of Molecular Sciences.
- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- ResearchGate. (n.d.). Some materials based on indolo[2,3-b]quinoxaline moieties.
- ChemicalBook. (n.d.). Quinoxaline(91-19-0) 13C NMR spectrum.
- Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. 56(5), 881-900.
- Al Mamari, K., et al. (2024). SYNTHESIS AND SPECTROSCOPIC CHARACTERAZATION OF BISINDOLO[2,3-b]QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.
- Pereda-Miranda, R., et al. (n.d.). 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. Molecules.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. organomation.com [organomation.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Quinoxaline(91-19-0) 13C NMR spectrum [chemicalbook.com]
- 12. emerypharma.com [emerypharma.com]
Analysis of 9-Bromo-6H-indolo[2,3-b]quinoxaline via High-Resolution Mass Spectrometry: An Application Guide
Introduction: The Significance of Indolo[2,3-b]quinoxalines
The indolo[2,3-b]quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science. Derivatives of this core have demonstrated a wide array of biological activities, including potential as antitumor and antimicrobial agents. The incorporation of a bromine atom at the 9-position, yielding 9-Bromo-6H-indolo[2,3-b]quinoxaline, significantly modulates its electronic properties and metabolic stability, making it a compound of interest for drug development professionals. Accurate and robust analytical methods are therefore paramount for its characterization, metabolic profiling, and quality control. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), with a focus on electrospray ionization (ESI).
Core Principles: Unraveling the Molecule with Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, electrospray ionization (ESI) is a highly suitable "soft" ionization technique that allows the intact molecule to be ionized, typically through protonation, forming the pseudomolecular ion [M+H]⁺. The high-resolution capabilities of modern mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, enable the determination of the elemental composition of the parent ion and its fragments with high accuracy, confirming the molecular formula.
A key characteristic in the mass spectrum of this compound is the presence of a distinctive isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. This results in the molecular ion appearing as a pair of peaks (M and M+2) of nearly equal intensity, separated by two m/z units, a clear signature for the presence of a single bromine atom in the molecule.
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the isolated precursor ion. The resulting fragment ions offer a roadmap to the molecule's structure. The fragmentation of the indolo[2,3-b]quinoxaline core is expected to proceed through characteristic losses of small neutral molecules and radical species.
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a general procedure for the analysis of this compound. Instrument parameters should be optimized for the specific LC-MS system being used.
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or dimethyl sulfoxide (DMSO).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: For samples from biological matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences. The final extract should be reconstituted in the initial mobile phase.
Liquid Chromatography (LC) Parameters
The goal of the chromatographic separation is to resolve the analyte of interest from any impurities or matrix components. A reversed-phase method is typically suitable for this class of compounds.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry (HRMS) Parameters
These parameters are for a generic ESI-HRMS system and should be optimized for the specific instrument.
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Nebulizer Gas Flow | 7 Bar (Nitrogen) |
| Drying Gas Flow | 10 L/min (Nitrogen) |
| Mass Range (Full Scan) | m/z 100 - 500 |
| Resolution (Full Scan) | > 60,000 FWHM |
| Collision Energy (MS/MS) | Stepped collision energy (e.g., 15, 25, 40 eV) to obtain a rich fragmentation spectrum |
Experimental Workflow Diagram
Caption: Workflow for the LC-HRMS analysis of this compound.
Expected Results and Data Interpretation
Full Scan Mass Spectrum
The full scan mass spectrum will reveal the protonated molecule [M+H]⁺. Given the molecular formula C₁₄H₈BrN₃, the expected monoisotopic mass of the neutral molecule is 297.9902 u. The protonated molecule will therefore have an m/z of approximately 298.9980. Due to the presence of bromine, two prominent peaks will be observed:
-
[M+H]⁺: m/z ~298.9980 (corresponding to ⁷⁹Br)
-
[M+2+H]⁺: m/z ~300.9960 (corresponding to ⁸¹Br)
These two peaks should have a relative intensity ratio of approximately 1:1.
| Ion Species | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M+H]⁺ | 298.9980 | 300.9960 |
Tandem Mass Spectrum (MS/MS) and Fragmentation Pathway
The fragmentation of the [M+H]⁺ ion will provide structural confirmation. While no direct experimental spectrum for this specific molecule is publicly available, a plausible fragmentation pathway can be proposed based on the known fragmentation of similar heterocyclic systems and data from closely related analogs such as 1-(9-Bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethanone.[1]
The primary fragmentation events are likely to involve the loss of small neutral molecules such as HCN and H₂CN₂. The loss of the bromine radical is also a possible fragmentation pathway.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
Interpretation of Key Fragments:
-
Loss of HCN (m/z 272/274): A common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide. This would result in a fragment ion with an m/z corresponding to the loss of 27 Da from the precursor ion.
-
Loss of Bromine Radical (m/z 218): Cleavage of the C-Br bond can lead to the loss of a bromine radical. This would result in a fragment ion at m/z 218. This fragment would not exhibit the characteristic bromine isotopic pattern.
-
Further Fragmentation: The initial fragment ions can undergo further fragmentation, leading to a cascade of product ions that can be used to piece together the structure of the original molecule.
Conclusion and Applications
The LC-HRMS method detailed in this application note provides a robust and reliable approach for the analysis of this compound. The high resolution and accuracy of the mass spectrometer allow for unambiguous confirmation of the elemental composition, while the characteristic bromine isotopic pattern serves as a definitive marker for the presence of the halogen. Tandem mass spectrometry provides detailed structural information through characteristic fragmentation patterns.
This protocol can be adapted for various applications, including:
-
Purity assessment and quality control of synthesized this compound.
-
Identification and structural elucidation of metabolites in in vitro and in vivo drug metabolism studies.
-
Quantification of the compound in various matrices for pharmacokinetic and pharmacodynamic studies.
By providing a comprehensive analytical toolkit for this important class of molecules, this application note aims to support researchers and scientists in their drug discovery and development efforts.
References
-
PubChem. 1-(9-Bromo-6h-indolo[2,3-b]quinoxalin-6-yl)ethanone. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3697-3707. [Link]
-
Hendrickson, C. L., & Marshall, A. G. (2012). High resolution mass spectrometry. Analytical Chemistry, 84(2), 708-719. [Link]
-
PubChem. 2,3-dimethyl-9-bromo-6H-indolo(2,3-b)quinoxaline. National Center for Biotechnology Information. [Link]
-
PubChem. 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide. National Center for Biotechnology Information. [Link]
Sources
using 9-Bromo-6H-indolo[2,3-b]quinoxaline in cancer cell lines
An Investigator's Guide to 9-Bromo-6H-indolo[2,3-b]quinoxaline: Applications and Protocols for In Vitro Cancer Cell Line Studies
Authored by: Gemini, Senior Application Scientist
Publication Date: January 15, 2026
Abstract
The 6H-indolo[2,3-b]quinoxaline scaffold represents a class of planar heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potent biological activities.[1] As a prominent derivative, this compound serves as both a key synthetic intermediate and a biologically active molecule in its own right.[2][3] Its planar structure allows it to function as a DNA intercalating agent, a mechanism central to its anticancer properties.[4][5] This guide provides an in-depth exploration of the compound's mechanism of action and its application in cancer research. We present detailed, field-proven protocols for evaluating its effects on cancer cell lines, including cytotoxicity assays, cell cycle analysis, and apoptosis detection. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a tool for discovery and development.
Foundational Principles: Mechanism of Action
The primary mechanism underpinning the anticancer effects of 6H-indolo[2,3-b]quinoxaline derivatives is their function as DNA intercalators.[1] The planarity of the fused ring system is critical, allowing the molecule to insert itself between the base pairs of the DNA double helix. This physical disruption has profound downstream consequences for cellular processes.
Causality of Intercalation:
-
Inhibition of Replication and Transcription: By distorting the DNA helix, the intercalated compound obstructs the progression of DNA and RNA polymerases, thereby halting DNA replication and gene transcription.
-
Induction of DNA Damage Response: The structural alteration to the DNA can trigger cellular DNA damage response (DDR) pathways, leading to cell cycle arrest to allow for repair. If the damage is too severe, these pathways will pivot towards inducing programmed cell death (apoptosis).[6]
-
Topoisomerase Inhibition: Some quinoxaline-based derivatives have also been shown to inhibit topoisomerase enzymes.[7][8] These enzymes are crucial for relieving torsional stress in DNA during replication. Their inhibition leads to the accumulation of single and double-strand DNA breaks, which is highly cytotoxic to proliferating cancer cells.[6]
The bromination at the 9th position modifies the electronic properties of the molecule, which can influence its DNA binding affinity and overall cytotoxic potency.[9]
Observed Biological Effects in Cancer Cell Lines
Derivatives of this compound have demonstrated significant cytotoxic and cytostatic activity across a range of human cancer cell lines.[10][11] The efficacy is often cell-type dependent, highlighting the importance of empirical testing in models relevant to the specific cancer type under investigation.
Cytotoxicity
The most direct measure of a compound's anticancer potential is its ability to kill cancer cells or inhibit their proliferation. This is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value.
| Compound Derivative | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| IDQ-11 | HL-60 | Human Leukemia | 1.8 | [4] |
| IDQ-13 | HL-60 | Human Leukemia | 0.9 | [4] |
| IDQ-14 | HL-60 | Human Leukemia | 1.4 | [4] |
| 9-Fluoro Derivative (6a) | MCF-7 | Breast Cancer | 4.38 | [9] |
| 9-Fluoro Derivative (6a) | HeLa | Cervical Cancer | 8.52 | [9] |
| 9-Fluoro Derivative (6a) | A549 | Lung Cancer | 12.61 | [9] |
| Quinoxaline Derivative (IV) | PC-3 | Prostate Cancer | 2.11 | [7] |
| Quinoxaline Derivative (IV) | HepG2 | Liver Cancer | 4.32 | [7] |
Table 1: Reported cytotoxic activity of 9-substituted 6H-indolo[2,3-b]quinoxaline derivatives in various cancer cell lines. Note: IDQ-11, 13, and 14 are derivatives synthesized from this compound.
Induction of Apoptosis
A desirable characteristic of an anticancer agent is the ability to induce apoptosis, a controlled form of cell death that avoids the inflammatory response associated with necrosis. Quinoxaline derivatives have been shown to be potent inducers of apoptosis.[12][13] Key hallmarks include:
-
Caspase Activation: Activation of the intrinsic apoptotic pathway is common, marked by the cleavage and activation of caspase-9 and the executioner caspase-3.[14]
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[12]
-
Modulation of Bcl-2 Family Proteins: Treatment can lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), altering the mitochondrial membrane potential.[7][15]
-
Annexin V Staining: Externalization of phosphatidylserine on the cell surface, a classic early marker of apoptosis, can be detected by Annexin V staining.[7]
Cell Cycle Arrest
By interfering with DNA replication, this compound and its analogs can cause cells to arrest at specific phases of the cell cycle.[7] This is a direct consequence of the DNA damage response. Checkpoints, particularly the G1/S and G2/M transitions, halt cell cycle progression to prevent the propagation of damaged DNA.[16] Analysis via flow cytometry often reveals an accumulation of cells in the S or G2/M phase following treatment.[7][15]
Experimental Protocols
The following protocols provide a robust framework for investigating the effects of this compound.
Protocol 3.1: Preparation of Stock Solution
Rationale: this compound is a hydrophobic molecule. A high-concentration stock solution in an appropriate organic solvent is required for accurate and reproducible dilution into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM or 20 mM).
-
Calculate the mass of the compound needed. (MW of C14H8BrN3 ≈ 310.14 g/mol ).
-
Example for 10 mM stock in 1 mL: 0.01 mol/L * 0.001 L * 310.14 g/mol = 0.0031 g = 3.1 mg.
-
-
Weigh the compound accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
Trustworthiness Check: Always prepare a vehicle control (DMSO only) in all experiments at a final concentration matching the highest concentration of the drug treatment. The final DMSO concentration in the culture medium should ideally be below 0.5% to avoid solvent-induced cytotoxicity.
Protocol 3.2: Cell Viability and Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[17]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the stock solution. A typical concentration range to test might be 0.1, 0.5, 1, 5, 10, 25, 50 µM.
-
Carefully remove the old medium and add 100 µL of the medium containing the different compound concentrations or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance on a plate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3.3: Cell Cycle Analysis (Propidium Iodide Staining)
Rationale: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[16] The fluorescence intensity of stained cells is directly proportional to their DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]
Materials:
-
Treated and control cells from a 6-well plate
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ice-cold ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.
-
Harvest Cells:
-
Adherent cells: Aspirate medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize with complete medium.
-
Suspension cells: Collect cells directly.
-
-
Transfer cells to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the cell pellet in 500 µL of cold PBS, and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.
-
Fix the cells overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire data for at least 10,000 events.
-
Analysis: Use cell cycle analysis software to model the histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19]
Signaling Pathway Analysis: Apoptosis Induction
As discussed, a key outcome of treatment with this compound is the induction of apoptosis, often via the intrinsic (mitochondrial) pathway.[14]
Expert Interpretation: The commitment to apoptosis is often regulated by the balance between pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.[15] An increase in the Bax/Bcl-2 ratio is a strong indicator that the cell is moving towards mitochondrial outer membrane permeabilization (MOMP), the point of no return for intrinsic apoptosis.[20] Researchers using this compound should consider evaluating the expression levels of these key proteins by Western blot or qPCR to validate the engagement of this pathway.
Conclusion
This compound is a valuable chemical tool for cancer research. Its well-characterized primary mechanism as a DNA intercalator provides a solid foundation for investigating its cytotoxic effects. The protocols and conceptual frameworks provided in this guide offer a comprehensive starting point for researchers to explore its potential as an anticancer agent in a variety of in vitro models. Rigorous adherence to these self-validating protocols, including the consistent use of vehicle controls, will ensure the generation of reliable and interpretable data, paving the way for further insights into cancer biology and drug discovery.
References
- (Reference information is not available in the provided search results)
-
Moorthy, N. S. H. N., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394–405. Available at: [Link]
- (Reference information is not available in the provided search results)
- (Reference information is not available in the provided search results)
-
Karki, S., Hazare, R., Kumar, S., Bhadauria, V., Balzarini, J., & De Clercq, E. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta Pharmaceutica, 59(4), 431–440. Available at: [Link]
- (Reference information is not available in the provided search results)
-
Zamudio-Vázquez, R., et al. (2015). A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. Organic & Biomolecular Chemistry, 13(32), 8673–8682. Available at: [Link]
- (Reference information is not available in the provided search results)
-
Gu, Z., et al. (2017). Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. RSC Advances, 7(28), 17235-17245. Available at: [Link]
-
Moorthy, N. S. H. N., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-405. Available at: [Link]
-
Jantová, S., et al. (2003). Induction of cytotoxicity and ssDNA breaks by 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline in tumor cells cultured in vitro. Toxicology in Vitro, 17(4), 457–463. Available at: [Link]
-
Dewhurst, M., et al. (2015). A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed. Cell Reports, 13(2), 415-425. Available at: [Link]
-
Moorthy, N. S. H. N., et al. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1415-1420. Available at: [Link]
-
Krystal, G. W., et al. (1997). Induction of apoptosis and inhibition of small cell lung cancer growth by the quinoxaline tyrphostins. Cancer Research, 57(11), 2203–2208. Available at: [Link]
-
Moorthy, N. S. H. N., et al. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-405. Available at: [Link]
-
Darzynkiewicz, Z., et al. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3683. Available at: [Link]
-
El-Naggar, A. M., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics, 1–19. Available at: [Link]
- (Reference information is not available in the provided search results)
-
Shaik, A. B., & Kumar, C. V. (2013). SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES CONTAINING QUINOXALINE MOIETY AS PROSPECTIVE ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 455-459. Available at: [Link]
- (Reference information is not available in the provided search results)
- (Reference information is not available in the provided search results)
-
JoVE. (2022). Measuring Cell Cycle Progression Kinetics With Metabolic Labeling/Flow Cytometry. YouTube. Available at: [Link]
-
Moorthy, N. S. H. N., et al. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1415-1420. Available at: [Link]
-
Karki, S. S., et al. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta Pharmaceutica, 59(4), 431-40. Available at: [Link]
- (Reference information is not available in the provided search results)
- (Reference information is not available in the provided search results)
-
Moorthy, N. S. H. N., et al. (2013). 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. Mini Reviews in Medicinal Chemistry, 13(10), 1415–1420. Available at: [Link]
- (Reference information is not available in the provided search results)
- (Reference information is not available in the provided search results)
-
El-Sayed, N. N. E., et al. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. Scientific Reports, 13(1), 18816. Available at: [Link]
-
Jantova, S., et al. (2022). Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. International Journal of Molecular Sciences, 23(19), 11840. Available at: [Link]
- (Reference information is not available in the provided search results)
Sources
- 1. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of cytotoxicity and ssDNA breaks by 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline in tumor cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 11. researchgate.net [researchgate.net]
- 12. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis and inhibition of small cell lung cancer growth by the quinoxaline tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 9-Bromo-6H-indolo[2,3-b]quinoxaline as a Potential Kinase Inhibitor
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 6H-indolo[2,3-b]quinoxaline scaffold is a planar, heterocyclic system recognized for a range of biological activities, including antiviral and cytotoxic effects, which are often attributed to its ability to intercalate with DNA.[1][2][3] This document explores the untapped potential of a specific derivative, 9-Bromo-6H-indolo[2,3-b]quinoxaline, as a kinase inhibitor. While direct evidence is emerging, the structural similarities of this scaffold to known ATP-competitive inhibitors warrant a thorough investigation.[4][5] These notes provide a comprehensive guide for researchers, outlining the scientific rationale, a robust synthesis protocol, and detailed methodologies for evaluating its kinase inhibition profile both in vitro and in cellular contexts. Our objective is to equip drug development professionals with the foundational knowledge and practical protocols necessary to validate this compound as a novel therapeutic candidate.
Introduction: The Scientific Rationale
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[6][7] The quinoxaline nucleus is a key feature in many small molecules designed to target the ATP-binding pocket of kinases.[4][5][8] The planar structure of the indolo[2,3-b]quinoxaline core, combined with the electronegative bromine atom at the 9-position, presents a compelling pharmacophore for investigation.
The primary hypothesis is that this compound may function as a Type I kinase inhibitor, competitively binding to the ATP pocket in the active conformation of a kinase. The rationale is twofold:
-
Structural Analogy: The fused ring system is analogous to other heterocyclic scaffolds known to form hydrogen bonds with the kinase hinge region.
-
Electronic Properties: The bromine substitution can modulate the electronic distribution of the molecule, potentially enhancing binding affinity and providing a vector for further chemical modification to improve selectivity and potency.
While the established mechanism for some indoloquinoxalines is DNA intercalation, it is plausible that these molecules possess multi-target capabilities, a common feature in cancer therapeutics.[2][3] The protocols herein are designed to systematically deconvolve these potential mechanisms by first establishing kinase engagement and then correlating it with cellular outcomes.
Synthesis of this compound
The synthesis of the parent compound is a critical first step. A reliable method involves the condensation of 5-bromo-isatin with o-phenylenediamine.[9]
Protocol 2.1: Synthesis Workflow
Caption: Synthesis workflow for this compound.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-isatin (10 mmol) and a threefold excess of o-phenylenediamine (30 mmol).
-
Solvent Addition: Add 10 mL of formic acid to the flask. Formic acid serves as both the solvent and an acid catalyst for the condensation reaction.
-
Reflux: Heat the mixture to reflux and maintain for 15 minutes. The reaction is typically rapid.
-
Precipitation: After the reflux period, remove the heat source and allow the mixture to cool undisturbed for 10 hours. A reddish-yellow precipitate should form.[9]
-
Isolation: Collect the crude product by vacuum filtration, washing the solid thoroughly with water to remove residual acid and unreacted diamine.
-
Purification: For high purity required in biological assays, dissolve the crude product in a minimal amount of hot DMSO, filter while hot to remove any insoluble impurities, and allow the filtrate to cool to induce recrystallization.
-
Final Product: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Confirm structure and purity via NMR and Mass Spectrometry.
Application Note: Evaluating Kinase Inhibitory Potential
To validate this compound as a kinase inhibitor, a tiered approach is recommended. This begins with broad-spectrum biochemical assays to identify potential kinase targets, followed by cell-based assays to confirm target engagement and functional effects in a physiological context.
Protocol 3.1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a quantitative measure of kinase activity by detecting the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining the half-maximal inhibitory concentration (IC50).[7][10][11]
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 10 mM to 1 nM).
-
Reaction Plate Setup: In a white, opaque 384-well plate, add 50 nL of each diluted compound or DMSO (as a vehicle control) to individual wells.
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase of interest (e.g., a panel of representative kinases from different families like TKs and S/T kinases), the specific peptide substrate, and the kinase assay buffer. Dispense 5 µL of this mix into each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add 5 µL to each well to start the kinase reaction. Incubate for 1 hour at room temperature.
-
ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
Protocol 3.2: Cell-Based Target Engagement & Phosphorylation Assay
Cell-based assays are essential to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment.[6][12][13] This protocol measures the phosphorylation of a known downstream substrate of the target kinase.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a line known to be dependent on the activity of a kinase identified in the in vitro screen) in 96-well plates until they reach 80-90% confluency.
-
Serum Starvation (Optional): To reduce baseline signaling, serum-starve the cells for 4-6 hours prior to treatment, if appropriate for the pathway being studied.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 100 µM to 10 nM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of Phosphorylation: The level of phosphorylated substrate can be quantified using several methods:
-
Western Blot: A standard, semi-quantitative method to visualize the change in phosphorylation of a specific substrate relative to the total protein and a loading control (e.g., β-actin).
-
ELISA/AlphaLISA: A high-throughput, quantitative method using a matched antibody pair: a capture antibody for the total substrate protein and a detection antibody specific to the phosphorylated site.[14]
-
-
Data Analysis: Quantify the signal for the phosphorylated substrate and normalize it to the total substrate or a loading control.
Protocol 3.3: Cellular Proliferation / Cytotoxicity Assay
To determine if kinase inhibition translates to a functional anti-cancer effect, a cytotoxicity assay is performed.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution), or a luminescence-based assay that measures cellular ATP levels (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the DMSO-treated control cells and plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The primary endpoints are the IC50 (from biochemical assays) and GI50 (from cell-based assays).
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) [Positive Control] |
| Kinase A | [Experimental Value] | 5 |
| Kinase B | [Experimental Value] | 10 |
| Kinase C | [Experimental Value] | 20 |
Table 1: Example data table for summarizing biochemical IC50 values. Staurosporine, a non-selective kinase inhibitor, is used as a positive control for assay validation.[7]
Interpretation:
-
A low IC50 value indicates potent inhibition of the kinase in a biochemical setting.
-
A correlation between a low IC50 for a specific kinase and a low GI50 in a cell line dependent on that kinase suggests on-target activity.
-
Discrepancies between IC50 and GI50 values can point to issues with cell permeability, compound stability, or off-target effects.
Caption: Logical workflow for kinase inhibitor validation.
References
- Time in Pasuruan, ID. Google Search.
- Cell-based test for kinase inhibitors. INiTS. (2020-11-26).
- SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES CONTAINING QUINOXALINE MOIETY AS PROSPECTIVE ANTIMICROBIAL AGENTS. Sandeep Talari et al.
- Immuno-oncology Cell-based Kinase Assay Service.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Spotlight: Cell-based kinase assay form
- SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES CONTAINING QUINOXALINE MOIETY AS PROSPECTIVE ANTIMICROBIAL AGENTS.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Cell Based Kinase Assays. Luceome Biotechnologies. (2022-02-28).
- Synthesis of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. Reaction...
- How Does a Biochemical Kinase Assay Work? BellBrook Labs. (2018-12-10).
- Kinase assays. BMG LABTECH. (2020-09-01).
- Assay Development for Protein Kinase Enzymes. NCBI - NIH. (2012-05-01).
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025-08-14).
- Chemoselective synthesis of indolo [2,3‐b] quinoxaline derivatives.
- The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evalu
- The structure of ellipticine, B-220, indolo[2,3-b]quinoxaline and cryptolepine.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Full article: Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline deriv
- Compound 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline. Chemdiv.
- This compound | C14H8BrN3 | CID 5357491. PubChem.
- (PDF) 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities.
- Biological activity of some 6H-indolo[2,3-b] quinoxalines.
- 1-(9-Bromo-6h-indolo[2,3-b]quinoxalin-6-yl)ethanone. PubChem.
- New Approach to Biologically Active Indolo[2,3‐b]quinoxaline Derivatives through Intramolecular Oxidative Cyclodehydrogenation.
- Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. PMC - NIH.
- Contemporary trends on the kinase inhibitors with special reference to quinoxaline deriv
- 57743-36-9|this compound. BLDpharm.
- 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. PMC - NIH.
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH.
- (PDF) Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives.
- 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. PubMed.
- Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline deriv
- Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline deriv
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. inits.at [inits.at]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Antimicrobial Screening of 9-Bromo-6H-indolo[2,3-b]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the antimicrobial screening of the novel synthetic compound, 9-Bromo-6H-indolo[2,3-b]quinoxaline. As a member of the indolo[2,3-b]quinoxaline class, this molecule is of significant interest due to the known biological activities of related structures, including potential DNA intercalation.[1] This guide moves beyond simple step-by-step instructions to provide the scientific rationale behind the protocols, ensuring a robust and well-validated screening cascade.
Scientific Rationale and Preliminary Considerations
The indolo[2,3-b]quinoxaline scaffold is a planar, heterocyclic system with demonstrated pharmacological activities.[1][2] The primary mechanism of action for many derivatives is through intercalation into the DNA duplex, which can disrupt replication and transcription, leading to an antimicrobial effect.[1] The addition of a bromine atom at the 9-position may modulate this activity through electronic and steric effects, making a thorough antimicrobial evaluation essential.
1.1. Compound Solubility: A Critical Parameter
A significant practical challenge in screening novel synthetic compounds is their often poor aqueous solubility.[3][4] this compound is predicted to have low water solubility. Therefore, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for stock solution preparation.
Causality Behind Experimental Choice: DMSO is a powerful, aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[5] It is also miscible with aqueous microbiology media. However, it is crucial to acknowledge that DMSO can exhibit its own antimicrobial activity at higher concentrations. Therefore, all assays must include a solvent control to ensure that the observed antimicrobial effects are attributable to the test compound and not the solvent. The final concentration of DMSO in the assay should ideally not exceed 1% (v/v).[6]
1.2. Selection of Test Organisms
For a comprehensive primary screening, a panel of clinically relevant and taxonomically diverse microorganisms should be used. This panel should include:
-
Gram-positive bacteria:
-
Staphylococcus aureus (e.g., ATCC 29213) - A common cause of skin and soft tissue infections, and a frequent agent in hospital-acquired infections.
-
Bacillus subtilis (e.g., ATCC 6633) - A spore-forming bacterium often used as a model organism for Gram-positive bacteria.
-
-
Gram-negative bacteria:
-
Escherichia coli (e.g., ATCC 25922) - A ubiquitous bacterium and a common cause of urinary tract infections and gastroenteritis.
-
Pseudomonas aeruginosa (e.g., ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance to many antibiotics.
-
-
Fungal (Yeast) species:
-
Candida albicans (e.g., ATCC 90028) - The most common cause of opportunistic fungal infections in humans.
-
Expertise & Experience: The selected ATCC (American Type Culture Collection) strains are standard quality control organisms recommended by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[7][8][9] Using these strains ensures reproducibility and allows for comparison of results across different laboratories.
Qualitative Screening: Agar-Based Diffusion Assays
Agar diffusion assays are cost-effective, widely used methods for the initial screening of antimicrobial compounds.[10] These methods provide qualitative or semi-quantitative results based on the inhibition of microbial growth on an agar surface.
2.1. Agar Well Diffusion Method
This method is particularly suitable for testing compounds that may not be amenable to impregnation onto paper discs.[3]
Principle: The test compound diffuses from a well, through the agar, establishing a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the Agar Well Diffusion Assay.
Detailed Protocol: Agar Well Diffusion
-
Preparation of Stock Solution: Prepare a stock solution of this compound in 100% DMSO. A starting concentration of 10 mg/mL is recommended.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth of approximately 4 mm. Allow the plates to solidify at room temperature.
-
Inoculum Preparation: From a pure, overnight culture of the test organism, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Well Creation: Using a sterile cork borer (6-8 mm in diameter), punch wells into the agar.
-
Application of Compound and Controls:
-
Test Wells: Add a defined volume (e.g., 50-100 µL) of the this compound stock solution (or dilutions thereof) into the designated wells.
-
Positive Control: In a separate well, add a solution of a known effective antibiotic (e.g., Gentamicin at 10 µg/mL).
-
Negative (Solvent) Control: In another well, add the same volume of 100% DMSO. This is a critical step to ensure that any observed inhibition is not due to the solvent.
-
-
Incubation: Allow the plates to stand for at least 30 minutes to permit diffusion of the compound. Incubate the plates in an inverted position at 35-37°C for 18-24 hours.
-
Data Collection: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the well.
2.2. Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a highly standardized technique for which interpretive criteria for many commercial antibiotics are available.[7][8] While specific interpretive criteria will not exist for a novel compound, this method can provide valuable comparative data.
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with the test organism. The compound diffuses from the disk, creating a concentration gradient. The presence and size of a zone of inhibition around the disk indicate the antimicrobial activity.[7][8]
Detailed Protocol: Disk Diffusion
-
Disk Preparation: Sterile blank paper disks (6 mm in diameter) are aseptically impregnated with a known volume (e.g., 20 µL) of the this compound stock solution to achieve a specific concentration per disk (e.g., 30 µ g/disk ). The solvent is allowed to evaporate completely in a sterile environment.
-
Media Preparation and Inoculation: Follow steps 2-4 as described in the Agar Well Diffusion protocol.
-
Disk Application: Using sterile forceps, place the impregnated disks, along with a positive control disk (e.g., Gentamicin 10 µg) and a blank disk treated only with DMSO (solvent control), onto the surface of the inoculated MHA plate. Ensure firm contact with the agar.
-
Incubation: Incubate the plates in an inverted position at 35-37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zones of inhibition in millimeters.
Quantitative Analysis: Broth Microdilution for MIC and MBC Determination
Qualitative assays should be followed by quantitative methods to determine the precise concentration of the compound required to inhibit or kill the microorganisms. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[11][12]
3.1. Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][13] This is determined by exposing a standardized inoculum of the bacteria to serial dilutions of the test compound in a liquid growth medium.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. protocols.io [protocols.io]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]
- 9. nih.org.pk [nih.org.pk]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. idexx.com [idexx.com]
Application Notes & Protocols: A Framework for Developing Antiviral Agents from 9-Bromo-6H-indolo[2,3-b]quinoxaline
Abstract: The 6H-indolo[2,3-b]quinoxaline scaffold is a privileged heterocyclic system that has demonstrated significant potential in medicinal chemistry, particularly as a source of potent antiviral agents. Derivatives of this core structure have shown promising activity against a range of viruses, including herpesviruses and influenza.[1][2][3] The mechanism often involves intercalation with viral nucleic acids, providing a clear rationale for targeted drug design.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 9-Bromo-6H-indolo[2,3-b]quinoxaline parent compound for the discovery and development of novel antiviral therapeutics. We will cover synthetic strategies, a cascade of in vitro screening protocols, and foundational mechanism of action studies.
Introduction: The Therapeutic Promise of Indolo[2,3-b]quinoxalines
Quinoxaline derivatives are a pivotal class of heterocyclic compounds known for their broad pharmacological effects, including antiviral, anticancer, and antimicrobial activities.[7][8] Within this family, the rigid, planar structure of indolo[2,3-b]quinoxalines is particularly suited for interacting with biological macromolecules. Their ability to intercalate between the nucleobases of DNA and RNA makes them compelling candidates for antiviral drug development, as this interaction can disrupt viral genome replication and transcription.[5][6][9]
The parent compound, this compound, serves as an ideal starting point for a medicinal chemistry program. The bromine atom at the 9-position and the nitrogen at the 6-position are strategic handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[10][11] This guide outlines a logical, field-proven workflow for advancing from this starting scaffold to a validated antiviral lead.
Overall Drug Development Workflow
The development process follows a structured pipeline from initial synthesis to lead characterization. This workflow is designed to efficiently identify and validate promising antiviral candidates while eliminating non-viable compounds early in the process.
Sources
- 1. Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interactions of antiviral indolo[2,3-b]quinoxaline derivatives with DNA [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions of the antiviral quinoxaline derivative 9-OH-B220 [2, 3-dimethyl-6-(dimethylaminoethyl)- 9-hydroxy-6H-indolo-[2, 3-b]quinoxaline] with duplex and triplex forms of synthetic DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmascholars.com [pharmascholars.com]
- 11. pharmascholars.com [pharmascholars.com]
Application Notes and Protocols for 9-Bromo-6H-indolo[2,3-b]quinoxaline in Organic Electronics
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of 9-Bromo-6H-indolo[2,3-b]quinoxaline in the field of organic electronics. While direct application data for the parent 9-bromo compound is emerging, this guide establishes a foundational understanding through a detailed synthesis protocol, an analysis of its core electronic characteristics, and exemplary protocols derived from closely related and highly relevant derivatives. These notes are intended to serve as a robust starting point for the exploration and integration of this promising molecular scaffold into novel organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices.
Introduction: The Indolo[2,3-b]quinoxaline Scaffold
The 6H-indolo[2,3-b]quinoxaline (IQ) core is a rigid, planar heterocyclic system born from the fusion of an electron-rich indole moiety and an electron-deficient quinoxaline unit. This inherent donor-acceptor character, combined with its extended π-conjugation, makes the IQ scaffold a compelling building block for organic electronic materials.[1][2] The strategic introduction of functional groups onto this core is a powerful method for tuning its optoelectronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and solid-state packing.[3]
The focus of this guide, this compound, incorporates a bromine atom at the 9-position. Halogenation, particularly with bromine and fluorine, is a well-established strategy in the design of high-performance organic semiconductors. The introduction of a bromine atom can influence the material's properties in several key ways:
-
Energy Level Modulation: As an electron-withdrawing group, bromine can lower both the HOMO and LUMO energy levels, which is crucial for optimizing charge injection and creating favorable energy level alignment in multilayer devices.[4]
-
Intermolecular Interactions: The presence of the bromine atom can promote specific intermolecular interactions (e.g., halogen bonding), which can influence the molecular packing in the solid state and potentially enhance charge transport.
-
Synthetic Handle: The bromo-substituent serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of more complex derivatives with tailored properties.[5]
This guide will first detail the synthesis of the core this compound molecule. Subsequently, it will delve into its potential applications, drawing upon established protocols for closely related derivatives to provide actionable starting points for device fabrication and characterization.
Synthesis of this compound
The most direct and widely adopted synthesis of the indolo[2,3-b]quinoxaline core involves the condensation of a substituted isatin (indole-2,3-dione) with an o-phenylenediamine. For the target molecule, 5-Bromo-isatin is the key precursor.
Caption: Synthesis of this compound.
Protocol 2.1: Synthesis from 5-Bromo-isatin and o-Phenylenediamine
This protocol is adapted from the procedure described by Talari et al.[6]
Materials:
-
5-Bromo-isatin
-
o-Phenylenediamine
-
Rectified Spirit (Ethanol)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants:
-
In a round-bottom flask, prepare a solution of 5-Bromo-isatin (1 equivalent) in warm rectified spirit.
-
In a separate beaker, dissolve o-phenylenediamine (1 equivalent) in rectified spirit.
-
-
Reaction:
-
Add the o-phenylenediamine solution to the warm 5-Bromo-isatin solution with stirring.
-
Heat the resulting mixture in a water bath or under reflux for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Precipitation and Isolation:
-
After 30 minutes, begin adding deionized water dropwise to the warm solution until a slight, persistent cloudiness is observed.
-
Remove the flask from the heat and allow it to cool to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture to yield the final product.
-
Self-Validation: The purity of the synthesized this compound should be confirmed by TLC, and its structure elucidated using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values.
Physicochemical Properties
The electronic properties of this compound are crucial for its function in electronic devices. While experimental data for this specific molecule is not widely published, we can infer its properties from studies on similar quinoxaline and indoloquinoxaline derivatives.
| Property | Expected Value/Characteristic | Rationale / Reference |
| HOMO Energy Level | ~ -5.5 to -5.8 eV | The indoloquinoxaline core generally possesses deep HOMO levels. The bromo-substituent, being electron-withdrawing, will further stabilize (lower) the HOMO energy.[4] |
| LUMO Energy Level | ~ -3.0 to -3.4 eV | The electron-deficient quinoxaline moiety contributes to a low-lying LUMO. The bromo group will also contribute to lowering the LUMO level.[3][5] |
| Electrochemical Band Gap | ~ 2.3 to 2.6 eV | Calculated from the difference between HOMO and LUMO levels. This gap is suitable for applications in visible-range optoelectronics. |
| Solubility | Low in common organic solvents | The planar, rigid structure typically leads to low solubility. Alkyl chain substitution at the 6-position is a common strategy to improve processability.[7] |
| Thermal Stability | High | Fused aromatic heterocyclic systems like indoloquinoxalines are known for their excellent thermal stability, a prerequisite for device longevity.[4] |
Application Notes and Exemplary Protocols
While specific device reports for the parent this compound are limited, its derivatives have shown significant promise. The following sections provide detailed protocols for fabricating organic electronic devices using closely related indoloquinoxaline-based materials. These serve as excellent, field-proven starting points for investigating the 9-bromo variant.
Organic Light-Emitting Diodes (OLEDs): Hole-Injection Layer
The deep HOMO level of the indolo[2,3-b]quinoxaline scaffold makes it a candidate for hole-injection or hole-transport layers (HIL/HTL) in OLEDs, facilitating the injection of holes from the anode (typically ITO) into the emissive layer. A study by Chi et al. on a C-H direct arylated 6H-indolo[2,3-b]quinoxaline derivative (TFBIQ) demonstrated its effectiveness as a hole-injection layer.[4]
Caption: Exemplary OLED device structure using an indoloquinoxaline derivative as a HIL.
Protocol 4.1.1: Fabrication of an Alq₃-based Green OLED
This protocol is based on the device structure reported by Chi et al.[4]
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
This compound (or its derivative) for the HIL
-
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) for the HTL
-
Tris(8-hydroxyquinolinato)aluminum (Alq₃) for the EML and ETL
-
Lithium Fluoride (LiF) for the EIL
-
High-purity Aluminum (Al) for the cathode
Equipment:
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning line (ultrasonic baths with detergent, DI water, acetone, isopropanol)
-
UV-Ozone or plasma cleaner
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Source-measure unit (SMU) and photometer for device characterization
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent/DI water, DI water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and remove organic residues.
-
-
Thin Film Deposition (by Thermal Evaporation):
-
Transfer the cleaned substrates into the high-vacuum chamber.
-
Deposit a very thin layer (e.g., 0.5 - 2 nm) of this compound as the HIL. The deposition rate should be slow, around 0.1-0.2 Å/s.
-
Deposit a 40 nm thick layer of NPB as the HTL at a rate of ~1-2 Å/s.
-
Deposit a 60 nm thick layer of Alq₃, which serves as both the emissive layer (EML) and the electron-transport layer (ETL), at a rate of ~1-2 Å/s.
-
Deposit a 1 nm thick layer of LiF as the electron-injection layer (EIL) at a rate of ~0.1 Å/s.
-
Finally, deposit a 100 nm thick layer of Al as the cathode at a rate of ~5-10 Å/s.
-
-
Encapsulation and Characterization:
-
Encapsulate the devices in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectra of the fabricated devices.
-
Expected Performance Insights: The use of an indoloquinoxaline-based HIL has been shown to lower the turn-on voltage and improve the power efficiency of OLEDs compared to devices without an HIL or with standard MoO₃.[4] Researchers should investigate the optimal thickness of the 9-bromo derivative layer, as performance is highly dependent on this parameter.
Organic Field-Effect Transistors (OFETs): Active Semiconductor Layer
The planar structure and potential for π-π stacking make indolo[2,3-b]quinoxaline derivatives interesting candidates for the active semiconductor layer in OFETs. While data on the 9-bromo parent is scarce, polymers incorporating the quinoxaline core have demonstrated p-type semiconductor behavior with respectable hole mobilities.[3]
Caption: Bottom-Gate, Bottom-Contact (BGBC) OFET structure.
Protocol 4.2.1: Fabrication of a Solution-Processed OFET
This protocol provides a general procedure for fabricating a bottom-gate, bottom-contact (BGBC) OFET. Solubility of the 9-bromo compound will be a critical factor; alkylation at the 6-position may be necessary for solution processing.[7]
Materials:
-
Heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm).
-
9-Bromo-6-alkyl-6H-indolo[2,3-b]quinoxaline (or a soluble derivative).
-
High-purity organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene).
-
Octadecyltrichlorosilane (OTS) for surface treatment.
-
Gold for source/drain electrodes.
Equipment:
-
Photolithography and metal deposition equipment for patterning source/drain electrodes.
-
Spin-coater.
-
Vacuum oven or hotplate.
-
Probe station and semiconductor parameter analyzer.
Procedure:
-
Substrate Fabrication:
-
Start with a Si/SiO₂ wafer, where the doped Si acts as the gate electrode and SiO₂ as the gate dielectric.
-
Pattern the gold source and drain electrodes on top of the SiO₂ using standard photolithography and lift-off processes. Define channel lengths (L) and widths (W) as desired (e.g., L = 50 µm, W = 1000 µm).
-
-
Surface Treatment:
-
Clean the substrates thoroughly.
-
Treat the substrate surface with an OTS self-assembled monolayer (SAM) by immersing it in a dilute solution of OTS in an anhydrous solvent like toluene or hexane. This treatment makes the dielectric surface hydrophobic, which can improve the morphology of the subsequently deposited organic semiconductor film.
-
-
Semiconductor Deposition:
-
Prepare a dilute solution of the 9-Bromo-6-alkyl-6H-indolo[2,3-b]quinoxaline (e.g., 5-10 mg/mL) in a suitable high-boiling-point solvent.
-
Deposit the active layer by spin-coating the solution onto the prepared substrate. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 20-50 nm).
-
Anneal the films at an elevated temperature (e.g., 100-150 °C) under a nitrogen atmosphere to remove residual solvent and improve film crystallinity.
-
-
Characterization:
-
Transfer the completed devices to a probe station for electrical characterization.
-
Measure the output and transfer characteristics to extract key performance parameters such as hole mobility (µ), on/off ratio, and threshold voltage (Vth).
-
Causality and Optimization: The performance of an OFET is highly dependent on the morphology and crystallinity of the semiconductor film. The choice of solvent, solution concentration, spin-coating parameters, and annealing temperature are all critical variables that must be optimized to achieve good molecular ordering and efficient charge transport. The use of the OTS layer is crucial for promoting a favorable film growth mode.
Organic Photovoltaics (OPVs): Electron Acceptor Material
Quinoxaline-based materials are often explored as electron acceptors in organic solar cells due to their electron-deficient nature. Recent work has shown that brominated quinoxaline-based small molecule acceptors can lead to high open-circuit voltages (Voc) and good power conversion efficiencies (PCE).[4]
Sources
- 1. Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. 2,3-dimethyl-9-bromo-6H-indolo(2,3-b)quinoxaline | C16H12BrN3 | CID 10853541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C-H Direct Arylated 6H-Indolo[2,3-b]quinoxaline Derivative as a Thickness-Dependent Hole-Injection Layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmascholars.com [pharmascholars.com]
- 7. Compound 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline - Chemdiv [chemdiv.com]
Application Notes and Protocols for High-Throughput Screening of 9-Bromo-6H-indolo[2,3-b]quinoxaline Analogs
Introduction: The Therapeutic Potential of the Indolo[2,3-b]quinoxaline Scaffold
The 6H-indolo[2,3-b]quinoxaline core is a planar, fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] This scaffold is a known DNA intercalator, inserting itself between the base pairs of double-stranded DNA, thereby disrupting critical cellular processes like DNA replication and transcription, which can lead to cell death.[1][2][3] This mechanism of action makes these compounds promising candidates for development as anticancer and antiviral agents.[4][5][6][7] Analogs of this family, such as the 9-Bromo-6H-indolo[2,3-b]quinoxaline series, offer a rich chemical space for identifying novel therapeutics with enhanced potency and selectivity.
High-throughput screening (HTS) provides the necessary technological platform to rapidly interrogate large libraries of these analogs to identify promising lead compounds.[8] This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and implementing a robust HTS cascade for the discovery and characterization of novel this compound analogs. The proposed workflow is designed to be a self-validating system, progressing from a broad primary screen to more specific secondary and tertiary assays to elucidate the mechanism of action and cellular activity.
The Screening Cascade: A Multi-Tiered Approach to Hit Identification and Validation
A successful HTS campaign for this class of compounds requires a logical progression from a high-capacity primary screen to more detailed, lower-throughput secondary and tertiary assays. This tiered approach ensures that resources are focused on the most promising candidates and provides a comprehensive understanding of their biological activity.
Figure 1: A tiered HTS cascade for this compound analogs.
Part 1: Primary High-Throughput Screening - Identifying DNA Intercalators
The initial step is a high-throughput biochemical screen designed to identify compounds that bind to DNA, a hallmark of the indolo[2,3-b]quinoxaline scaffold. The Fluorescent Intercalator Displacement (FID) assay is a robust and cost-effective method for this purpose.[3]
Principle of the Fluorescent Intercalator Displacement (FID) Assay
The FID assay is a competitive binding assay.[3] A fluorescent dye with a high affinity for DNA, such as ethidium bromide (EtBr), is pre-incubated with double-stranded DNA. When bound to DNA, the dye's fluorescence is significantly enhanced. If a test compound from the library can intercalate into the DNA with a higher affinity, it will displace the fluorescent dye, leading to a measurable decrease in fluorescence intensity. This reduction in fluorescence is the signal that identifies a potential "hit".[3]
Protocol: High-Throughput FID Assay
Materials:
-
Double-stranded calf thymus DNA
-
Ethidium bromide (EtBr)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with NaCl and EDTA)
-
384-well black, flat-bottom plates
-
Compound library of this compound analogs dissolved in DMSO
-
Positive control (e.g., a known DNA intercalator like doxorubicin)
-
Negative control (DMSO vehicle)
Instrumentation:
-
Automated liquid handling system
-
Plate reader with fluorescence intensity detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of dsDNA in assay buffer.
-
Prepare a stock solution of EtBr in assay buffer.
-
Create a working solution of the DNA-EtBr complex by mixing the dsDNA and EtBr solutions. The optimal concentrations should be determined during assay development to achieve a high signal-to-background ratio.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of the 384-well plates.
-
Dispense the positive and negative controls into dedicated wells on each plate.
-
-
Assay Execution:
-
Dispense the DNA-EtBr working solution into all wells of the compound-plated 384-well plates.
-
Incubate the plates at room temperature for a predetermined time (e.g., 30 minutes) to allow for the displacement reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a plate reader (e.g., excitation at 520 nm, emission at 610 nm for EtBr).
-
Data Analysis and Hit Selection
The raw fluorescence data from each plate should be normalized to account for plate-to-plate variability. The percentage of EtBr displacement can be calculated for each compound. A Z'-factor should be calculated for each plate to assess the quality of the assay. A Z'-factor above 0.5 is generally considered acceptable for HTS.
Hits are typically identified as compounds that cause a statistically significant decrease in fluorescence compared to the negative controls. A common threshold is a percent displacement greater than three standard deviations from the mean of the negative controls.
Part 2: Secondary Assays - Hit Confirmation and Mechanistic Elucidation
Compounds identified as hits in the primary screen require further validation through orthogonal assays to confirm their DNA binding activity and to begin to elucidate their mechanism of action.
Protocol 1: DNA Thermal Melt Assay (Orthogonal Confirmation)
Principle: DNA intercalators increase the thermal stability of the DNA double helix. This can be measured by monitoring the change in absorbance at 260 nm as the DNA is heated. The temperature at which 50% of the DNA is denatured (the melting temperature, Tm) will increase in the presence of an intercalating agent.
Procedure:
-
Prepare solutions of dsDNA in a suitable buffer.
-
Add the hit compound at various concentrations to the DNA solutions.
-
Use a spectrophotometer with a temperature-controlled cuvette holder to slowly increase the temperature of the samples.
-
Record the absorbance at 260 nm at regular temperature intervals.
-
Plot the absorbance versus temperature to determine the Tm for each sample. An increase in Tm in the presence of the compound confirms DNA binding.
Protocol 2: Topoisomerase II Inhibition Assay
Principle: Many DNA intercalators inhibit the activity of topoisomerase II, an enzyme essential for resolving DNA tangles during replication.[9] A common assay for topoisomerase II activity is the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[10][11] Active topoisomerase II will release the individual minicircles, which can be separated from the catenated network by agarose gel electrophoresis. An inhibitor will prevent this decatenation.
Procedure:
-
Set up reaction mixtures containing kDNA, assay buffer, and ATP.
-
Add the hit compound at various concentrations to the reaction mixtures.
-
Initiate the reaction by adding purified human topoisomerase IIα.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and separate the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA stain (e.g., SYBR Green) and visualize the DNA bands. Inhibition is observed as a decrease in the amount of decatenated minicircles compared to the no-compound control.
Part 3: Tertiary Assays - Assessing Cellular Activity
The final stage of the screening cascade involves evaluating the biological effects of the confirmed hits in a cellular context. This is crucial for determining their therapeutic potential.
Protocol 1: Cell-Based Cytotoxicity Assay
Principle: To assess the anticancer potential of the analogs, their cytotoxicity against a panel of human cancer cell lines can be measured. A common method is the use of a resazurin-based assay (e.g., CellTiter-Blue), where the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells is proportional to cell viability.
Procedure:
-
Seed cancer cells (e.g., a panel representing different tumor types) in 96- or 384-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the hit compounds for a specified period (e.g., 72 hours).
-
Add the resazurin-based reagent to each well and incubate.
-
Measure the fluorescence intensity to determine the percentage of viable cells relative to untreated controls.
-
Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound.
Protocol 2: Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
Principle: For assessing antiviral activity, a cytopathic effect (CPE) inhibition assay can be employed.[12] Many viruses cause visible damage (CPE) to infected host cells. An effective antiviral compound will protect the cells from this damage.
Procedure:
-
Seed a susceptible host cell line in 96-well plates.
-
Pre-treat the cells with serial dilutions of the hit compounds.
-
Infect the cells with a specific virus at a known multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for the virus to cause CPE in the control wells.
-
Assess cell viability using a method such as the resazurin assay described above or by microscopic examination.
-
Calculate the EC50 value (the concentration of compound that protects 50% of the cells from viral CPE).
Data Summary and Interpretation
The data from this screening cascade should be compiled and analyzed to prioritize compounds for further lead optimization.
| Assay | Parameter Measured | Criteria for a Promising Hit |
| Primary FID Screen | % Fluorescence Displacement | > 3 SD from negative control mean; Z' > 0.5 |
| DNA Thermal Melt | ΔTm (°C) | Dose-dependent increase in melting temperature |
| Topoisomerase II Inhibition | % Inhibition of Decatenation | Dose-dependent inhibition; IC50 < 10 µM |
| Cytotoxicity Assay | IC50 (µM) | Potent activity against cancer cell lines (e.g., IC50 < 1 µM) |
| Antiviral CPE Assay | EC50 (µM) | Potent antiviral activity (e.g., EC50 < 1 µM) with a high selectivity index (CC50/EC50) |
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The multi-tiered HTS cascade detailed in these application notes provides a robust and efficient framework for identifying and characterizing active analogs. By progressing from a broad biochemical screen to more specific mechanistic and cell-based assays, researchers can effectively identify lead compounds with desirable biological activities for further development in oncology and virology.
References
-
CORE. (2011). Semi-automated high-throughput fluorescent intercalator displacement-based discovery of cytotoxic DNA binding agents from a large. [Link]
-
Moorthy, N. S. H., Elangovan, M., Karthikeyan, C., & Trivedi, P. (2013). 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. Mini reviews in medicinal chemistry, 13(10), 1415–1420. [Link]
-
ResearchGate. (2014). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. [Link]
-
Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved January 15, 2026, from [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. Reaction.... Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Biological activity of some 6H-indolo[2,3-b] quinoxalines. Retrieved January 15, 2026, from [Link]
-
Maxwell, A., Burton, N. P., & O'Hagan, N. (1999). A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation. Analytical biochemistry, 274(2), 264–269. [Link]
-
ResearchGate. (2021). New Approach to Biologically Active Indolo[2,3‐b]quinoxaline Derivatives through Intramolecular Oxidative Cyclodehydrogenation. [Link]
-
Nitiss, J. L. (2013). Topoisomerase assays. Current protocols in pharmacology, Chapter 3, Unit3.4. [Link]
-
Inspiralis Limited. (n.d.). High / Medium-Throughput Assay Kit - Human Topoisomerase II Alpha. Retrieved January 15, 2026, from [Link]
-
Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 61(1), 3.4.1–3.4.27. [Link]
-
Shen, L., et al. (2020). High-throughput screening and identification of potent broad-spectrum inhibitors of coronaviruses. Journal of virology, 94(15), e00934-20. [Link]
-
Jochmans, D., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Antiviral research, 193, 105127. [Link]
-
Khan, M. A., et al. (2021). High-throughput screening and evaluation of repurposed drugs targeting the SARS-CoV-2 main protease. Signal Transduction and Targeted Therapy, 6(1), 1-3. [Link]
-
Hossain, M. K., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(21), 6693. [Link]
-
Zhang, L., et al. (2015). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral research, 118, 68-75. [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. Scientific Reports, 13(1), 1-17. [Link]
-
Institut Pasteur. (2024). High-throughput screening identifies broad-spectrum Coronavirus entry inhibitors. [Link]
-
National Center for Biotechnology Information. (2015). A rapid and sensitive high-throughput screening method to identify compounds targeting protein–nucleic acids interactions. [Link]
-
Svicher, V., et al. (2024). 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 9. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Bromo-6H-indolo[2,3-b]quinoxaline
Welcome to the technical support center for the synthesis of 9-Bromo-6H-indolo[2,3-b]quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The primary and most reliable method for synthesizing the indolo[2,3-b]quinoxaline core is the acid-catalyzed condensation of an isatin derivative with an o-phenylenediamine, a reaction known as the Phillips-Ladenburg condensation.[1][2] For this specific target molecule, the synthesis involves the reaction between 5-bromoisatin and o-phenylenediamine.[3][4] This guide focuses on troubleshooting and optimizing this key transformation.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<70%). What are the most common causes and how can I improve it?
Low yield is the most frequent challenge. The causes can typically be traced to three main areas: reaction conditions, reagent quality, or product loss during work-up.
Potential Cause A: Suboptimal Reaction Conditions The condensation is highly dependent on the solvent, temperature, and reaction time. The solvent often doubles as the catalyst.
-
Solvent Choice: Acidic solvents are crucial for protonating the C3-carbonyl of 5-bromoisatin, which activates it for nucleophilic attack by o-phenylenediamine.[2] Glacial acetic acid is the most common and effective choice, serving as both solvent and catalyst.[1][5] Using neutral solvents like ethanol without an acid catalyst can lead to the formation of intermediates that do not fully cyclize, significantly lowering the yield.[2][6]
-
Temperature: The reaction requires sufficient thermal energy to drive the dehydration and aromatization steps. Refluxing is standard practice to ensure the reaction goes to completion.[5][7] Insufficient heat will result in a sluggish reaction and incomplete conversion.
-
Reaction Time: While some protocols suggest 30 minutes, others extend to 5 hours or more.[4][5] Reaction progress should always be monitored by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
Potential Cause B: Purity of Starting Materials This reaction is sensitive to the purity of both reactants.
-
o-Phenylenediamine: This reagent is notoriously prone to air oxidation, which is visually indicated by a color change from off-white/light tan to dark brown or purple. Oxidized o-phenylenediamine will lead to numerous colored impurities and significantly reduce the yield of the desired product. Always use the freshest possible stock, or purify it by recrystallization or sublimation before use.
-
5-Bromoisatin: While more stable than the diamine, its purity should also be confirmed (e.g., by melting point or NMR) before starting the reaction.
Potential Cause C: Inefficient Work-up and Purification The desired product is typically a crystalline solid that precipitates from the reaction mixture upon cooling. However, significant product can be lost if the work-up is not optimized.
-
Precipitation: After cooling the reaction, the product often precipitates. Adding water or a co-solvent like ethanol can sometimes enhance precipitation, but care must be taken not to precipitate impurities as well.[4]
-
Filtration and Washing: Ensure the precipitate is washed with a suitable solvent (e.g., cold ethanol or water) to remove residual acetic acid and soluble impurities. Using a solvent in which the product has high solubility will lead to yield loss.
-
Recrystallization: This is the final and most critical step for achieving high purity. Choosing the right solvent is key. Ethanol or ethyl acetate are commonly reported.[4] Significant product can be lost if too much solvent is used or if the solution is not cooled sufficiently.
Table 1: Troubleshooting Low Yield
| Potential Cause | Key Indicator(s) | Recommended Solution(s) |
| Suboptimal Conditions | Reaction stalls (monitored by TLC); mixture remains light in color. | Use glacial acetic acid as the solvent. Ensure the reaction is brought to a full reflux. Monitor by TLC until the starting material spot disappears. |
| Impure Reagents | o-Phenylenediamine is dark brown/purple; multiple baseline spots on TLC. | Use fresh, colorless, or light-tan o-phenylenediamine. If necessary, purify the diamine by recrystallization from water or sublimation. |
| Poor Work-up | Low recovery of solid after cooling; product appears sticky or oily. | After cooling, allow sufficient time for full precipitation. If necessary, add a small amount of cold water dropwise to induce precipitation. Wash the filtered solid with cold ethanol. |
| Inefficient Purification | High loss of material during recrystallization. | Use a minimal amount of hot solvent for recrystallization. Allow the solution to cool slowly to room temperature, then in an ice bath, to maximize crystal formation. |
Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?
The formation of side products is often linked to reaction conditions, particularly the acidity of the medium.
Likely Side Product: Spiro and Anil Intermediates Studies have shown that in neutral or basic solvents, the reaction between isatin and o-phenylenediamine can form stable intermediates, including an anil (a Schiff base) and a spiro compound, where the diamine has added to the carbonyl but has not yet cyclized and dehydrated.[2]
-
Formation Mechanism: These intermediates are formed when the reaction lacks the acidic push required for the final dehydration and aromatization steps.
-
Minimization and Remediation: The most effective way to avoid these is to use an acidic solvent like glacial acetic acid from the outset. If you suspect their formation, they can often be converted to the desired this compound by heating the impure mixture in the presence of an acid.[2]
Purification Strategy: A thorough recrystallization is the best method to remove these and other minor impurities.
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., boiling ethanol or ethyl acetate).
-
If the solution is highly colored, you can add a small amount of activated charcoal and hot-filter the mixture.
-
Allow the filtrate to cool slowly to room temperature to form well-defined crystals.
-
Complete the crystallization by placing the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
Frequently Asked Questions (FAQs)
FAQ 1: What is the reaction mechanism for the formation of this compound?
The reaction proceeds via the Phillips-Ladenburg condensation. The mechanism involves several key acid-catalyzed steps:
-
Activation: The C3-carbonyl group of 5-bromoisatin is protonated by the acidic solvent (e.g., acetic acid), increasing its electrophilicity.
-
Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the activated carbonyl carbon.
-
Cyclization & Dehydration: A series of intramolecular cyclization and dehydration steps occur, ultimately leading to the formation of the fused, aromatic pyrazine ring system.
Diagram: Reaction Mechanism
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. scilit.com [scilit.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. pharmascholars.com [pharmascholars.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Chemodivergent Synthesis of Fused Indolo[2,3‑b]quinoxalines and Benzo[4,5]imidazo[1,2‑c]quinazolin-6(5H)‑ones: An Organocatalytic Trifluoromethanesulfonic Acid-Controlled Mechanistic Switch between Condensation and Ring Expansion of the Isatin Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
9-Bromo-6H-indolo[2,3-b]quinoxaline solubility problems and solutions
Welcome to the technical support center for 9-Bromo-6H-indolo[2,3-b]quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a primary focus on its limited solubility. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful integration of this compound into your research workflows.
Understanding the Challenge: Why is this compound Poorly Soluble?
The core of this compound is a rigid, planar, and aromatic heterocyclic system. This molecular structure promotes strong intermolecular π-π stacking interactions in the solid state, creating a stable crystal lattice that is difficult to disrupt with solvents. The introduction of a bromine atom can further influence its solubility profile. These inherent physicochemical properties are the primary reason for its low solubility in many common laboratory solvents, particularly aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What is the best solvent to start with?
A1: For preparing high-concentration stock solutions for in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2][3][4] Many structurally similar, poorly soluble heterocyclic compounds are successfully dissolved in DMSO for screening and cell-based assays.[1][5][6] If DMSO is not suitable for your experimental system, Dimethyl Formamide (DMF) is a viable alternative.[7]
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous assay medium. To mitigate this, it is best to perform serial dilutions in 100% DMSO first to lower the compound's concentration before the final dilution into your aqueous buffer.[1][4] This ensures that the compound is introduced to the aqueous environment at a lower, more manageable concentration, reducing the likelihood of it crashing out of solution. The final concentration of DMSO in your assay should be kept as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts.[1][3]
Q3: Can I heat the solvent to dissolve this compound?
A3: Yes, gentle warming can significantly aid in the dissolution of poorly soluble compounds. A water bath set to 37-50°C can be effective.[1][2] However, be cautious, as excessive heat may degrade the compound. Always check the compound's stability at elevated temperatures if possible. For more robust applications, some synthetic procedures for related indoloquinoxalines utilize refluxing in solvents like ethanol, acetic acid, or xylene, indicating that higher temperatures can enhance solubility.[8][9]
Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
A4: Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent, where the dissolved solute is in equilibrium with the solid state. This measurement requires a longer incubation time (24-72 hours) to reach equilibrium.[10][11][12] Kinetic solubility , on the other hand, is determined by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer until it precipitates.[11][13][14] This is a faster measurement and is often more relevant for preparing stock solutions and for high-throughput screening applications where compounds are not given sufficient time to reach thermodynamic equilibrium.[11][13] For most laboratory-based biological assays, you will be working with kinetic solubility.
Troubleshooting Guide: Step-by-Step Dissolution Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is intended for preparing a stock solution for in vitro experiments, such as cell-based assays or high-throughput screening.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Initial Dissolution: Tightly cap the vial and vortex for 1-2 minutes.
-
Assisted Dissolution (if necessary): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1] Gentle warming in a 37°C water bath can also be applied.[1]
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[1][3]
Protocol 2: Preparing Working Solutions and Avoiding Precipitation
This protocol details the proper method for diluting a DMSO stock solution into an aqueous medium for a final assay.
Figure 1: Workflow for preparing working solutions to prevent precipitation.
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of your high-concentration stock solution at room temperature.
-
Intermediate Serial Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to get closer to your final desired concentration. For example, to get a 10 µM final concentration from a 10 mM stock, you might first dilute 1:10 in DMSO to get a 1 mM solution, and then 1:10 again in DMSO to get a 100 µM solution.
-
Final Dilution: Add the final, lowest concentration DMSO solution to your aqueous assay buffer to achieve the desired final concentration. This single, large dilution step minimizes the compound's exposure to an environment where it is poorly soluble.
-
Mixing: Mix the final working solution thoroughly by gentle vortexing or inversion before adding it to your experimental setup.
Solubility Data Summary
| Solvent | Qualitative Solubility | Recommended Use | Notes |
| Water / Aqueous Buffers | Very Poor / Insoluble | Not recommended for stock solutions | Compound will likely precipitate. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Primary choice for stock solutions for in vitro assays.[1][2][3][4] | Anhydrous grade is recommended. Can be hygroscopic. |
| Dimethyl Formamide (DMF) | Soluble | Alternative to DMSO for stock solutions.[7] | Often used in synthesis. |
| Ethanol / Methanol | Sparingly Soluble | May require heating. | Crystallization from alcohol has been reported in synthesis.[8] |
| Acetonitrile | Poorly Soluble | Unsubstituted indolo[2,3-b]quinoxaline has low solubility (~33 mM).[15] | Solubility may be improved with structural modifications.[15] |
| Tetrahydrofuran (THF) | Moderately Soluble | Used in synthesis, often with heating. | |
| Acetic Acid | Soluble with Heating | Used as a reaction solvent in synthesis.[16] | Acidic nature may not be suitable for all applications. |
| Xylene | Soluble with Heating | Used as a reaction solvent at reflux temperatures.[9] | High boiling point, not suitable for most biological assays. |
Advanced Solutions for In Vivo Studies
For animal studies, where direct injection of high concentrations of DMSO is not feasible, co-solvent systems are often employed.
Example Co-Solvent Formulation
A common formulation for poorly soluble compounds for in vivo administration is a mixture of DMSO, PEG400, Tween 80, and saline.[16]
Figure 2: Stepwise preparation of a co-solvent system for in vivo studies.
Starting Point Formulation:
-
10% DMSO: To initially dissolve the compound.
-
40% PEG400: A water-miscible polymer that helps maintain solubility.
-
5% Tween 80: A surfactant that improves stability and prevents precipitation.
-
45% Saline or PBS: The aqueous vehicle.
Disclaimer: The optimal formulation must be determined experimentally for each specific compound and desired concentration. Always perform a small-scale trial to check for precipitation before preparing a large batch.
References
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 449-458.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Cambridge MedChem Consulting. (2017). Solubility.
- BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- The Journal of the American Chemical Society. (2023).
- Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- BenchChem. (2025). Application Note: Preparation of Stock Solutions for the Kinase Inhibitor CK-119.
- ResearchGate. (n.d.). Indolo[2,3-b]quinoxaline (IQ) Derivatives: Synthesis, Pharmacological Properties, and Applications in Organic Electronics and Sensors.
- Elucidating the effects of bromine substitution in asymmetric quinoxaline central core-based non-fullerene acceptors on molecular stacking and photovoltaic performances. (2024).
- Sigma-Aldrich. (n.d.).
- Moorthy, N. S. H., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-405.
- ResearchGate. (n.d.). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
- Chierchia, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3236.
- ResearchGate. (n.d.).
- PubMed Central. (2024). Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids.
- Elucidating the effects of bromine substitution in asymmetric quinoxaline central core-based non-fullerene acceptors on molecular stacking and photovoltaic performances. (n.d.). RSC Publishing.
- PubMed Central. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- PubMed Central. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- Selvita. (2025). MedChem Essentials: Solubility part 2. YouTube.
- MDPI. (2024).
- ACS Publications. (n.d.). Solvent-Free Heterocyclic Synthesis. Chemical Reviews.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- PubMed Central. (n.d.).
- International Journal of Pharmacy. (n.d.). SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES CONTAINING QUINOXALINE MOIETY AS PROSPECTIVE ANTIMICROBIAL AGENTS.
- European Union. (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.
- PubMed Central. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
- PubMed. (n.d.).
- Guidechem. (n.d.). 6H-Indolo[2,3-b]quinoxaline, 9-bromo-6-[(4,5-dihydro-1H-imidazol-2-yl)methyl].
- ResearchGate. (n.d.).
- Chromatography Forum. (2005).
- ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)...
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.).
- HPLC Troubleshooting Guide. (n.d.).
- PubChem. (n.d.). 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide.
- PubMed Central. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- JOCPR. (n.d.).
- PubChem. (n.d.). 1-(9-Bromo-6h-indolo[2,3-b]quinoxalin-6-yl)ethanone.
- PubChem. (n.d.). 2,3-dimethyl-9-bromo-6H-indolo(2,3-b)quinoxaline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pharmascholars.com [pharmascholars.com]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. enamine.net [enamine.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 9-Bromo-6H-indolo[2,3-b]quinoxaline
Welcome to the technical support guide for the purification of 9-Bromo-6H-indolo[2,3-b]quinoxaline. This document provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of this heterocyclic compound.
The rigid, planar structure and the presence of multiple nitrogen atoms in the this compound core contribute to its low solubility in many common organic solvents, which is a primary purification challenge. Furthermore, the typical synthesis, often involving the condensation of 5-bromoisatin with o-phenylenediamine, can lead to several closely-related impurities that are difficult to separate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question 1: My crude product is a dark, possibly tarry solid that is difficult to handle. What is the first purification step I should take?
Answer: A dark, intractable appearance often indicates the presence of polymeric byproducts or residual starting materials. Before attempting more sophisticated purification methods like column chromatography, it is advisable to perform a series of solvent triturations or washes.
-
Rationale: The goal is to find a solvent that will dissolve the impurities while leaving your desired, often less soluble, product as a solid. This is a rapid and effective first-pass purification step.
-
Recommended Solvents to Try (in order of increasing polarity):
-
Hexanes/Heptane: To remove non-polar grease and residual non-polar starting materials.
-
Diethyl Ether or MTBE: Effective for removing many organic-soluble byproducts.
-
Ethyl Acetate: Your product may have some solubility here, so this should be used cautiously, perhaps as a cold wash.[1]
-
Methanol/Ethanol: Useful for removing more polar impurities. The product can sometimes be recrystallized from alcohols.[1]
-
Experimental Protocol: Solvent Trituration
-
Place the crude solid in a flask.
-
Add a small volume of the chosen solvent (e.g., diethyl ether).
-
Stir or sonicate the suspension for 10-15 minutes at room temperature.
-
Filter the solid, washing with a small amount of fresh, cold solvent.
-
Dry the solid and analyze its purity by TLC or LC-MS to determine if the wash was effective. Repeat with a different solvent if necessary.
Question 2: I am performing column chromatography, but my compound is either sticking to the top of the column or streaking badly. What can I do?
Answer: This is a common issue with polar, nitrogen-containing heterocyclic compounds like this compound, especially on silica gel, which is acidic.[2]
-
Causality: The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or slow, uneven elution (streaking).
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) or pyridine (typically 0.1-1% by volume) will compete for the acidic sites on the silica gel, allowing your compound to elute more cleanly.
-
Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a less acidic or a basic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel.[2]
-
Pre-adsorb the Sample: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel. This involves dissolving your crude product in a suitable solvent (like DCM or acetone), adding a small amount of silica gel, and then removing the solvent under reduced pressure to get a dry, free-flowing powder. This "dry loading" technique often results in better band-shaping on the column.
-
Workflow for Troubleshooting Column Chromatography Issues
Caption: Decision tree for resolving common column chromatography problems.
Question 3: My product has very low solubility in common organic solvents. How can I effectively purify it by chromatography or recrystallization?
Answer: Low solubility is a significant hurdle. For chromatography, you may need to use more polar and sometimes unconventional solvent systems. For recrystallization, the key is finding a solvent in which the compound is sparingly soluble at room temperature but significantly more soluble when heated.
-
For Column Chromatography:
-
Solvent Systems: You may need to move beyond standard hexane/ethyl acetate systems. Consider using dichloromethane (DCM)/methanol gradients. For very polar compounds, a small amount of acetic acid or formic acid in the eluent can sometimes improve solubility and chromatography, but be mindful of potential reactions with your compound.
-
-
For Recrystallization:
-
High-Boiling Point Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) can be effective for recrystallization of poorly soluble compounds. The process involves dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly.
-
Anti-Solvent Precipitation: An alternative is to dissolve the compound in a good solvent (like DMF or DMSO) and then slowly add an "anti-solvent" (a solvent in which the compound is insoluble, e.g., water or diethyl ether) until the product begins to precipitate. This should be done at a controlled temperature to encourage crystal formation.
-
Experimental Protocol: Recrystallization from DMF/Water
-
Heat a minimal amount of DMF to dissolve your crude product completely (e.g., at 80-100 °C).
-
Once dissolved, slowly add deionized water dropwise while maintaining the high temperature and stirring vigorously.
-
Continue adding water until you observe persistent cloudiness.
-
Remove the flask from the heat and allow it to cool slowly to room temperature, and then in an ice bath.
-
Collect the precipitated crystals by filtration, wash with a cold DMF/water mixture, and then with water to remove the DMF.
-
Dry the purified solid under high vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities from the synthesis of this compound?
A1: The synthesis typically involves the condensation of 5-bromoisatin with o-phenylenediamine.[1][3] Potential impurities include:
-
Unreacted Starting Materials: 5-bromoisatin and o-phenylenediamine.
-
Partially Reacted Intermediates: Incomplete condensation products.
-
Oxidized Byproducts: The reaction is often performed in the presence of an acid and heat, which can lead to the formation of colored, oxidized species.
-
Isomeric Products: If a substituted o-phenylenediamine is used, regioisomers can form.
Q2: What is the best general approach for purifying this compound?
A2: A multi-step approach is usually most effective.
General Purification Workflow
Caption: A typical multi-step purification strategy for this compound.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of techniques should be used:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this compound, you should look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximately 1:1 ratio).
-
Melting Point: A sharp melting point range is indicative of high purity.
| Technique | Purpose | Expected Result for Pure Sample |
| TLC | Assess purity and reaction progress | Single, well-defined spot |
| HPLC | Quantify purity | Single major peak (>95% area) |
| ¹H NMR | Structural confirmation | Spectrum consistent with the expected structure |
| Mass Spec | Confirm molecular weight | M+ and M+2 peaks for Bromine isotope pattern |
| Melting Point | Assess purity | Sharp, narrow melting range |
References
-
Talari, S., et al. (2014). SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES CONTAINING QUINOXALINE MOIETY AS PROSPECTIVE ANTIMICROBIAL AGENTS. International Journal of Pharmacy, 4(3), 205-212. Link
-
Gu, Z., et al. (2017). Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. ResearchGate. Link
-
University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Link
-
Wikipedia. (2024). Column chromatography. Link
-
Khan Academy. (n.d.). Column chromatography. Link
-
ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Link
-
Asiri, A. M., & Khan, S. A. (2010). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Link
Sources
Technical Support Center: Synthesis of 9-Bromo-6H-indolo[2,3-b]quinoxaline
Welcome to the technical support center for the synthesis of 9-Bromo-6H-indolo[2,3-b]quinoxaline. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and minimize the formation of unwanted side products. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate for various bioactive molecules, is most commonly achieved through the acid-catalyzed condensation of 5-bromoisatin and o-phenylenediamine. While seemingly straightforward, this reaction can be prone to the formation of several side products, leading to purification challenges and reduced yields. This guide will address these issues head-on, providing practical solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently low. What are the primary factors to investigate?
A1: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Suboptimal reaction temperature: The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow, and if it's too high, it could lead to the degradation of starting materials or products.
-
Poor quality of starting materials: Impurities in either 5-bromoisatin or o-phenylenediamine can interfere with the reaction. It is advisable to use high-purity reagents or purify them before use.
-
Inadequate mixing: Ensure the reaction mixture is being stirred effectively to ensure homogeneity.
Q2: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?
A2: The presence of multiple spots on a TLC plate suggests the formation of side products. The most common culprits include:
-
Unreacted starting materials: 5-bromoisatin and o-phenylenediamine.
-
Intermediate Schiff base: If the final ring-closing step is incomplete, the intermediate Schiff base may be present.
-
Regioisomers: If a substituted o-phenylenediamine is used, the formation of regioisomers is a common issue.[1]
-
Oxidation or degradation products: Prolonged reaction times or exposure to air at high temperatures can lead to the formation of various oxidized or degraded byproducts.
Q3: What is the best method for purifying the final product?
A3: Recrystallization is a commonly used and effective method for purifying this compound.[2] Ethanol is a frequently reported solvent for this purpose. The choice of solvent will depend on the specific impurities present. Column chromatography can also be employed for more challenging separations.
Troubleshooting Guides
This section provides a more detailed analysis of specific problems you might encounter during the synthesis and offers step-by-step solutions.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Causality: The persistence of starting materials in the final product is a clear indication of an incomplete reaction. This can be due to insufficient reaction time, a reaction temperature that is too low, or inadequate acid catalysis to facilitate the condensation and cyclization steps.
Troubleshooting Protocol:
-
Reaction Monitoring:
-
Before starting the reaction, run a TLC of your starting materials (5-bromoisatin and o-phenylenediamine) to have a reference.
-
During the reaction, take aliquots at regular intervals (e.g., every 30 minutes) and run a TLC to monitor the disappearance of the starting materials and the appearance of the product spot.
-
The reaction is complete when the starting material spots are no longer visible on the TLC plate.
-
-
Temperature Optimization:
-
The condensation reaction is typically performed at reflux in a suitable solvent like ethanol or acetic acid.[2][3]
-
If the reaction is sluggish, a modest increase in temperature might be beneficial. However, be cautious of temperatures exceeding the boiling point of your solvent, which could lead to degradation.
-
-
Catalyst Concentration:
-
This reaction is generally catalyzed by an acid, often glacial acetic acid which can also serve as the solvent.
-
If using an alcohol as a solvent, a catalytic amount of a stronger acid like hydrochloric acid may be necessary to protonate the carbonyl group of the isatin, making it more electrophilic for the initial nucleophilic attack by the o-phenylenediamine.
-
| Parameter | Recommendation | Rationale |
| Reaction Time | Monitor by TLC until starting materials are consumed | Ensures the reaction proceeds to completion. |
| Temperature | Reflux in ethanol or acetic acid | Provides sufficient energy for the reaction to occur at a reasonable rate. |
| Catalyst | Glacial acetic acid (solvent) or catalytic HCl in ethanol | Facilitates both the initial condensation and the final cyclization. |
Issue 2: Formation of Regioisomers with Substituted o-Phenylenediamines
Causality: While the synthesis of this compound uses the symmetrical o-phenylenediamine, researchers often employ substituted versions to create analogues. When an unsymmetrical o-phenylenediamine is used, the initial nucleophilic attack can occur from either of the two non-equivalent amino groups, leading to the formation of two different regioisomers.[1]
Troubleshooting and Mitigation:
-
Strategic Choice of Reactants:
-
If possible, choose a synthetic route that utilizes a symmetrical diamine to avoid this issue altogether.
-
-
Chromatographic Separation:
-
If the formation of regioisomers is unavoidable, they will likely need to be separated by column chromatography. The polarity of the two isomers may be slightly different, allowing for their separation.
-
Careful selection of the solvent system for chromatography is critical for achieving good separation.
-
-
Directed Synthesis (Advanced):
-
In some cases, it may be possible to block one of the amino groups on the o-phenylenediamine with a protecting group, force the reaction to proceed at the unblocked position, and then deprotect to obtain a single regioisomer. This adds steps to the synthesis but can significantly improve the purity of the final product.
-
Issue 3: Isolating the Intermediate Schiff Base
Causality: The reaction proceeds through a Schiff base intermediate which then undergoes an intramolecular cyclization to form the final product. If the cyclization step is slow or inhibited, the Schiff base may be the major product isolated. This can be due to insufficient acidity of the reaction medium or steric hindrance that disfavors the ring-closing step.
Troubleshooting Protocol:
-
Increase Acidity:
-
The cyclization step is acid-catalyzed. If you are isolating the Schiff base, consider increasing the concentration of the acid catalyst or using a stronger acid.
-
-
Increase Reaction Temperature and Time:
-
Providing more thermal energy and allowing the reaction to proceed for a longer duration can often drive the equilibrium towards the cyclized product.
-
-
Solvent Choice:
-
A more polar solvent may help to stabilize the charged intermediate of the cyclization step, thereby accelerating the reaction.
-
Visualizing the Reaction Pathway and Potential Side Products
The following diagrams illustrate the intended reaction pathway and the formation of potential side products.
Caption: Main reaction pathway and common side products.
Caption: Formation of regioisomers with unsymmetrical diamines.
References
-
Modern methods for the synthesis of indolo[2,3-b]quinoxalines (microreview). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Talari, S., Govindarajan, R., Karunakaram, D., Jupudi, S., & Udhayavani, S. (2013). SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES CONTAINING QUINOXALINE MOIETY AS PROSPECTIVE ANTIMICROBIAL AGENTS. International Journal of Pharmacy, 3(1), 145-151.
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). Molecules, 26(16), 5048. [Link]
- Al Mamari, K. R., Rodi, Y. K., & El Mokhtar Essassi. (2023). SYNTHESIS AND SPECTROSCOPIC CHARACTERAZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 22(4), 57-64.
Sources
Technical Support Center: Troubleshooting 9-Bromo-6H-indolo[2,3-b]quinoxaline Bioassay Inconsistencies
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for bioassays involving 9-Bromo-6H-indolo[2,3-b]quinoxaline. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you navigate the complexities of working with this DNA intercalating agent. As a planar, heterocyclic molecule, this compound presents unique challenges in bioassay development, primarily related to its physicochemical properties and mechanism of action. This resource will equip you with the knowledge to identify, diagnose, and resolve common sources of inconsistency in your experiments, ensuring the generation of robust and reproducible data.
I. Understanding the Compound: Key Physicochemical and Mechanistic Considerations
This compound belongs to the indolo[2,3-b]quinoxaline family of compounds, which are known to exert their biological effects primarily through DNA intercalation .[1][2][3] This mechanism involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. This interaction can lead to a variety of cellular consequences, including the inhibition of DNA replication and transcription, and ultimately, cytotoxicity.
Several derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold have demonstrated potent anticancer and antiviral activities.[4][5] While the primary mode of action is DNA intercalation, some analogs have been shown to have poor inhibitory effects on topoisomerase II, suggesting a distinct mechanism from classical topoisomerase poisons.[2][4]
A critical aspect to consider when working with this class of compounds is their inherent physicochemical properties. Their planar and aromatic nature often leads to:
-
Low Aqueous Solubility: This can result in compound precipitation in aqueous assay buffers, leading to inaccurate concentrations and high variability.[6]
-
Potential for Autofluorescence: Many quinoxaline derivatives are known to be fluorescent, which can interfere with fluorescence-based assays.[7][8]
Understanding these fundamental characteristics is the first step in troubleshooting and optimizing your bioassays.
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during bioassays with this compound, providing potential causes and actionable solutions.
Issue 1: High Variability Between Replicate Wells
High variability is a frequent challenge in cell-based and biochemical assays and can often be traced back to issues with compound solubility and dispensing.
Potential Causes & Troubleshooting Steps:
-
Compound Precipitation:
-
Diagnosis: Visually inspect your stock solutions and final assay plates for any signs of precipitation (cloudiness, particulates).
-
Solution:
-
Optimize DMSO Concentration: While DMSO is a common solvent, its concentration in the final assay medium should be kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells and affect protein stability.[9][10][11]
-
Solubility Testing: Empirically determine the solubility of this compound in your specific assay buffer. Prepare a serial dilution of the compound in the buffer and visually inspect for precipitation.
-
Use of Surfactants: Consider the addition of a low concentration of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, to the assay buffer to improve compound solubility. Be sure to include a vehicle control with the surfactant alone to assess any effects on your assay.
-
-
-
Pipetting Inaccuracy:
-
Diagnosis: Review your pipetting technique and ensure your pipettes are properly calibrated.
-
Solution:
-
Reverse Pipetting: For viscous solutions like DMSO stocks, use the reverse pipetting technique to ensure accurate dispensing.
-
Automated Liquid Handling: If available, utilize automated liquid handlers for improved precision and consistency.
-
-
-
Uneven Cell Seeding:
-
Diagnosis: Examine cell distribution in your microplates. "Edge effects," where cells on the outer wells behave differently, are a common issue.
-
Solution:
-
Proper Cell Suspension: Ensure a homogenous cell suspension before and during plating.
-
Plate Equilibration: Allow plates to sit at room temperature for 15-20 minutes after seeding before transferring to the incubator to allow for even cell settling.
-
Avoid Edge Wells: If edge effects are persistent, consider not using the outer wells of the plate for experimental samples.
-
-
Issue 2: Loss of Compound Activity or Inconsistent Dose-Response
A sudden or gradual loss of compound activity can be frustrating. This is often linked to compound stability or interactions with assay components.
Potential Causes & Troubleshooting Steps:
-
Compound Instability:
-
Diagnosis: The stability of this compound in aqueous solutions may be limited.
-
Solution:
-
Fresh Working Solutions: Prepare fresh dilutions of the compound from a frozen DMSO stock for each experiment.
-
Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solution to minimize the number of freeze-thaw cycles.
-
Storage Conditions: Store DMSO stocks at -20°C or -80°C and protect from light.
-
-
-
Interaction with Serum Proteins:
-
Diagnosis: If you are using serum-containing media, the compound may bind to serum proteins, reducing its free concentration and apparent activity.
-
Solution:
-
Serum-Free Conditions: If your cell line can tolerate it, perform the assay in serum-free or reduced-serum media.
-
Characterize Serum Shift: If serum is required, perform a dose-response curve in the presence and absence of serum to quantify the impact on compound potency (IC50 shift).
-
-
Issue 3: High Background or False Positives in Fluorescence-Based Assays
Given that quinoxaline derivatives can be fluorescent, interference with fluorescence-based readouts is a significant concern.[7][8]
Potential Causes & Troubleshooting Steps:
-
Compound Autofluorescence:
-
Diagnosis: Measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay.
-
Solution:
-
Time-Resolved Fluorescence (TR-FRET): If available, TR-FRET assays can mitigate interference from compounds with short fluorescence lifetimes.[10][12]
-
No-Dye Control: Always include a control with your compound in the assay medium without the fluorescent probe to quantify its contribution to the signal.
-
-
Cellular Autofluorescence:
-
Diagnosis: Some cell types exhibit natural fluorescence, particularly in the blue and green spectral regions.[13][14]
-
Solution:
-
Red-Shifted Dyes: Use fluorescent probes that excite and emit at longer wavelengths (red or far-red) to minimize interference from cellular autofluorescence.
-
Unstained Controls: Always include an unstained cell control to establish the baseline autofluorescence of your cells.
-
-
-
Non-specific Staining:
-
Diagnosis: In imaging-based assays, high background can result from non-specific binding of fluorescent probes.
-
Solution:
-
Blocking Steps: Ensure adequate blocking steps in your immunofluorescence or other staining protocols.
-
Washing: Optimize and increase the stringency of your washing steps to remove unbound probe.[14]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary mechanism of action for the 6H-indolo[2,3-b]quinoxaline class of compounds is DNA intercalation.[1][2][3] This involves the insertion of the planar molecule between the base pairs of DNA, which can disrupt DNA metabolism and lead to cytotoxic effects.
Q2: What are appropriate positive and negative controls for a DNA intercalation assay?
A2:
-
Positive Controls: A well-characterized DNA intercalator such as Ethidium Bromide (EtBr) or Doxorubicin can be used as a positive control.[15]
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) should be included at the same final concentration as in the experimental wells.[9]
-
Non-Intercalating Compound: A compound with a similar molecular weight and solubility but lacking the planar aromatic structure required for intercalation can serve as a negative control for the specific mechanism of action.
-
Q3: How can I confirm that this compound is engaging with DNA in my cells?
A3: A Cellular Thermal Shift Assay (CETSA) can be a powerful tool to demonstrate target engagement in a cellular context.[16][17][18][19][20] This method relies on the principle that ligand binding can stabilize a target protein against thermal denaturation. While CETSA is commonly used for protein targets, it has also been adapted to study DNA binding.[16] In this context, the stabilization of DNA-binding proteins upon compound treatment can be monitored as an indirect measure of DNA engagement.
Q4: My compound seems to be precipitating in the assay buffer. What can I do?
A4: Compound precipitation is a common issue for hydrophobic molecules. Here is a systematic approach to address this:
-
Confirm Solubility Limit: Perform a visual or light-scattering-based solubility test of your compound in the final assay buffer.
-
Reduce Final Concentration: If possible, work at concentrations below the determined solubility limit.
-
Modify Buffer Composition: The addition of co-solvents (with appropriate controls) or non-ionic surfactants can increase solubility.
-
Sonication: Briefly sonicating the diluted compound solution before adding it to the assay may help to dissolve small aggregates.
IV. Experimental Protocols & Data Presentation
Protocol 1: Ethidium Bromide (EtBr) Displacement Assay
This biochemical assay is a common method to assess the DNA intercalating ability of a compound. It relies on the quenching of the fluorescence of DNA-bound EtBr upon displacement by the test compound.[15][21]
Materials:
-
Calf Thymus DNA (ctDNA)
-
Ethidium Bromide (EtBr)
-
Assay Buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
This compound stock solution in DMSO
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of ctDNA and EtBr in the assay buffer. A common starting point is 2 µM ctDNA and 2 µM EtBr. Incubate for at least 30 minutes at room temperature to allow for stable intercalation.
-
Dispense the DNA-EtBr solution into the wells of the 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known intercalator).
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using an excitation wavelength of ~520 nm and an emission wavelength of ~600 nm.
-
Plot the percentage of fluorescence quenching versus the compound concentration to determine the IC50 value for EtBr displacement.
Data Interpretation:
| Observation | Potential Interpretation |
| Dose-dependent decrease in fluorescence | The compound is likely displacing EtBr from the DNA, suggesting an intercalative binding mode. |
| No change in fluorescence | The compound may not be a DNA intercalator, or its binding affinity is too low to displace EtBr under these conditions. |
| Increase in fluorescence | The compound itself may be fluorescent at these wavelengths, or it may be inducing a conformational change in the DNA that enhances EtBr fluorescence. |
Diagrams
Workflow for Troubleshooting Bioassay Inconsistencies
Caption: A decision-tree workflow for systematically troubleshooting common bioassay inconsistencies.
DNA Intercalation Mechanism
Caption: Schematic of this compound intercalating between DNA base pairs.
V. References
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]
-
NIH. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Retrieved from [Link]
-
PubMed. (n.d.). Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Retrieved from [Link]
-
Creative Biolabs. (n.d.). Flow Cytometry Troubleshooting Tip. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Role of DNA in Condensation and Combinative Self-Assembly. Retrieved from [Link]
-
Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
NCBI. (2020, February 1). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays | Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
-
SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]
-
PMC. (n.d.). High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay. Retrieved from [Link]
-
PubMed. (2013, March 15). Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA. Retrieved from [Link]
-
NIH. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Retrieved from [Link]
-
PMC. (2016, September 19). DNA Interaction Studies of Selected Polyamine Conjugates. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethidium bromide displacement assay in nucleic acid titration by addition of AFP. Squares, calf thymus DNA.... Retrieved from [Link]
-
PubMed. (n.d.). 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. Retrieved from [Link]
-
RSC Publishing. (2017, August 29). Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. Retrieved from [Link]
-
PubMed Central. (2018, October 12). Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System. Retrieved from [Link]
-
ResearchGate. (n.d.). ThO displacement assay. A) Assay optimization using either ethidium.... Retrieved from [Link]
-
PubChem. (n.d.). 1-(9-Bromo-6h-indolo[2,3-b]quinoxalin-6-yl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-dimethyl-9-bromo-6H-indolo(2,3-b)quinoxaline. Retrieved from [Link]
-
PubChem. (n.d.). 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide. Retrieved from [Link]
-
Bio-protocol. (n.d.). 3.4. Ethidium Displacement Bromide Assay—Determination of DNA-Binding Constants. Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting Guide for DNA Electrophoresis. Retrieved from [Link]
-
ResearchGate. (2024, March 23). (PDF) 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES CONTAINING QUINOXALINE MOIETY AS PROSPECTIVE ANTIMICROBIAL AGENTS. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Bentham Science. (n.d.). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Removal of artifact bias from qPCR results using DNA melting curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. DNA Interaction Studies of Selected Polyamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. scispace.com [scispace.com]
- 20. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 9-Bromo-6H-indolo[2,3-b]quinoxaline in Solution
Welcome to the technical support center for 9-Bromo-6H-indolo[2,3-b]quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and obtain reproducible results.
Introduction: Understanding the Stability Challenges
This compound is a complex heterocyclic compound with a rigid, planar structure. While the indolo[2,3-b]quinoxaline core can be remarkably stable, its handling in solution requires careful consideration to prevent degradation.[1][2] The primary challenges researchers face include low aqueous solubility, susceptibility to precipitation, and potential degradation under certain experimental conditions. This guide will provide a structured approach to mitigate these issues, ensuring the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound in solution.
Q1: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?
A1: This is a common phenomenon known as "solvent-shifting" precipitation. This compound, like many complex organic molecules, has high solubility in a polar aprotic solvent like dimethyl sulfoxide (DMSO), but very low solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound is "shocked" by the sudden change in solvent polarity and crashes out of solution.[3][4]
-
Solution:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. You can create an intermediate dilution in a co-solvent system (e.g., a 1:1 mixture of DMSO and your aqueous buffer) before the final dilution into the purely aqueous medium.
-
Lower the Final Concentration: If possible, reduce the final working concentration of the compound in your assay.
-
Co-solvents: Consider the use of a pharmaceutically acceptable co-solvent in your final buffer system, such as ethanol or polyethylene glycol (PEG), to increase the solubility of the compound. However, always check for compatibility with your specific assay.
-
Q2: What is the best way to prepare and store a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution is high-purity, anhydrous DMSO.
-
Preparation Protocol:
-
Accurately weigh the desired amount of the compound.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).[5]
-
To aid dissolution, you can gently vortex the solution. If needed, sonication in a water bath for a few minutes can be effective. Gentle warming (e.g., 37°C) may also help, but be cautious as excessive heat can degrade the compound.[5][6]
-
-
Storage Best Practices:
-
Aliquoting: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This is crucial to avoid repeated freeze-thaw cycles.[5][7]
-
Storage Conditions: Store the aliquots at -20°C or -80°C for long-term stability.[8][9] The freezer should be a non-frost-free type to minimize temperature fluctuations.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vials to minimize exposure to oxygen.[7]
-
Q3: How many freeze-thaw cycles can my DMSO stock solution tolerate?
A3: It is strongly recommended to minimize freeze-thaw cycles. While some robust compounds can withstand a limited number of cycles, each cycle increases the risk of moisture absorption by the hygroscopic DMSO, which can lead to compound precipitation and degradation over time.[7][10][11][12][13] Studies have shown that for many compounds, no significant loss is observed after 11 cycles when handled properly, but this is highly compound-dependent.[10] The best practice is to prepare single-use aliquots.[5]
Q4: I suspect my compound is degrading in solution. What are the likely causes?
A4: Several factors can contribute to the degradation of this compound in solution:
-
Photodegradation: The quinoxaline core is known to be susceptible to photodegradation upon exposure to light, especially UV light.[14] Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Oxidative Stress: The fused heterocyclic ring system can be susceptible to oxidation.[15][16][17] This can be exacerbated by the presence of reactive oxygen species in your experimental system or prolonged exposure to air.
-
Extreme pH: Highly acidic or basic conditions can lead to hydrolysis of the compound. The stability of quinoline derivatives is known to be pH-dependent.[18][19][20][21]
-
Reactive Solvents: While DMSO is generally a good choice, prolonged storage at room temperature can lead to some degradation for certain compounds.[7]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during experiments with this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer | 1. Solvent Shock: Rapid change in solvent polarity. 2. Low Aqueous Solubility: The compound's concentration exceeds its solubility limit in the aqueous buffer. | 1. Implement Stepwise Dilution: Prepare an intermediate dilution in a co-solvent/buffer mixture. 2. Optimize Final Concentration: Lower the final working concentration of the compound. 3. Use of Co-solvents: Introduce a small percentage of a co-solvent like ethanol or PEG into the final buffer, ensuring assay compatibility. |
| Cloudiness or precipitation in the stock solution over time | 1. Moisture Absorption: DMSO is hygroscopic and can absorb water from the atmosphere, reducing the compound's solubility. 2. Freeze-Thaw Cycles: Repeated cycles can introduce moisture and promote precipitation. | 1. Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for stock solution preparation. 2. Proper Aliquoting and Storage: Store in small, single-use aliquots at -20°C or -80°C. 3. Inert Gas Overlay: For long-term storage, flush vials with argon or nitrogen before sealing. |
| Inconsistent or decreasing activity in biological assays | 1. Compound Degradation: The compound may be degrading due to light exposure, oxidation, or extreme pH. 2. Inaccurate Concentration: Precipitation in the stock or working solutions leads to a lower actual concentration. | 1. Protect from Light: Use amber vials or foil-wrapped tubes for all solutions. 2. Control pH: Ensure the pH of your buffers is within a stable range for the compound (typically near neutral). 3. Consider Antioxidants: For assays prone to oxidative stress, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to your stock solution, after confirming it does not interfere with your assay. 4. Verify Solubility: Before each experiment, visually inspect solutions for any signs of precipitation. |
| Buffer precipitation in HPLC analysis | 1. High Organic Content: Using a high percentage of organic solvent in the mobile phase with a buffer can cause the buffer salts to precipitate. | 1. Check Buffer Solubility: Be aware of the solubility limits of your buffer in the organic mobile phase. For example, phosphate buffers can precipitate at high acetonitrile concentrations.[22][23] 2. Use Soluble Buffers: Consider using buffers like ammonium formate or acetate that are more soluble in organic solvents. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: ~326.16 g/mol )
-
Weigh the compound: Accurately weigh the calculated mass of the compound.
-
Dissolution: Transfer the weighed compound into a sterile amber vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Gently vortex the vial until the compound is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes. Avoid vigorous shaking to minimize air bubble formation.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber, tightly sealed vials. Store immediately at -20°C or -80°C.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol provides a framework for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[9][24][25][26][27]
Stress Conditions:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14]
Analytical Method:
-
A stability-indicating HPLC method should be developed to separate the parent compound from any degradation products. A common starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).[27][28][29][30][31]
Workflow Diagram:
Caption: Decision tree for troubleshooting precipitation issues.
References
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215.
- Wang, J., Wang, P., Lv, M., Liu, J., & Yuan, Z. (2017). The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. Environmental Toxicology and Pharmacology, 50, 123-131.
- BenchChem. (2023). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
- Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- BenchChem. (2023). Technical Support Center: Overcoming Purpurin Precipitation in Aqueous Buffer Solutions. BenchChem Technical Support.
- Quora. (2018). How to make a stock solution of a substance in DMSO.
- Gallagher, K. M., & Webster, E. R. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(10), 1042–1046.
- Phenomenex. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Quora. (2023). How to make Dimethyl sulfoxide (DMSO)
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
- BenchChem. (2023).
- Pfeifer, M. J., & Scheel, G. (2009). Long-term storage of compound solutions for high-throughput screening by using a novel 1536-well microplate. Journal of Biomolecular Screening, 14(5), 492–498.
- El-Gohary, N. S. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 13(4), 259-289.
- Wang, J., Wang, P., Lv, M., Liu, J., & Yuan, Z. (2017). The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. Request PDF.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2012). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Journal of Heterocyclic Chemistry, 49(5), 1084-1090.
- Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze / thaw cycles.
- Lee, S., Lee, J., Lee, Y., Lee, J., Kim, S., & Kim, H. (2023). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. Journal of the American Chemical Society, 145(34), 18877–18887.
- Reddit. (2020). Do freeze-thaw cycles damage small molecules dissolved in DMSO?
- Yasueda, S., & Igarashi, Y. (2011). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 9(1), 14-25.
- Sharma, S., & Singh, P. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Mini-Reviews in Medicinal Chemistry, 21(14), 1868-1887.
- Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Cellular and Molecular Neurobiology, 26(7-8), 1505-1518.
- Fernando, J. F. S., Rajapakse, R. M. G., & Dissanayake, D. M. D. O. (2019). Structural studies and photovoltaic investigation of indolo[2,3-b]quinoxaline-based sensitizers/co-sensitizers achieving highly efficient DSSCs. New Journal of Chemistry, 43(14), 5485-5496.
- Sałat, K., & Podkowa, A. (2015). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Postepy higieny i medycyny doswiadczalnej, 69, 1245-1264.
- Kruk, I., Michalska, T., Lichszteld, K., & Kładna, A. (2000). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Current Topics in Biophysics, 24(1), 63-70.
- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Yehye, W. A., Rahman, N. A., Ariffin, A., Abd Hamid, S. B., Alhadi, A. A., Kadir, F. A., & Yaeghoobi, M. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. European Journal of Medicinal Chemistry, 101, 295-312.
- ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?
- New England Biolabs. (n.d.). FAQ: What do I do if I see a precipitate in the Ultra II End Prep Reaction Buffer?
- Lee, S., Lee, J., Lee, Y., Lee, J., Kim, S., & Kim, H. (2023). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. Journal of the American Chemical Society.
- Ferreira, A. R., Guedes, R. C., & Castro, M. (2019). Oxidative Stress Modulation and Radiosensitizing Effect of Quinoxaline-1,4-Dioxides Derivatives. Current Medicinal Chemistry, 26(38), 6899-6910.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2023). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Foods, 12(15), 2845.
- Patel, P., & Dedania, Z. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-7.
- Saimalakondaiah, D., Kumar, V. R., Reddy, T. R. M., Ajitha, A., & Rao, V. U. M. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
- Thompson, D., & Trush, M. A. (1988). The toxicological implications of the interaction of butylated hydroxytoluene with other antioxidants and phenolic chemicals. Food and Chemical Toxicology, 26(1), 71-76.
- Kamble, R. M., Goud, S. T., & Zale, A. T. (2018). Design, Synthesis, Opto–Electrochemical and Theoretical Investigation of Novel Indolo[2, 3‐b]naphtho[2, 3‐f]quinoxaline Derivatives for n–Type Materials in Organic Electronics. ChemistrySelect, 3(24), 6776-6784.
- R Discovery. (n.d.).
- Wu, J., & Li, X. (2023). Intelligent Discrimination of Grain Aging Using Volatile Organic Compound Fingerprints and Machine Learning: A Comprehensive Review. Foods, 12(15), 2948.
- Abdel-Ghaffar, A. R., & Ahmed, H. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7594.
- Mas-Bargues, C., Escrivá, C., Dromant, M., Borrás, C., & Viña, J. (2021). Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells. Antioxidants, 10(10), 1543.
- Pharmacophore. (2010).
- ResearchGate. (n.d.). Photosensitizers with an indolo[2,3-b]quinoxaline moiety and Ru-complex.
- ResearchGate. (2024).
- Bentham Science Publisher. (2023). Indolo[2,3-b]quinoxaline (IQ) Derivatives: Synthesis, Pharmacological Properties, and Applications in Organic Electronics and Sensors.
- ResearchGate. (n.d.). Some materials based on indolo[2,3-b]quinoxaline moieties.
- Patel, M. J., & Patel, P. K. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 74(1), 66–70.
- Clare, R. H., Bardelle, C., Harper, P., Hong, W. D., Börjesson, U., Johnston, K. L., Collier, M., Myhill, L., Cassidy, A., Plant, D., Plant, H., Clark, R., Cook, D. A. N., Steven, A., Archer, J., McGillan, P., Charoensutthivarakul, S., Bibby, J., Sharma, R., … Ward, S. A. (2019). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides.
Sources
- 1. Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ziath.com [ziath.com]
- 13. reddit.com [reddit.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oxidative Stress Modulation and Radiosensitizing Effect of Quinoxaline-1,4-Dioxides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 19. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structural studies and photovoltaic investigation of indolo[2,3-b]quinoxaline-based sensitizers/co-sensitizers achieving highly efficient DSSCs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 29. scispace.com [scispace.com]
- 30. discovery.researcher.life [discovery.researcher.life]
- 31. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 9-Bromo-6H-indolo[2,3-b]quinoxaline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 9-Bromo-6H-indolo[2,3-b]quinoxaline. Our goal is to provide a comprehensive resource that addresses potential challenges, offers practical solutions, and ensures a safe, efficient, and reproducible manufacturing process.
I. Overview of the Synthetic Pathway
The most common and scalable synthetic route to this compound involves the acid-catalyzed condensation of 5-bromoisatin with o-phenylenediamine.[1][2] This reaction is typically carried out in a suitable solvent such as acetic acid under reflux conditions. While seemingly straightforward, scaling up this process introduces complexities that require careful consideration of reaction kinetics, heat and mass transfer, and product isolation.
Caption: Synthetic route to this compound.
II. Scale-Up Synthesis Protocol
This protocol is a general guideline for the scale-up synthesis of this compound. It is crucial to perform a thorough process hazard analysis and optimize the parameters for your specific equipment and scale.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.
-
5-bromoisatin (1.0 eq)
-
o-phenylenediamine (1.05 eq)
-
Glacial acetic acid (10-15 volumes)
-
Purified water
-
Filtration equipment (e.g., Nutsche filter-dryer)
-
Vacuum drying oven
Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge glacial acetic acid to the reactor, followed by 5-bromoisatin. Stir to form a slurry.
-
Addition of o-phenylenediamine: Slowly add o-phenylenediamine to the reactor. The addition should be controlled to manage any potential exotherm.
-
Reaction: Heat the reaction mixture to reflux (typically 115-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to 20-25 °C. The product will precipitate out of the solution.
-
Quenching (Optional): Slowly add water to the cooled mixture to further precipitate the product and dilute the acetic acid.
-
Filtration: Filter the solid product using a Nutsche filter.
-
Washing: Wash the filter cake with purified water until the filtrate is neutral to remove residual acetic acid and any water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Reaction & Synthesis
Q1: My reaction is sluggish and not going to completion, even after extended reflux time. What could be the cause?
-
Potential Cause: Insufficient acid catalyst or presence of basic impurities in the starting materials.
-
Solution:
-
Ensure the o-phenylenediamine is of high purity. Basic impurities can neutralize the acetic acid catalyst.
-
Consider a slightly higher excess of o-phenylenediamine (up to 1.1 eq) to drive the reaction to completion.
-
Confirm the reaction temperature is at a full reflux.
-
Q2: I am observing a significant amount of side products, leading to a low yield of the desired product. How can I minimize these?
-
Potential Cause: Formation of anil and spiro-fused byproducts is a known issue in the condensation of isatins with o-phenylenediamines, especially in neutral or basic conditions.[3]
-
Solution:
-
Maintain acidic conditions throughout the reaction. The use of glacial acetic acid as the solvent is generally sufficient.
-
Ensure complete conversion of the starting materials, as unreacted intermediates can lead to side reactions during workup.
-
Impurity Profile & Purification
Q3: My final product is contaminated with a dark, tarry substance. What is it and how can I remove it?
-
Potential Cause: Thermal degradation of starting materials or product, or the formation of polymeric byproducts.
-
Solution:
-
Avoid excessive heating or prolonged reaction times.
-
Consider a post-reaction treatment with activated carbon to adsorb colored impurities before crystallization.
-
Optimize the crystallization process to selectively precipitate the desired product, leaving impurities in the mother liquor.
-
Q4: I am having difficulty removing unreacted 5-bromoisatin from the final product. What purification strategy do you recommend?
-
Potential Cause: Similar solubility profiles of the starting material and product in the reaction solvent.
-
Solution:
-
A hot filtration of the reaction mixture before cooling can sometimes remove less soluble impurities.
-
Recrystallization from a suitable solvent system (e.g., DMF/water, DMSO/water) can be effective.
-
A slurry wash of the crude product with a solvent in which 5-bromoisatin is more soluble than the product can also be beneficial.
-
Crystallization & Isolation
Q5: During crystallization, I am getting very fine particles that are difficult to filter and dry. How can I control the particle size?
-
Potential Cause: Rapid cooling or high supersaturation leading to rapid nucleation.
-
Solution:
-
Implement a controlled cooling profile. A slower cooling rate will favor crystal growth over nucleation.
-
Consider seeding the solution with a small amount of pure product to promote controlled crystal growth.
-
Optimize the solvent system for crystallization to control the level of supersaturation.
-
Q6: The product is agglomerating during drying, leading to inconsistent drying and potential solvent entrapment. What can I do?
-
Potential Cause: Inefficient mixing during the final stages of crystallization or improper drying conditions.
-
Solution:
-
Ensure adequate agitation during crystallization to prevent agglomeration.
-
Use a filter-dryer with an agitator to break up lumps during the drying process.
-
Employ a staged drying process with a gradual increase in temperature and vacuum to prevent case hardening of the particles.
-
IV. Process Safety Considerations
Scaling up any chemical process requires a heightened awareness of safety. The following points are critical for the synthesis of this compound.
Exotherm Control
The condensation reaction can be exothermic. On a large scale, the heat generated may not dissipate as efficiently as in a laboratory setting, potentially leading to a runaway reaction.[4][5]
-
Mitigation Strategies:
-
Controlled addition of o-phenylenediamine.
-
Adequate cooling capacity of the reactor.
-
Real-time temperature monitoring.
-
Material Handling
-
5-Bromoisatin: Irritating to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.
-
o-Phenylenediamine: Toxic if swallowed, harmful in contact with skin or if inhaled. May cause an allergic skin reaction and is suspected of causing genetic defects.
Personal Protective Equipment (PPE):
| PPE Item | Recommendation |
| Gloves | Chemical resistant (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Respiratory | Use in a well-ventilated area or with a respirator |
| Clothing | Lab coat, closed-toe shoes |
Emergency Procedures:
| Exposure | Action |
| Skin Contact | Wash immediately with plenty of soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. |
| Inhalation | Move to fresh air. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention. |
digraph "Troubleshooting_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];"Problem" [shape=ellipse, label="Scale-Up Issue\n(e.g., Low Yield, Impurities)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [label="Analyze Symptoms\n(TLC, HPLC, Visual)", fillcolor="#FBBC05", fontcolor="#202124"]; "Identify_Cause" [label="Identify Potential Cause\n(Reaction, Purification, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; "Solution" [label="Implement Solution\n(Optimize Conditions, Change Solvent, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Verify" [shape=diamond, label="Problem Resolved?", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=ellipse, label="Process Optimized", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Re-evaluate" [label="Re-evaluate and Try\nAlternative Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Problem" -> "Analysis"; "Analysis" -> "Identify_Cause"; "Identify_Cause" -> "Solution"; "Solution" -> "Verify"; "Verify" -> "End" [label="Yes"]; "Verify" -> "Re-evaluate" [label="No"]; "Re-evaluate" -> "Identify_Cause"; }
Caption: A systematic workflow for troubleshooting scale-up issues.
V. References
-
BenchChem. (2025). Technical Support Center: Scale-Up Production of Tetrazolidine and Related Heterocyclic Compounds.
-
MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]
-
PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]
-
BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
-
ResearchGate. (2012). ChemInform Abstract: Isatins As Privileged Molecules in Design and Synthesis of Spiro‐Fused Cyclic Frameworks. [Link]
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]
-
BOC Sciences. (n.d.). Custom API Synthesis for Complex Projects.
-
SlideShare. (n.d.). Scaleup of API/Drugs. [Link]
-
NIH. (n.d.). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. [Link]
-
Pharmaceutical Technology. (n.d.). Advances in Heterocyclic Chemistry for API Synthesis. [Link]
-
ResearchGate. (n.d.). Proposed formation mechanism for spiro compounds 1 and 2. [Link]
-
ResearchGate. (n.d.). Possible mechanism for the synthesis of spiro compounds. [Link]
-
SlideShare. (n.d.). Process Chemistry (Case Study and Impurities in APIs). [Link]
-
ResearchGate. (2025). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]
-
MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]
-
SciSpace. (n.d.). Formation of spiropyrrolidines from isatin, secondary amins, and alkylidene dimedone. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). API Case Study: Praziquantel. [Link]
-
Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
-
ResearchGate. (n.d.). Scheme of synthesis of indoloquinoxalin (A) and indenoquinoxalinone (B) derivatives. [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
-
BenchChem. (2025). Technical Support Center: Purification of Quinoxalinone Derivatives.
-
NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]
-
ResearchGate. (n.d.). Synthesis of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. Reaction.... [Link]
-
ACS Publications. (2024). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. [Link]
-
AIChE. (n.d.). (79d) Polycondensation Process System Design and Scale-up Challenges. [Link]
-
PubMed. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of indoloquinoxaline derivatives. [Link]
-
PubMed. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. [Link]
-
ResearchGate. (n.d.). General strategies for the synthesis of saturated nitrogen heterocycles.... [Link]
-
International Journal of Pharmacy. (n.d.). SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES CONTAINING QUINOXALINE MOIETY AS PROSPECTIVE ANTIMICROBIAL AGENTS. [Link]
-
MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]
-
Jiangxi Normal University. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
-
NIH. (n.d.). 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. [Link]
-
ResearchGate. (2024). (PDF) SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. [Link]
-
PubChem. (n.d.). 1-(9-Bromo-6h-indolo[2,3-b]quinoxalin-6-yl)ethanone. [Link]
-
PubMed. (n.d.). Synthesis of indolo [1,2-a]quinoxalines via a Pd-catalyzed regioselective C-H olefination/cyclization sequence. [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of Saturated N-Heterocycles. [Link]
-
PubChem. (n.d.). 2,3-dimethyl-9-bromo-6H-indolo(2,3-b)quinoxaline. [Link]
-
Scilit. (n.d.). The Condensation of Isatin with o-Phenylenediamine. [Link]
-
SciSpace. (n.d.). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. [Link]
-
J-GLOBAL. (1982). The condensation of isatin with o-phenylenediamine. [Link]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Technical Support Center: Analytical Methods for 9-Bromo-6H-indolo[2,3-b]quinoxaline
Welcome to the technical support center for the analytical detection of 9-Bromo-6H-indolo[2,3-b]quinoxaline. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and related structures. Here, we address common challenges encountered during method development and routine analysis, providing not just solutions but also the underlying scientific reasoning to empower your experimental choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the physicochemical properties of this compound, which are critical for analytical method design.
Q1: What are the fundamental properties of this compound that I should be aware of for analytical purposes?
A1: Understanding the basic properties is the first step to developing a robust analytical method. This compound is a planar, fused heterocyclic compound.[1] Key properties include:
-
Molecular Formula: C₁₄H₈BrN₃[2]
-
Molecular Weight (Monoisotopic): Approximately 296.99 Da.[2]
-
Structure: It possesses a rigid, aromatic structure with nitrogen atoms in the quinoxaline and indole rings, which can act as proton acceptors.
-
Solubility: Based on its structure, it is expected to have good solubility in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate solubility in common HPLC solvents like acetonitrile and methanol. Aqueous solubility is expected to be low.
-
UV Absorbance: The extensive conjugated aromatic system suggests strong UV absorbance, making UV-based detection in HPLC highly suitable. A full UV-vis scan of a standard is recommended to determine the optimal wavelength for maximum sensitivity.
Q2: I am using Mass Spectrometry for detection. What is the expected isotopic pattern for this compound?
A2: The presence of a single bromine atom is the most diagnostically significant feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. Therefore, you should expect to see a characteristic "doublet" for the molecular ion (M) and any bromine-containing fragments. The M+ peak will be at the nominal mass, and the M+2 peak will be at a nearly identical intensity. This pattern is a powerful tool for confirming the identity of your compound and distinguishing it from contaminants.
Section 2: High-Performance Liquid Chromatography (HPLC) - Method Development & Troubleshooting
HPLC with UV or MS detection is the most common and effective technique for the analysis of this compound. This section tackles the most frequent issues encountered.
Q1: I'm having trouble getting a good signal for my compound. Either the peak is very small or completely absent. What should I investigate?
A1: Low or no signal is a common frustration. The cause can be chemical or instrumental. Here’s a systematic approach to diagnose the issue:
-
Causality - Sample Solubility: The most common culprit is poor solubility in the injection solvent. If your sample precipitates in the vial or upon injection into the mobile phase, it will not reach the detector.
-
Solution: Always dissolve your sample in a solvent that is as strong as or slightly weaker than your initial mobile phase. If using a high percentage of water in the initial mobile phase, dissolving the sample in 100% organic solvent can cause it to crash out upon injection. Prepare your sample in a mixture that mimics the mobile phase, or in 100% DMSO if necessary, but keep the injection volume minimal (e.g., 1-5 µL) to avoid solvent effects.
-
-
Causality - Detector Settings: An incorrect detector wavelength will result in poor sensitivity.
-
Solution: As mentioned, the conjugated nature of the molecule suggests strong UV absorbance. Perform a wavelength scan using a diode array detector (DAD) or by running multiple injections at different wavelengths to find the absorbance maximum (λ-max). This is a critical first step in method development.
-
-
Causality - System Issues: Leaks in the system can lead to a lower flow rate than specified, reducing the amount of analyte reaching the detector.[3] Worn pump seals or faulty check valves can also cause inconsistent flow and pressure, affecting sensitivity.
-
Solution: Systematically check for leaks at all fittings from the pump to the detector. Perform a system pressure test with the column removed to ensure the pump is functioning correctly.
-
Q2: My chromatographic peak is tailing badly. What causes this and how can I achieve a symmetrical peak?
A2: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase or by column issues.
-
Causality - Silanol Interactions: The nitrogen atoms in the indolo[2,3-b]quinoxaline ring system can carry a partial positive charge or be protonated, leading to strong ionic interactions with deprotonated (negatively charged) residual silanol groups on the surface of C18 silica columns.[4] This is a very common cause of tailing for basic compounds.
-
Solution 1 - Mobile Phase pH: Adjusting the pH of the aqueous portion of your mobile phase can suppress these interactions. Adding a small amount of an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) will protonate the silanol groups, reducing their ability to interact with your compound. A lower pH often improves peak shape for basic compounds.[4]
-
Solution 2 - Column Choice: Use a column with high-purity silica and advanced end-capping to minimize the number of available silanol groups. Alternatively, columns designed for high pH stability can be used with a basic mobile phase (e.g., pH 9-10 with ammonium bicarbonate) to ensure your compound is in a neutral state, though this requires a specialized, durable column.
-
-
Causality - Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[3][5]
-
Solution: Dilute your sample and inject a smaller mass onto the column. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.
-
-
Causality - Column Contamination/Void: A buildup of contaminants at the head of the column or the formation of a void can disrupt the flow path, causing peak distortion.[4][6]
Q3: My retention time is drifting or jumping between injections. What are the primary causes?
A3: Unstable retention times make quantification and identification unreliable. This issue usually points to problems with the mobile phase or hardware.
-
Causality - Mobile Phase Preparation: Inconsistently prepared mobile phase is a frequent cause. For reversed-phase chromatography, small changes in the organic-to-aqueous ratio or pH can significantly shift retention times.[3]
-
Solution: Prepare mobile phases in large, single batches to ensure consistency. Use a calibrated pH meter and always pre-mix the aqueous and organic components before adding them to the reservoir, especially for isocratic methods.
-
-
Causality - Lack of Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. This is especially critical for gradient methods.
-
Solution: Ensure your method includes a sufficient column equilibration time (typically 5-10 column volumes) before the first injection. If running a gradient, ensure the post-run equilibration time is also adequate.
-
-
Causality - Pump Performance: Air bubbles in the pump head or malfunctioning check valves can cause the flow rate to fluctuate, leading to retention time variability.
-
Solution: Degas your mobile phases thoroughly using an inline degasser, sonication, or helium sparging.[3] If the problem persists, purge the pump and check the pump seals and check valves for wear.
-
Q4: I am seeing "ghost peaks" or unexpected peaks in my chromatogram, especially during a gradient run. Where are they coming from?
A4: Ghost peaks are artifacts that can originate from several sources, including the mobile phase, the sample, or carryover from previous injections.
-
Causality - Mobile Phase Contamination: Impurities in your solvents (especially water) can accumulate on the column at low organic concentrations and then elute as sharp peaks when the organic percentage increases during a gradient.
-
Solution: Use only high-purity, HPLC-grade or LC-MS-grade solvents and additives. Filter all aqueous mobile phases through a 0.22 µm or 0.45 µm filter.[3]
-
-
Causality - Injector Carryover: If a previous, more concentrated sample was injected, remnants can adsorb onto the injector needle, loop, or valve and be injected with the subsequent sample.
-
Solution: Implement a robust needle wash step in your autosampler method, using a strong solvent (like a high percentage of organic solvent) to clean the injection path between runs. Flushing the injector between analyses is a wise routine.[5]
-
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Considerations
Q1: Is GC-MS a suitable technique for analyzing this compound?
A1: Direct GC-MS analysis of this compound is challenging and generally not the recommended primary approach.
-
Causality - Low Volatility: The compound has a relatively high molecular weight and a planar, fused-ring structure, which results in low volatility. It is unlikely to vaporize without significant thermal decomposition in a standard GC inlet.
-
Potential Solutions:
-
High-Temperature GC: Specialized high-temperature columns and inlets might allow for analysis, but the risk of degradation remains high.
-
Derivatization: While possible, finding a suitable derivatization scheme to increase volatility without introducing analytical artifacts could be complex and require significant method development.
-
Section 4: Protocols & Data Summaries
Table 1: Example Starting Conditions for HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase chemistry, suitable for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol interactions and aids in ESI+ ionization for LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 10% B to 95% B over 10 minutes | A broad gradient is a good starting point to determine the approximate elution conditions. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 µL | A small volume minimizes potential solvent mismatch effects. |
| UV Detection | Diode Array Detector (DAD) @ 254 nm & λ-max | 254 nm is a good generic starting point for aromatic compounds; a DAD allows for full spectrum acquisition to determine the optimal wavelength. |
| MS Detection | ESI+, Full Scan (100-500 m/z) | The nitrogen atoms are readily protonated, making positive ion electrospray a suitable ionization technique. |
Section 5: Visual Workflows & Diagrams
Diagram 1: General HPLC Troubleshooting Workflow
This diagram provides a logical flow for diagnosing common HPLC issues.
Caption: A systematic workflow for troubleshooting common HPLC issues.
Diagram 2: Expected MS Isotopic Pattern for Molecular Ion
This diagram illustrates the characteristic 1:1 doublet pattern for a compound containing one bromine atom.
Caption: The characteristic M and M+2 isotopic pattern for a monobrominated compound.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
1-(9-Bromo-6h-indolo[2,3-b]quinoxalin-6-yl)ethanone. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved January 15, 2026, from [Link]
-
Efficient Synthetic Access to Novel Indolo[2,3-b]Quinoxaline-based Heterocycles. (2025, August 13). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Troubleshooting in HPLC: A Review. (n.d.). IJSDR. Retrieved January 15, 2026, from [Link]
-
6-Acetyl-9-bromo-6H-indolo[2,3-b]quinoxaline - Optional[MS (GC)] - Spectrum. (n.d.). NIST. Retrieved January 15, 2026, from [Link]
-
Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 15, 2026, from [Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). ResearchGate. Retrieved January 15, 2026, from [Link]
-
synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. (n.d.). Connect Journals. Retrieved January 15, 2026, from [Link]
-
GC–MS analysis, molecular docking, and pharmacokinetic studies of Multidentia crassa extracts' compounds for analgesic and anti-inflammatory activities in dentistry. (2024, January 22). PMC. Retrieved January 15, 2026, from [Link]
-
SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES CONTAINING QUINOXALINE MOIETY AS PROSPECTIVE ANTIMICROBIAL AGENTS. (n.d.). Pharmascholars. Retrieved January 15, 2026, from [Link]
-
(PDF) SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. (2024, March 23). ResearchGate. Retrieved January 15, 2026, from [Link]
-
2,3-dimethyl-9-bromo-6H-indolo(2,3-b)quinoxaline. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
GC-MS, GNPS and METLIN Assisted Phytochemical Profiling, Bioactivity Study and Molecular Docking Analysis of Paropsia brazzeana Root Bark, a Medicinal Plant in Zambia. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
(PDF) 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. (2025, August 8). ResearchGate. Retrieved January 15, 2026, from [Link]
-
GC-MS analysis, molecular docking, and pharmacokinetic studies of Multidentia crassa extracts' compounds for analgesic and anti-inflammatory activities in dentistry. (2024, January 22). PubMed. Retrieved January 15, 2026, from [Link]
-
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. (n.d.). Pharmacognosy Journal. Retrieved January 15, 2026, from [Link]
-
Metabolic Profiling by GC-MS, In Vitro Biological Potential, and In Silico Molecular Docking Studies of Verbena officinalis. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Synthesis and spectroscopic studies of some new substituted 6H‐indolo[2,3‐b]quinoxalines. (1980, June 1). Wiley Online Library. Retrieved January 15, 2026, from [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
(PDF) Modern methods for the synthesis of indolo[2,3-b]quinoxalines (microreview). (2025, August 5). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and Some Reactions of 6H-Indolo[2,3-b]quinoxalines. (2025, August 9). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C14H8BrN3 | CID 5357491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. agilent.com [agilent.com]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. GC–MS analysis, molecular docking, and pharmacokinetic studies of Multidentia crassa extracts’ compounds for analgesic and anti-inflammatory activities in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS analysis, molecular docking, and pharmacokinetic studies of Multidentia crassa extracts' compounds for analgesic and anti-inflammatory activities in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
9-Bromo-6H-indolo[2,3-b]quinoxaline vs other indoloquinoxaline derivatives
An In-Depth Comparative Guide to 9-Bromo-6H-indolo[2,3-b]quinoxaline and its Derivatives in Oncological Research
For researchers, scientists, and professionals in drug development, the indolo[2,3-b]quinoxaline scaffold represents a "privileged structure" due to its wide range of pharmacological activities, most notably its potential as an anticancer agent.[1][2] These planar, heterocyclic systems are known to exert their cytotoxic effects through various mechanisms, including DNA intercalation and the inhibition of critical cellular enzymes like topoisomerases and protein kinases.[2][3][4]
This guide provides a detailed comparison of this compound and its derivatives against other analogues of the indoloquinoxaline family. We will delve into the structure-activity relationships (SAR), comparative efficacy based on experimental data, and the mechanistic underpinnings of their biological action. The focus is not merely on presenting data, but on explaining the causal relationships behind the observed performance, thereby offering a predictive framework for future drug design.
The Central Role of the Indolo[2,3-b]quinoxaline Scaffold
The core structure of indolo[2,3-b]quinoxaline is a rigid, tetracyclic aromatic system. This planarity is a key determinant of its primary mechanism of action: insertion between the base pairs of DNA.[5] This intercalating action can disrupt DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[6][7] Beyond this, researchers have successfully modified the core scaffold at various positions to tune its biological activity, shifting its primary target towards specific enzymes like topoisomerase II, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases (RTKs) such as EGFR.[2][8][9][10]
Synthesis Strategy: A Foundation of Versatility
The most common and efficient route for synthesizing the 6H-indolo[2,3-b]quinoxaline core involves the condensation of a substituted isatin (indole-2,3-dione) with an o-phenylenediamine.[3][11][12] This method is highly versatile, as substitutions on either of the starting materials can be used to generate a diverse library of derivatives. For instance, using 5-bromoisatin in this reaction yields the target compound, this compound. This specific derivative often serves as a crucial intermediate for further functionalization, particularly at the 9-position.[13][14]
Caption: General synthetic route for indolo[2,3-b]quinoxaline derivatives.
Comparative Analysis: 9-Bromo Derivatives vs. Other Analogues
The true value of this compound is realized when it is used as a scaffold to create more complex molecules. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various amine-containing side chains.[13] This section compares the cytotoxic performance of derivatives synthesized from the 9-bromo intermediate with other substituted indoloquinoxalines.
Structure-Activity Relationship (SAR) Insights
The nature and position of substituents on the indoloquinoxaline ring system dramatically influence cytotoxicity.
-
Substitution at Position 9: The 9-position (derived from the 5-position of the starting isatin) is a critical site for modification.
-
Halogens: The presence of a halogen like bromine or fluorine can enhance activity compared to an unsubstituted ring, likely by altering the electronic properties and lipophilicity of the molecule. A series of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives showed potent antitumor activities.[15]
-
Amino Side Chains: Replacing the bromine at position 9 with various N-alkyl amines has been shown to significantly enhance cytotoxic activity. A study involving the synthesis of N-alkyl-6H-indolo[2,3-b]quinoxaline-9-amines from the 9-bromo intermediate found that several of these compounds exhibited potent activity against human leukemia (HL-60) cells.[13] This suggests that the introduction of a basic side chain can improve cellular uptake or interaction with the negatively charged phosphate backbone of DNA.
-
-
Substitution at Position 6 (Indole Nitrogen): Alkylation or arylation at the N-6 position is another common strategy to modulate activity.
-
Aralkyl Groups: The introduction of aralkyl groups, such as a benzyl or fluorobenzyl group, has been shown to produce compounds with appreciable anticancer activity across a panel of 59 human tumor cell lines.[3][5] These bulky groups can influence the mode of DNA binding and may introduce additional van der Waals or hydrophobic interactions.
-
Caption: Key structure-activity relationships for the indolo[2,3-b]quinoxaline scaffold.
Quantitative Performance: Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC₅₀) of selected 6H-indolo[2,3-b]quinoxaline derivatives against the HL-60 human leukemia cell line, providing a direct comparison of different substitution patterns.
| Compound ID | R (at position 9) | R' (at position 6) | IC₅₀ (µM) vs. HL-60 | Reference |
| IDQ-7 | -Br | -H | > 100 | [13] |
| IDQ-10 | -N(CH₃)₂ | -H | 2.0 | [13] |
| IDQ-11 | -N(C₂H₅)₂ | -H | 1.8 | [13] |
| IDQ-14 | Piperidin-1-yl | -H | 1.0 | [13] |
| IDQ-1 | -H | -H | 10.2 | [13] |
| Cisplatin | N/A | N/A | 3.5 | [13] |
| 5-Fluorouracil | N/A | N/A | 2.8 | [13] |
Data synthesized from Sharma, A., et al. (2014).[13]
Analysis of Experimental Data: The data clearly demonstrates the pivotal role of the 9-bromo intermediate. While this compound (IDQ-7) itself shows poor cytotoxic activity (IC₅₀ > 100 µM), its conversion to various 9-amino derivatives (IDQ-10, IDQ-11, IDQ-14) results in a dramatic increase in potency.[13] Notably, compounds IDQ-10, IDQ-11, and IDQ-14 are all more potent than the standard chemotherapeutic agents cisplatin and 5-fluorouracil against the HL-60 cell line.[13] This highlights a key principle: this compound is not an end-point drug but a highly valuable platform for generating superior next-generation candidates.
Mechanistic Insights: Beyond DNA Intercalation
While DNA intercalation is a foundational mechanism, many indoloquinoxaline derivatives exhibit more specific molecular targeting, often inhibiting enzymes crucial for cancer cell survival and proliferation.
Inhibition of Topoisomerases
Topoisomerases are enzymes that manage the topological state of DNA and are essential for replication.[6][16] Their inhibition leads to the accumulation of DNA strand breaks and subsequent cell death. Several indolo-quinoxaline and related indoloquinoline derivatives have been identified as potent inhibitors of both Topoisomerase I and II.[8][17] The planar ring system is crucial for stabilizing the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands.
Caption: Mechanism of Topoisomerase II inhibition by indoloquinoxaline derivatives.
Inhibition of Protein Kinases
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[18] Specific indoloquinoxaline derivatives have been developed as inhibitors of several key oncogenic kinases:
-
Cyclin-Dependent Kinases (CDKs): CDKs, particularly CDK2 and CDK4/6, are central regulators of the cell cycle.[9][19] Inhibition of these kinases can induce cell cycle arrest. Spiro-indeno[1,2-b]quinoxalines, which share a similar core structure, have been identified as potent CDK2 inhibitors with IC₅₀ values in the nanomolar range.[9]
-
B-Raf Kinase: The B-Raf protein is a component of the MAPK signaling pathway, and mutations (like B-Raf V600E) are common in melanoma.[20][21] While specific indoloquinoxaline B-Raf inhibitors are less documented in the provided sources, the quinoxaline scaffold, in general, is a known hinge-binding motif for many kinase inhibitors, making this a plausible and promising area for development.[22][23]
-
EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is another key target in cancer therapy. Sulfonylated indolo[1,2-a]quinolines, an isomeric scaffold, have been identified as EGFR tyrosine kinase inhibitors with IC₅₀ values comparable to the approved drug afatinib.[10]
The ability to target these specific enzymes represents a shift from broad cytotoxicity (DNA intercalation) to more targeted therapy, which can potentially offer a wider therapeutic window and fewer side effects.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are standardized protocols for the synthesis and evaluation of these compounds.
Protocol 1: General Synthesis of a 9-Substituted-6H-indolo[2,3-b]quinoxaline
This protocol is adapted from the synthesis of 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines.[3]
Objective: To synthesize a target indolo[2,3-b]quinoxaline via condensation.
Materials:
-
1,5-disubstituted indole-2,3-dione (isatin derivative) (1.0 eq)
-
o-phenylenediamine (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Dissolve the substituted isatin (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add a solution of o-phenylenediamine (1.0 eq) in glacial acetic acid to the flask.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. A precipitate should form.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting solid product, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.
-
Dry the crude product under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure indolo[2,3-b]quinoxaline derivative.
-
Confirm the structure using analytical techniques such as NMR, IR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.[13][24]
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with untreated cells (negative control) and cells treated with a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
Conclusion
This compound is a cornerstone molecule in the development of novel anticancer agents. While its intrinsic activity may be limited, its true strength lies in its role as a versatile synthetic intermediate. Experimental data conclusively shows that derivatization at the 9-position, by replacing the bromo group with various aminoalkyl side chains, transforms an inactive scaffold into a series of highly potent cytotoxic compounds, often exceeding the efficacy of established chemotherapeutics in vitro.
Furthermore, the broader indoloquinoxaline class continues to demonstrate remarkable versatility, with different derivatives showing targeted activity against key oncogenic proteins like topoisomerases and kinases. This polypharmacology underscores the potential of the scaffold. Future research should focus on optimizing these derivatives to enhance target specificity, improve pharmacokinetic properties, and ultimately translate the potent in vitro activity into effective and safe in vivo therapies.
References
- Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 05:34 AM.
-
Al-Omair, M. A., Ali, A. A.-M., Ali, A. A., et al. (2023). Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors. PubMed. [Link]
-
Dubey, S., & Punji, B. (2025). SAR of Indoloquinoxaline derivatives. ResearchGate. [Link]
-
Abdel-Gawad, H., El-Damasy, D. A., Eletre, C. S., et al. (2023). New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Gavali, C. R., Nerkar, B. S., & Deore, V. V. (2022). Facile, One Pot Synthesis of Indoloquinoxaline and its Derivatives Using Aqueous Orange Peel Extract at Room Temperature. Semantic Scholar. [Link]
-
Gummadi, V. R., Badsara, S. S., Singh, D., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. [Link]
-
Sittisombut, C., Rungrotmongkol, T., Chavasiri, W., et al. (2024). Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors. RSC Advances. [Link]
-
Guesmi, A., Ben-Aoun, E., & Khemakhem, M. (2024). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. ResearchGate. [Link]
-
Karki, S. S., Hazare, R., Kumar, S., et al. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. PubMed. [Link]
-
El-Damasy, D. A. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Sharma, A., Singh, V. K., & Kumar, S. (2014). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Taylor & Francis Online. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]
-
Bala, I. A., Asiri, A. M., & El-Shishtawy, R. M. (2025). Chemoselective synthesis of indolo [2, 3‐b] quinoxaline derivatives. ResearchGate. [Link]
-
Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. [Link]
-
Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. (2025). Preprints.org. [Link]
-
Scheme of synthesis of indoloquinoxalin (A) and indenoquinoxalinone (B) derivatives. ResearchGate. [Link]
-
Atta, A., & El-Mahdy, A. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
Karki, S. S., Hazare, R., Kumar, S., et al. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. ResearchGate. [Link]
-
Esters of Quinoxaline 1`4-Di-N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel. (2025). ResearchGate. [Link]
-
Sidoryk, K., Switalska, M., Wietrzyk, J., et al. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. MDPI. [Link]
-
Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. [Link]
-
Biological activity of some 6H-indolo[2,3-b] quinoxalines. ResearchGate. [Link]
-
On the development of B-Raf inhibitors acting through innovative mechanisms. Spandidos Publications. [Link]
-
El-Sayed, M. A.-S., Abbas, S. E.-S., & El-Henawy, A. A.-M. (2014). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. PubMed. [Link]
-
The structure of ellipticine, B-220, indolo[2,3-b]quinoxaline and cryptolepine. ResearchGate. [Link]
-
Preclinical development of a novel inhibitor of oncogenic B-Raf. (2025). ResearchGate. [Link]
-
Gu, Y., Chen, J., & Chen, Z. (2017). Synthesis of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. Reaction... ResearchGate. [Link]
-
Sisincha, N., Brogi, S., Brindisi, M., et al. (2022). On the development of B-Raf inhibitors acting through innovative mechanisms. PubMed Central. [Link]
-
Topoisomerase inhibitor. Wikipedia. [Link]
-
Topoisomerase Inhibitors. ScienceDirect. [Link]
-
van de Loo, M. W., van den Bergh, T., & de Esch, I. J. P. (2015). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. PubMed Central. [Link]
-
Nam, S., Yim, D., Kim, S., et al. (2022). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. PubMed Central. [Link]
-
Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. (2025). PubMed. [Link]
-
Targeting Cyclin-Dependent Kinase 12 (CDK12) for Cancer Therapy: Structure-Based Discovery of Two Novel CDK12 Inhibitors In Silico Using Integrated Bioinformatics. (2025). PubMed. [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. PubMed. [Link]
-
Wong, P., Marwood, E., & Smith, P. (2016). Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma. PubMed Central. [Link]
-
Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2021). The history and future of targeting cyclin-dependent kinases in cancer therapy. MDPI. [Link]
-
Topoisomerase inhibitors. EBSCO. [Link]
-
Mills, C. E., Subramanian, K., Chen, C., et al. (2020). Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. Cancer Cell. [Link]
-
Identification of BRAF inhibitors through in silico screening. (2014). PubMed Central. [Link]
-
Identification of CDK4/6 Inhibitors as Small Molecule NLRP3 Inflammasome Activators that Facilitate IL-1β Secretion and T Cell Adjuvanticity. (2025). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 8. Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Topoisomerase Inhibitors, Topoisomerase I Inhibitors [ebrary.net]
- 17. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. On the development of B-Raf inhibitors acting... | F1000Research [f1000research.com]
- 21. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating 9-Bromo-6H-indolo[2,3-b]quinoxaline as a JNK Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the experimental validation of 9-Bromo-6H-indolo[2,3-b]quinoxaline as a potential inhibitor of c-Jun N-terminal kinase (JNK). We will objectively compare its performance against a well-characterized JNK inhibitor, SP600125, and provide detailed, field-proven protocols to support this validation. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and validation.
The JNK Signaling Pathway: A Critical Therapeutic Target
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] The JNK signaling cascade is a crucial mediator of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet radiation, osmotic shock, and oxidative stress.[1] Activation of the JNK pathway is implicated in a multitude of physiological and pathological processes, ranging from apoptosis and inflammation to cell differentiation and proliferation.[1] Consequently, the JNK signaling pathway has emerged as a significant therapeutic target for a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[2][3]
The core of the JNK signaling cascade involves a three-tiered kinase module: a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and the JNK itself (a MAPK). Upon activation by upstream signals, JNKs phosphorylate a range of transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex.[4] The phosphorylation of c-Jun at serines 63 and 73 enhances its transcriptional activity, leading to the expression of genes involved in various cellular processes.[4]
Figure 2: In Vitro JNK Kinase Assay Workflow.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound and the positive control, SP600125, in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the recombinant JNK enzyme to a kinase buffer.
-
Inhibitor Incubation: Add the diluted compounds to the wells containing the JNK enzyme and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the JNK substrate (e.g., recombinant ATF2 or c-Jun) and ATP.
-
Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. For non-radioactive assays, this often involves adding a detection reagent that generates a luminescent or fluorescent signal proportional to the amount of ADP produced (indicating kinase activity).
-
Data Analysis: Plot the percentage of JNK inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Assessing Inhibition of JNK Signaling in a Cellular Context
This assay determines whether the test compound can inhibit JNK activity within a living cell. This is a critical step to assess cell permeability and engagement with the target in a more physiologically relevant environment. The protocol involves stimulating cells with a known JNK activator, Anisomycin, and then measuring the phosphorylation of the downstream JNK substrate, c-Jun, by Western blotting.
Figure 3: Cell-Based JNK Inhibition Assay Workflow.
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293) and grow to 70-80% confluency.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound or SP600125 for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
JNK Activation: Stimulate the cells with a JNK activator, such as Anisomycin (e.g., 10 µg/mL for 30 minutes), to induce JNK signaling.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63 or Ser73). [4] * As controls, also probe separate blots (or strip and re-probe the same blot) with antibodies against total c-Jun (to ensure equal protein levels) and a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imager.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun signal to the total c-Jun signal and the loading control. Compare the level of c-Jun phosphorylation in compound-treated cells to the stimulated control to determine the extent of inhibition.
Discussion and Interpretation of Results
The successful validation of this compound as a JNK inhibitor hinges on the outcomes of these experiments.
-
Potency: The in vitro kinase assay will provide a direct measure of the compound's potency (IC50). A lower IC50 value indicates a more potent inhibitor. For context, SP600125 has an IC50 in the nanomolar range. [5]* Cellular Activity: The cell-based assay is a critical secondary validation. A dose-dependent decrease in c-Jun phosphorylation upon treatment with this compound would confirm that the compound is cell-permeable and can engage the JNK target within a cellular environment.
-
Selectivity: While not covered in these initial validation protocols, it is crucial to eventually assess the selectivity of any promising hit compound. This involves testing its activity against a panel of other kinases to determine its off-target effects. A highly selective inhibitor is generally more desirable for therapeutic development to minimize potential side effects.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Kochetkova, I., et al. (2012). Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors. Molecular Pharmacology, 81(6), 832-842. Available from: [Link]
-
Hazzalin, C. A., et al. (1996). Anisomycin selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction. Molecular and Cellular Biology, 16(10), 5673-5681. Available from: [Link]
-
Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686. Available from: [Link]
-
Synthetic anisomycin analogues activating the JNK/SAPK1 and p38/SAPK2 pathways. (2003). Bioorganic & Medicinal Chemistry Letters, 13(18), 3055-3058. Available from: [Link]
-
Selectivity profiling (KiNativ™) of selected JNK1 inhibitors in PC3... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Anisomycin protects against sepsis by attenuating IκB kinase-dependent NF-κB activation and inflammatory gene expression. (2018). BMB Reports, 51(10), 517-522. Available from: [Link]
-
Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. (2012). Methods in Molecular Biology, 858, 291-301. Available from: [Link]
-
Creative BioMart. (n.d.). JNK Activity Assay Kit. Retrieved January 15, 2026, from [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]
-
Visualization of JNK activity dynamics with a genetically encoded fluorescent biosensor. (2010). Proceedings of the National Academy of Sciences, 107(48), 20728-20733. Available from: [Link]
-
IN-VITRO KINASE ASSAY. (n.d.). whitelabs.org. Retrieved January 15, 2026, from [Link]
-
Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. (2021). Signal Transduction and Targeted Therapy, 6(1), 1-13. Available from: [Link]
-
Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. (2018). ACS Omega, 3(9), 11485-11494. Available from: [Link]
-
Inhibitors of c-Jun N-terminal kinases—JuNK no more? (2006). Trends in Pharmacological Sciences, 27(7), 355-361. Available from: [Link]
-
Assay Genie. (n.d.). JNK Activity Screening Kit. Retrieved January 15, 2026, from [Link]
-
Repurposing FDA Approved Drugs as JNK3 Inhibitor for Prevention of Neuroinflammation Induced by MCAO in Rats. (2020). International Journal of Molecular Sciences, 21(24), 9726. Available from: [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (2014). Bioinformatics, 30(17), i460-i467. Available from: [Link]
-
Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors. (2012). Molecular Pharmacology, 81(6), 832-842. Available from: [Link]
-
6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. (2014). Mini-Reviews in Medicinal Chemistry, 13(10), 1487-1497. Available from: [Link]
-
Synthesis of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. Reaction... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-405. Available from: [Link]
-
Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. (2019). Molecules, 24(20), 3768. Available from: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2018). Molecules, 23(7), 1551. Available from: [Link]
-
(PDF) Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-405. Available from: [Link]
-
New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (2021). Molecules, 26(4), 867. Available from: [Link]
-
4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. (2020). Molecules, 25(21), 5001. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The 9-Bromo-6H-indolo[2,3-b]quinoxaline Scaffold: A Comparative Guide to its Structure-Activity Relationship in Anticancer Drug Discovery
In the landscape of anticancer drug discovery, the quest for novel molecular scaffolds with potent and selective activity remains a paramount challenge. The 6H-indolo[2,3-b]quinoxaline core, a planar, heterocyclic system, has emerged as a promising pharmacophore, demonstrating a wide spectrum of biological activities, including antiviral and anticancer properties.[1][2] The primary mechanism of its anticancer action is attributed to its ability to intercalate into DNA, disrupting the replication and transcription processes essential for rapidly dividing cancer cells.[3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key derivative, 9-Bromo-6H-indolo[2,3-b]quinoxaline, and compares its cytotoxic performance against relevant alternatives, supported by experimental data and detailed protocols. Our focus will be on elucidating the causal relationships between chemical modifications and biological outcomes, thereby providing a valuable resource for researchers in medicinal chemistry and oncology.
The Strategic Importance of the 9-Bromo Substituent: An SAR Deep Dive
The introduction of a bromine atom at the 9th position of the 6H-indolo[2,3-b]quinoxaline scaffold serves as a crucial anchor for both tuning the electronic properties of the molecule and providing a reactive handle for further chemical diversification. To understand the impact of this substitution and subsequent modifications, we will analyze the cytotoxic activity of a series of this compound derivatives against the human promyelocytic leukemia cell line, HL-60.[3][5]
Core Scaffold and Key Derivatives
The core scaffold, this compound (IDQ-7), and its derivatives, where the bromine atom is substituted with various secondary amines, have been synthesized and evaluated for their cytotoxic potential. The rationale behind these modifications is to explore the effect of introducing different steric and electronic features at this position on the molecule's ability to interact with its biological target.
Diagram: Synthesis of this compound and its Derivatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA intercalators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Researcher's Guide to the Preclinical Evaluation of 6H-indolo[2,3-b]quinoxaline Anticancer Agents
An In-Depth Comparison of In Vivo Efficacy Methodologies and Data from Structurally Related Analogs
This guide provides a comprehensive overview of the preclinical in vivo evaluation of the 6H-indolo[2,3-b]quinoxaline scaffold, a promising class of heterocyclic compounds with demonstrated anticancer potential. While direct in vivo efficacy data for the specific derivative, 9-Bromo-6H-indolo[2,3-b]quinoxaline, is limited in publicly accessible literature, this document will establish a framework for its evaluation. We will analyze its core mechanism of action, summarize its known in vitro activity, and, through a comparative case study of structurally related analogs, provide a blueprint for designing and interpreting robust in vivo efficacy studies. This guide is intended for researchers, drug development professionals, and scientists engaged in the advancement of novel oncology therapeutics.
The 6H-indolo[2,3-b]quinoxaline Scaffold: A Foundation for DNA-Targeted Therapy
The 6H-indolo[2,3-b]quinoxaline core is a planar, fused heterocyclic system that has garnered significant interest in medicinal chemistry. Its structural rigidity and aromatic nature make it an ideal candidate for insertion between the base pairs of DNA, a mechanism known as DNA intercalation.[1][2] This physical disruption of the DNA helix is the primary mechanism of pharmacological action, interfering with critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3]
Highly active derivatives, such as B-220 and NCA0424, have demonstrated a strong binding affinity for DNA, which correlates with their biological activity.[1][4] The nature and position of substituents on the quinoxaline ring system can significantly influence this binding affinity and, consequently, the compound's therapeutic potency and specificity.[1]
Diagram: Proposed Mechanism of Action
The following diagram illustrates the process of DNA intercalation by a 6H-indolo[2,3-b]quinoxaline derivative, leading to the inhibition of DNA replication.
Caption: Standard workflow for a preclinical xenograft study.
Conclusion and Future Outlook
The 6H-indolo[2,3-b]quinoxaline scaffold, including derivatives of this compound, represents a compelling starting point for the development of novel DNA-intercalating anticancer agents. The available in vitro data demonstrates potent cytotoxicity against various cancer cell lines. While direct in vivo efficacy data for the 9-bromo derivative remains to be published, the successful preclinical development of structurally related indolo[2,3-b]quinolines provides strong validation for this therapeutic strategy and offers a clear path forward.
Future work must focus on conducting rigorous in vivo studies, such as the xenograft model protocol detailed in this guide, to determine the therapeutic window, efficacy, and safety profile of lead compounds. By systematically evaluating these promising molecules in relevant animal models, the scientific community can translate the potential of the 6H-indolo[2,3-b]quinoxaline scaffold into tangible clinical candidates for the treatment of cancer.
References
-
6H-Indolo-[2,3-b]-quinoxaline derivatives as promising bifunctional SHP1 inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
-
Karki, S. S., et al. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta Pharmaceutica, 59(4), 431-440. Available at: [Link]
-
Moorthy, N. S. H. N., et al. (2013). 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1415-1420. Available at: [Link]
-
Moorthy, N. S. H. N., et al. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-405. Available at: [Link]
-
Karki, S. S., et al. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. PubMed. Available at: [Link]
-
In vivo antitumor activity of M4205 in xenograft models expressing oncogenic KIT mutations. ResearchGate. Available at: [Link]
-
El-Sayed, M. A., et al. (2021). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules, 26(3), 735. Available at: [Link]
-
Moorthy, N. S. H. N., et al. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. ResearchGate. Available at: [Link]
-
In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. ResearchGate. Available at: [Link]
-
Some bioactive compounds containing the indolo[2,3-b]quinoxaline moiety. ResearchGate. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Impact of Synthesized Indoloquinoline Analog to Isolates from Cryptolepis sanguinolenta on Tumor Growth Inhibition and Hepatotoxicity in Ehrlich Solid Tumor-Bearing Female Mice. Pharmaceuticals, 16(4), 522. Available at: [Link]
-
Al-Ostath, A., et al. (2022). In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. Molecules, 27(17), 5540. Available at: [Link]
-
Moorthy, N. S. H. N., et al. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. ResearchGate. Available at: [Link]
-
Biological activity of some 6H-indolo[2,3-b] quinoxalines. ResearchGate. Available at: [Link]
-
Sadykhov, G. A., et al. (2021). New Approach to Biologically Active Indolo[2,3‐b]quinoxaline Derivatives through Intramolecular Oxidative Cyclodehydrogenation. ChemistrySelect, 6(42), 11494-11499. Available at: [Link]
-
The structure of ellipticine, B-220, indolo[2,3-b]quinoxaline and cryptolepine. ResearchGate. Available at: [Link]
-
Moorthy, N. S. H. N., et al. (2014). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. ResearchGate. Available at: [Link]
Sources
A Comparative Analysis of Synthetic Routes to 9-Bromo-6H-indolo[2,3-b]quinoxaline: A Guide for Researchers
The strategic synthesis of 9-Bromo-6H-indolo[2,3-b]quinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science, is a critical step in the development of novel therapeutic agents and functional materials. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this compound, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective merits. Our focus is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and optimize the most suitable synthetic strategy for their specific applications.
Introduction to this compound
The indolo[2,3-b]quinoxaline core structure is a planar, electron-deficient system that has garnered substantial attention due to its ability to intercalate with DNA. This property is the foundation for the diverse biological activities exhibited by its derivatives, including antiviral, anticancer, and antimicrobial properties. The introduction of a bromine atom at the 9-position can significantly modulate the electronic properties and biological activity of the molecule, making this compound a key intermediate for further functionalization and drug discovery efforts.
The Predominant Synthetic Route: Condensation of 5-Bromoisatin with o-Phenylenediamine
The most widely employed and well-documented method for the synthesis of this compound is the acid-catalyzed condensation of 5-bromoisatin with o-phenylenediamine.[1][2] This reaction is a classic example of the formation of a quinoxaline ring from a 1,2-dicarbonyl compound and a 1,2-diamine.
Mechanistic Insights
The reaction proceeds through a nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl groups of 5-bromoisatin. The acidic catalyst, typically glacial acetic acid, serves a dual purpose: it protonates the carbonyl oxygen of the isatin, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, and it also acts as the solvent for the reaction. The subsequent dehydration of the intermediate diol leads to the formation of the stable, aromatic quinoxaline ring.
Figure 1: Simplified reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a synthesized representation from multiple sources describing the condensation of 5-bromoisatin with o-phenylenediamine.[2]
Materials:
-
5-Bromoisatin (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Glacial Acetic Acid
Procedure:
-
A mixture of 5-bromoisatin and o-phenylenediamine is suspended in glacial acetic acid.
-
The reaction mixture is heated to reflux for a period of 4-6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is then poured into cold water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed thoroughly with water to remove any residual acetic acid, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.
Comparative Analysis of Synthetic Methodologies
While the direct condensation in acetic acid is the most common, variations in reaction conditions and alternative strategies for the synthesis of the broader indolo[2,3-b]quinoxaline scaffold offer avenues for process optimization. A direct, well-documented alternative synthetic route specifically for the 9-bromo derivative is not prevalent in the reviewed literature, underscoring the robustness of the 5-bromoisatin condensation method. However, by examining methodologies for the synthesis of the parent ring system and its derivatives, we can draw valuable comparisons.
| Parameter | Route 1: Acetic Acid Reflux | Alternative Approaches (for parent quinoxalines) |
| Catalyst | Glacial Acetic Acid (acts as solvent) | Heterogeneous catalysts (e.g., Bentonite Clay K-10, TiO2-Pr-SO3H), Metal catalysts (e.g., Fe, Ru), Organocatalysts.[3] |
| Solvent | Glacial Acetic Acid | "Green" solvents (e.g., water, ethanol), solvent-free conditions.[3][4] |
| Energy Source | Conventional Heating (Reflux) | Microwave irradiation, Ultrasound.[3][5] |
| Reaction Time | 4-6 hours | Can be significantly shorter (minutes) with microwave or ultrasound.[3][5] |
| Yield | Generally good to high (typically >80%) | Highly variable depending on the specific method and substrates. |
| Scalability | Readily scalable | May require specialized equipment (e.g., microwave reactor) for large-scale synthesis. |
| Environmental Impact | Use of corrosive acetic acid | "Green" chemistry approaches offer significant improvements. |
Causality Behind Experimental Choices
-
Choice of Acid Catalyst: Glacial acetic acid is favored for its ability to effectively protonate the isatin carbonyls while also serving as a high-boiling solvent, enabling the reaction to proceed at an adequate rate. Stronger acids could lead to unwanted side reactions and decomposition.
-
Solvent-Free and Green Alternatives: The drive towards sustainable chemistry has prompted investigations into alternative reaction media. Water, being non-toxic and inexpensive, is an attractive solvent for the synthesis of quinoxalines.[4] The use of solid acid catalysts can also simplify product purification by allowing for easy catalyst removal through filtration.[3]
-
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times by promoting more efficient energy transfer to the reacting molecules.[3][5] This can lead to higher throughput and potentially improved yields by minimizing the formation of degradation byproducts that can occur with prolonged heating.
Figure 2: General experimental workflow for the synthesis of this compound.
Conclusion and Future Perspectives
The condensation of 5-bromoisatin with o-phenylenediamine in refluxing acetic acid remains the most reliable and straightforward method for the synthesis of this compound. Its simplicity, high yields, and ease of execution make it an attractive choice for laboratory-scale synthesis.
For researchers focused on process optimization, particularly for larger-scale production or in alignment with green chemistry principles, the exploration of alternative conditions is warranted. The adoption of microwave-assisted synthesis or the use of recyclable solid acid catalysts in environmentally benign solvents presents promising avenues for future research. Such advancements would not only enhance the efficiency and sustainability of the synthesis but also potentially reduce the overall cost of production, thereby facilitating the broader investigation and application of this important heterocyclic compound.
References
- Talari, S., et al. (n.d.). SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES CONTAINING QUINOXALINE MOIETY AS PROSPECTIVE ANTIMICROBIAL AGENTS.
- Talari, S., et al. (n.d.). SYNTHESIS OF 9-BROMO-N-SUBSTITUTED- 6H- INDOLO [2, 3-b] QUINOXALINE-3-SULFONAMIDE DERIVATIVES CONTAINING QUINOXALINE MOIETY AS PROSPECTIVE ANTIMICROBIAL AGENTS.
- Gu, Z., et al. (2017). Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives.
- Shabir, M., et al. (2021).
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- Srivastava, V., et al. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
Sources
- 1. pharmascholars.com [pharmascholars.com]
- 2. pharmascholars.com [pharmascholars.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9-Bromo-6H-indolo[2,3-b]quinoxaline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 9-Bromo-6H-indolo[2,3-b]quinoxaline. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system for safety and experimental integrity. The causality behind each recommendation is explained to build a foundational understanding of safe laboratory practice.
Foundational Safety Directive: Acknowledging the Data Gap
The recommendations within this guide are therefore based on the known hazards of the parent chemical structures, namely quinoxaline and other halogenated aromatic heterocyclic compounds. Quinoxaline is known to cause skin and serious eye irritation.[1] The planar, fused-ring structure of the indolo[2,3-b]quinoxaline scaffold is characteristic of DNA intercalating agents, a class of compounds that warrants careful handling due to potential mutagenic effects.[2] Therefore, we will operate under the assumption that this compound is, at a minimum, a skin and eye irritant, potentially harmful if inhaled or ingested, and may have long-term health effects.
Hazard Assessment and Engineering Controls: Your First Line of Defense
The primary goal is to minimize exposure. Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard; it should never be the only one.
-
Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood.[3][4] This includes weighing, preparing solutions, and running reactions. A fume hood is critical for preventing the inhalation of fine powders or aerosols.[5]
-
Secondary Controls: Laboratory Practices Maintain a clean and organized workspace.[6] Ensure unobstructed access to safety showers and eyewash stations. All procedures should be performed carefully to minimize the creation of splashes or aerosols.[6]
The Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and matched to the potential exposure. The following protocol represents the minimum required protection.
Eye and Face Protection: A Non-Negotiable Barrier
Standard safety glasses are insufficient as they do not protect against splashes from all angles.[7]
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times when handling the compound in any form (solid or solution).[3][5]
-
Recommended for High-Risk Operations: When handling larger quantities (>1 gram) or performing vigorous reactions where splashing is a significant risk, a full-face shield must be worn in addition to chemical splash goggles.[3]
Skin and Body Protection: Comprehensive Coverage
Skin contact is a primary route of chemical exposure.[4] Protective clothing must be worn to prevent any contact with the solid compound or its solutions.
-
Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a secure front closure is mandatory.[5][8] The sleeves should be snug at the wrist to overlap with your inner gloves.[9]
-
Gloves: The Double-Gloving Technique Due to the lack of specific permeation data, a double-gloving strategy is essential. This provides a redundant barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A second, thicker nitrile glove. Nitrile gloves offer good protection against a wide range of chemicals, including solvents and limited exposure to acids and bases.[5][8]
-
Procedure: Always inspect gloves for tears or holes before use.[9] After handling the compound, remove the outer glove first, turning it inside out, before leaving the immediate work area (e.g., the fume hood).[3] Never wear potentially contaminated gloves to handle doorknobs, computers, or other common surfaces.[3]
-
-
Clothing and Footwear: Long pants and fully enclosed, chemical-resistant shoes are required.[6] Open-toed shoes, shorts, and skirts are strictly prohibited in the laboratory.[6]
Respiratory Protection
When used within a certified chemical fume hood, additional respiratory protection is typically not required for small-scale research operations. However, if there is a failure of the fume hood or a potential for significant aerosolization that cannot be controlled, a respirator may be necessary. In such cases:
-
Requirement: A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter would be appropriate.[10][11]
-
Institutional Policy: Use of respirators must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
The following table summarizes the recommended PPE for key laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Primary Control |
| Weighing Solid | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running Reaction | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Post-Reaction Workup | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Waste Disposal | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Designated Waste Area |
Step-by-Step Operational and Disposal Plan
This workflow provides a procedural guide for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Operational Steps:
-
Pre-Operation Safety Check: Before beginning, verify that the chemical fume hood is operational and that an eyewash station and safety shower are accessible. Review the procedure to identify all potential hazards.
-
Don PPE: Put on all required PPE as detailed in Section 3. Ensure your lab coat is fully buttoned and gloves overlap your sleeves.[9]
-
Weighing: Conduct all weighing activities inside the fume hood. Use a disposable weigh boat. Handle the solid gently to avoid creating dust. A face shield is strongly recommended during this step.
-
Dissolution: Add the solid this compound to the solvent slowly. Never add solvent to the solid in a way that could cause splashing.
-
Reaction and Monitoring: Keep the fume hood sash at the lowest practical height.[3]
-
Decontamination: All glassware and equipment that came into contact with the compound must be decontaminated. Rinse with a suitable solvent (e.g., acetone, ethanol) inside the fume hood, collecting the rinse as hazardous waste.
-
Waste Segregation and Disposal:
-
Liquid Waste: All solutions containing the compound and solvent rinses should be collected in a clearly labeled, sealed container for "Halogenated Organic Waste."
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be placed in a separate, sealed container labeled "Contaminated Solid Waste."
-
Disposal: Dispose of all waste through your institution's environmental health and safety office. Do not pour any amount of this chemical down the drain.
-
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves, face shield/goggles, lab coat, inner gloves.
-
Personal Hygiene: Immediately and thoroughly wash your hands and forearms with soap and water after removing your PPE.[6][9]
By adhering to these stringent protocols, you establish a robust safety framework that protects you and your colleagues, ensuring the integrity of your research while fostering a culture of safety.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved January 15, 2026, from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved January 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved January 15, 2026, from [Link]
-
Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 2,3-dimethyl-9-bromo-6H-indolo(2,3-b)quinoxaline. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 1-(9-Bromo-6h-indolo[2,3-b]quinoxalin-6-yl)ethanone. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Nuffield Department of Clinical Neurosciences. (n.d.). Laboratory Safety. Retrieved January 15, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved January 15, 2026, from [Link]
-
Gu, Z., et al. (2017). Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Karthikeyan, C., et al. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 13, 1-1. ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. ethz.ch [ethz.ch]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. Laboratory Safety — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
